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  • Product: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
  • CAS: 1485506-79-3

Core Science & Biosynthesis

Foundational

physicochemical properties of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

An In-Depth Technical Guide to the Physicochemical Properties of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Navigating the Known and the Novel

In the landscape of pharmaceutical sciences, the precise characterization of a molecule's physicochemical properties is the bedrock upon which its development stands. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADMET) profile, ultimately dictating its therapeutic potential and formulation strategies.[1][2] This guide focuses on N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a derivative of 4-hydroxybenzamide.

Section 1: The Core Moiety - 4-Hydroxybenzamide

To understand the derivative, we must first appreciate its foundation. 4-Hydroxybenzamide is a simple benzamide that has been explored in various contexts, including as a precursor in the synthesis of more complex molecules. Its physicochemical properties provide a crucial baseline for predicting the behavior of its N-substituted derivatives.

PropertyValueSource
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [3]
Appearance White crystalline solid or powder[4]
Melting Point 161-162 °C[5]
Solubility Low solubility in water; soluble in ethanol and esters.[4]
logP (Octanol/Water) 0.491 (Calculated)[6]

Section 2: Synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: A Proposed Pathway

The introduction of the N-(2,3-dihydroxypropyl) group can be achieved through a standard amidation reaction. A plausible and efficient method involves the reaction of a 4-hydroxybenzoic acid derivative with 3-amino-1,2-propanediol. To ensure a successful reaction and high yield, activation of the carboxylic acid is a key step.

Proposed Synthetic Scheme

Synthesis_of_N-(2,3-dihydroxypropyl)-4-hydroxybenzamide reactant1 4-Hydroxybenzoic Acid activator Activating Agent (e.g., DCC/DMAP or EDC/HOBt) reactant1->activator Activation reactant2 3-Amino-1,2-propanediol product N-(2,3-dihydroxypropyl)-4-hydroxybenzamide reactant2->product activator->product Amidation solvent Anhydrous Solvent (e.g., DMF or CH2Cl2) solvent->product

Caption: Proposed synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Detailed Experimental Protocol: Synthesis and Purification
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).

  • Carboxylic Acid Activation: To this solution, add a suitable activating agent. Common choices include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: In a separate flask, dissolve 3-amino-1,2-propanediol (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the activated 4-hydroxybenzoic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the solid.

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine, and then with a saturated sodium bicarbonate solution to remove unreacted acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate to elute the final compound.

Section 3: Physicochemical Characterization: Protocols and Expected Outcomes

Solubility Profile

Anticipated Impact of the N-(2,3-dihydroxypropyl) Group: The addition of a dihydroxypropyl moiety, with its two hydroxyl groups, is expected to significantly increase the hydrophilicity of the molecule compared to 4-hydroxybenzamide. This should result in a marked increase in aqueous solubility and a decrease in solubility in non-polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, acetone, and octanol).

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Dilute the collected supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Solubility_Determination_Workflow start Add excess compound to solvent equilibrate Equilibrate at constant temperature start->equilibrate centrifuge Centrifuge to separate solid and liquid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify concentration by HPLC supernatant->quantify report Report solubility quantify->report

Caption: Workflow for solubility determination using the shake-flask method.

Melting Point

Anticipated Impact: The introduction of the dihydroxypropyl group increases the molecular weight and introduces strong hydrogen bonding capabilities. This is likely to result in a different crystal packing and a melting point that could be either higher or lower than that of 4-hydroxybenzamide, depending on the efficiency of the new crystal lattice.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the purified N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a fine, dry powder.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Dissociation Constant (pKa)

Anticipated Impact: The primary ionizable proton in N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is on the phenolic hydroxyl group. The N-substitution is not expected to drastically alter the pKa of this group compared to 4-hydroxybenzamide, as the dihydroxypropyl group is not strongly electron-withdrawing or donating. However, a slight change is possible due to subtle electronic and steric effects.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Solution Preparation: Prepare a solution of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide of known concentration in a suitable solvent system (e.g., water or a water-methanol mixture).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Partition Coefficient (logP)

Anticipated Impact: The logP value is a measure of a compound's lipophilicity.[7] The two hydroxyl groups on the N-propyl substituent will significantly increase the polarity of the molecule, leading to a lower logP value compared to 4-hydroxybenzamide.[8] This indicates a more hydrophilic character.

Experimental Protocol: logP Determination (Shake-Flask Method)
  • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4). Pre-saturate the octanol with the aqueous phase and vice-versa.

  • Compound Addition: Dissolve a known amount of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in the aqueous phase.

  • Partitioning: Add a known volume of the octanol phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Chemical Stability

Anticipated Impact: The amide bond in benzamides can be susceptible to hydrolysis under acidic or basic conditions. The stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is expected to be pH-dependent.[9]

Experimental Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 80°C).[10]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.[10]

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.[10]

    • Photostability: Expose the solution to UV light.

    • Thermal Stress: Heat the solid compound at a high temperature.

  • Time Points: At specified time intervals, withdraw samples from each condition.

  • Analysis: Neutralize the acid and base samples, then dilute all samples appropriately. Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Section 4: Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and physicochemical characterization of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. While the properties of the parent molecule, 4-hydroxybenzamide, offer a valuable starting point, the addition of the N-(2,3-dihydroxypropyl) group is predicted to significantly influence its solubility and lipophilicity. The detailed experimental protocols outlined herein are designed to enable researchers to generate the robust data necessary to fully understand this novel compound. The empirical determination of these properties is an essential next step in unlocking its potential in drug discovery and development.

References

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and Stability of Strongly Acidic Benzamide Derivatives. PubMed. [Link]

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. National Institutes of Health. [Link]

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). [Link]

  • ChemBK. (2024). p-Hydroxybenzamide. [Link]

  • ResearchGate. (n.d.). pKa values for the hydroxyl group reported for different DHBs. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • MDPI. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. [Link]

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • ChemRxiv. (2024). pKalculator: A pKa predictor for C-H bonds. [Link]

  • Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of compounds. [Link]

  • Unacademy. (n.d.). Physicochemical Properties Of Drugs. [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. [Link]

  • Fiveable. (2025). 4.5 Physicochemical properties - Medicinal Chemistry. [Link]

  • Patsnap Eureka. (2026). Isopropyl Group Solubility: Effects on Drug Formulation. [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanisms of Action of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth technical exploration of the putative molecular mechanisms of action of N-(2,3-dihydroxypropyl)-4-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the putative molecular mechanisms of action of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. As a Senior Application Scientist, this guide moves beyond a simple recitation of facts to offer a synthesized analysis grounded in the established bioactivities of its core chemical motifs. Given the nascent state of direct research on this specific molecule, we will extrapolate its potential pharmacological activities by examining the structure-activity relationships of the 4-hydroxybenzamide scaffold and the influence of its N-substituted dihydroxypropyl moiety. This guide is structured to provide a foundational understanding for future research and drug development endeavors.

Introduction: Deconstructing N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a small molecule characterized by a 4-hydroxybenzamide core functionalized with a 2,3-dihydroxypropyl group at the amide nitrogen. The 4-hydroxybenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds.[1] The phenolic hydroxyl group and the benzamide functionality are key determinants of its potential biological effects. The N-substituent, a polar dihydroxypropyl group, is anticipated to significantly influence the molecule's physicochemical properties, such as solubility and its interaction with biological targets.

This guide will dissect the potential molecular mechanisms of this compound through three primary lenses, each supported by evidence from analogous structures:

  • Tyrosinase Inhibition and Hyperpigmentation

  • Antioxidant Activity and Oxidative Stress Mitigation

  • Anti-inflammatory Effects and Signaling Pathway Modulation

For each potential mechanism, we will delve into the underlying biochemistry, propose experimental workflows for validation, and provide detailed protocols.

Potential Mechanism of Action I: Tyrosinase Inhibition

The structural similarity of the 4-hydroxybenzamide core to tyrosine, the primary substrate of tyrosinase, strongly suggests a potential role as a competitive inhibitor of this key enzyme in melanin biosynthesis. Overactivity of tyrosinase is implicated in hyperpigmentation disorders.

Biochemical Rationale

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Many tyrosinase inhibitors are phenolic compounds that can chelate the copper ions in the active site or act as substrate analogues. The 4-hydroxy-substituted phenyl ring in N-(2,3-dihydroxypropyl)-4-hydroxybenzamide can mimic the phenolic moiety of tyrosine, potentially allowing it to bind to the active site of tyrosinase and competitively inhibit its activity.[2] The N-substituent may influence the binding affinity and specificity.

Signaling Pathway

Tyrosinase_Inhibition cluster_melanocyte Melanocyte Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA DOPA->Tyrosinase Substrate Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase->DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Molecule N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide Molecule->Tyrosinase Inhibition

Caption: Putative inhibition of the melanogenesis pathway by N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Experimental Validation: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a standard method to determine the inhibitory effect of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Test Compound)

  • Kojic acid (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound or control at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound and control using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.[1]

Potential Mechanism of Action II: Antioxidant Activity

The phenolic hydroxyl group on the benzamide ring is a well-known structural feature responsible for antioxidant activity. This suggests that N-(2,3-dihydroxypropyl)-4-hydroxybenzamide may act as a free radical scavenger.

Biochemical Rationale

Phenolic compounds can donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant. N-substituted benzamides bearing hydroxyl groups have demonstrated significant antioxidant capacity.[3] The dihydroxypropyl group may further enhance this activity through its own hydroxyl groups and by influencing the molecule's solubility and interaction with radical species.

Experimental Workflow: Radical Scavenging Assays

Antioxidant_Workflow cluster_assays Antioxidant Capacity Assessment Start Prepare Test Compound & Controls DPPH DPPH Radical Scavenging Assay Start->DPPH FRAP Ferric Reducing Antioxidant Power Assay Start->FRAP Measure_DPPH Measure Absorbance at 517 nm DPPH->Measure_DPPH Measure_FRAP Measure Absorbance at 593 nm FRAP->Measure_FRAP Calculate_IC50 Calculate IC50 Measure_DPPH->Calculate_IC50 Calculate_FRAP_Value Calculate FRAP Value Measure_FRAP->Calculate_FRAP_Value

Caption: Experimental workflow for assessing the antioxidant potential of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Experimental Protocols

This assay measures the ability of the test compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • DPPH

  • N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol or Ethanol

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound and positive control in methanol.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the test compound or control at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value.[4]

This assay measures the ability of the test compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Test Compound)

  • Ferrous sulfate (FeSO₄) or Trolox (Standard)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the FRAP reagent fresh.

    • Prepare serial dilutions of the test compound and standard in a suitable solvent.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound or standard at various concentrations.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.

    • Determine the FRAP value of the test compound, expressed as µM Fe(II) equivalents or Trolox equivalents.[3]

Potential Mechanism of Action III: Anti-inflammatory Effects

Benzamide derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways.[5][6]

Biochemical Rationale

Inflammation is a complex biological response involving various signaling molecules and pathways. A key regulator of inflammation is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which controls the expression of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha). Some N-substituted benzamides have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in TNF-α production.[5] The 4-hydroxybenzamide core, potentially in concert with the dihydroxypropyl substituent, may interfere with the signaling cascade that leads to NF-κB activation.

Signaling Pathway

Anti_inflammatory_Pathway cluster_inflammatory_cell Inflammatory Cell (e.g., Macrophage) LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction NFkB_complex IκB-NF-κB Complex IKK->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB IκB Degradation NF-κB Release Nucleus Nucleus NFkB->Nucleus Nuclear Translocation TNFa TNF-α (Pro-inflammatory Cytokine) Nucleus->TNFa Gene Transcription Molecule N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide Molecule->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Experimental Validation

This protocol assesses the ability of the test compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Test Compound)

  • Dexamethasone (Positive Control)

  • Cell culture medium and supplements

  • TNF-α ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to an appropriate density in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • TNF-α Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of the test compound.

    • Determine the IC50 value.

This is a classic in vivo model to evaluate the anti-inflammatory activity of a compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in saline)

  • N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Test Compound)

  • Indomethacin or Diclofenac (Positive Control)

  • Pletysmometer

Procedure:

  • Animal Dosing:

    • Fast the rats overnight.

    • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • Induction of Edema:

    • One hour after dosing, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [((V_t - V_0))_control - ((V_t - V_0))_treated] / ((V_t - V_0))_control * 100 where

      
       is the paw volume at time t and 
      
      
      
      is the initial paw volume.[6]

Quantitative Data Summary

Potential ActivityKey Target/ProcessIn Vitro AssayIn Vivo ModelKey Parameter
Tyrosinase Inhibition Tyrosinase EnzymeMushroom Tyrosinase Inhibition-IC50
Antioxidant Free RadicalsDPPH Radical Scavenging-IC50
Reducing PowerFRAP-FRAP Value
Anti-inflammatory TNF-α ProductionLPS-stimulated MacrophagesCarrageenan-induced Paw EdemaIC50 / % Inhibition

Conclusion and Future Directions

This technical guide has delineated the primary putative molecular mechanisms of action for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, based on a comprehensive analysis of its structural components. The evidence strongly suggests potential as a tyrosinase inhibitor, an antioxidant, and an anti-inflammatory agent. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses.

Future research should focus on a systematic evaluation of these activities, including kinetic studies of enzyme inhibition and elucidation of the precise molecular interactions through techniques such as molecular docking. The influence of the N-(2,3-dihydroxypropyl) group on the compound's pharmacokinetic and pharmacodynamic properties warrants specific investigation. A thorough understanding of these aspects will be pivotal in determining the therapeutic potential of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and guiding its development as a novel pharmacological agent.

References

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  • Shiino, M., et al. (2003). Synthesis and tyrosinase inhibitory activity of novel N-hydroxybenzyl-N-nitrosohydroxylamines. Bioorganic chemistry, 31(2), 129-135. [Link]

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  • Zhao, L. X., et al. (2012). Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. Natural product research, 26(19), 1819-1823. [Link]

  • ResearchGate. (2025). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. [Link]

  • ResearchGate. (n.d.). Oxidative C−H functionalization of benzamides with various alkenes. [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

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Foundational

A Comprehensive Technical Guide to the Thermodynamic Solubility Profile of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Executive Summary The thermodynamic solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its biopharmaceutical behavior, influencing everything from dissolution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its biopharmaceutical behavior, influencing everything from dissolution rate and bioavailability to the feasibility of liquid formulation development. This guide provides an in-depth technical framework for the comprehensive characterization of the thermodynamic solubility profile of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a novel compound with potential therapeutic applications. By synthesizing foundational principles with robust, field-proven methodologies, this document serves as a vital resource for researchers, formulation scientists, and drug development professionals. We will explore the theoretical underpinnings of solubility, present detailed, self-validating experimental protocols, and discuss the critical factors—pH, temperature, and solid-state form—that modulate this essential property. The methodologies and insights contained herein are designed to ensure the generation of accurate, reliable, and decision-enabling solubility data.

Introduction to N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and the Primacy of Thermodynamic Solubility

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a derivative of 4-hydroxybenzamide, featuring a polar dihydroxypropyl side chain. This modification is anticipated to influence its physicochemical properties, particularly its interaction with aqueous media.

Chemical Structure of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Fig 1. Chemical Structure of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

The structural features—a phenolic hydroxyl group, an amide linkage, and a vicinal diol—suggest a molecule capable of extensive hydrogen bonding, which is a primary determinant of aqueous solubility. The phenolic group introduces a pH-dependent ionization site, making the molecule's solubility highly sensitive to the surrounding environment.

1.1 Differentiating Thermodynamic vs. Kinetic Solubility

In pre-formulation studies, it is critical to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[1] It is a fundamental, material-specific constant for a given solid form and is the gold standard for biopharmaceutical characterization.[2]

  • Kinetic Solubility: Often measured in high-throughput screening, this value is determined by dissolving a compound (typically from a DMSO stock solution) into an aqueous buffer and observing precipitation.[3] This method can easily lead to the formation of supersaturated solutions, thus overestimating the true equilibrium solubility.[4]

For lead optimization and formulation development, determining the thermodynamic solubility is non-negotiable as it provides the baseline for predicting in vivo dissolution and absorption.[3]

Foundational Principles Governing Solubility

A thorough understanding of the factors that influence solubility is essential for designing meaningful experiments and correctly interpreting the resulting data.

2.1 The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, which contains an acidic phenolic hydroxyl group, solubility is profoundly dependent on pH.[5] The relationship between the ionized and unionized forms of the drug is described by the Henderson-Hasselbalch equation. The ionized form of a drug is generally more water-soluble.[1] Therefore, for an acidic compound, solubility increases as the pH rises above its pKa, leading to a greater proportion of the more soluble anionic form.[5][6] Deviations from the ideal Henderson-Hasselbalch behavior can sometimes occur due to processes like self-association or aggregation in saturated solutions.[7][8]

2.2 The Impact of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH°). The relationship can be described by the van't Hoff equation.[9]

  • Endothermic Dissolution (ΔH° > 0): Heat is absorbed during dissolution. Increasing the temperature will increase the solubility of the compound.[10] This is the most common scenario for solid solutes.

  • Exothermic Dissolution (ΔH° < 0): Heat is released during dissolution. Increasing the temperature will decrease the solubility.[10]

Determining solubility at various temperatures, such as physiological (37 °C) and ambient (25 °C) conditions, is crucial for both biopharmaceutical assessment and defining storage conditions.

2.3 The Critical Role of Polymorphism

Polymorphism describes the ability of a compound to exist in more than one crystalline form.[11] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[11][12] Each crystalline form has a different lattice energy; a more stable form has a higher lattice energy and, consequently, a lower thermodynamic potential and lower solubility.[11] The most stable polymorph at a given temperature will always exhibit the lowest solubility. It is imperative to characterize the solid form both before and after the solubility experiment to ensure that a solvent-mediated phase transformation to a more stable (and less soluble) form has not occurred during equilibration.[13]

Experimental Design and Protocols

The generation of reliable thermodynamic solubility data hinges on a meticulously executed and well-controlled experimental protocol. The shake-flask method is widely regarded as the most dependable "gold standard" technique for this purpose.[2][4]

3.1 Mandatory Visualization: The Shake-Flask Workflow

The following diagram outlines the logical flow of the shake-flask method, a self-validating system for determining thermodynamic solubility.

G cluster_env Environmental Condition cluster_mol Molecular Property cluster_state Resulting State pH Solution pH Ion Ionization State pH->Ion influences pKa Phenolic pKa (Constant) pKa->Ion governs Sol Aqueous Solubility Ion->Sol drives A pH < pKa B Unionized Form Dominates C LOW Solubility D pH > pKa E Ionized (Anionic) Form Dominates F HIGH Solubility

Sources

Exploratory

Preclinical Bioactivity and Structural-Activity Relationship (SAR) of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Literature Synthesis Executive Summary In modern drug discovery, the optimization of small molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Literature Synthesis

Executive Summary

In modern drug discovery, the optimization of small molecules often requires balancing potent target engagement with favorable physicochemical properties. N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3) represents a highly specialized synthetic intermediate and bioactive building block . While standalone in vivo clinical data for this exact chemical entity is limited, its pharmacological profile can be accurately decoded by analyzing its two distinct structural modules: the 4-hydroxybenzamide core (a proven pharmacophore for epigenetic and kinase modulation) and the 2,3-dihydroxypropyl tail (a potent hydrophilicity enhancer) .

This whitepaper synthesizes the literature surrounding these structural components, establishes a predictive mechanistic model for the compound's bioactivity, and outlines self-validating experimental workflows for its evaluation in preclinical pipelines.

Pharmacophore Analysis & Mechanistic Bioactivity

The 4-Hydroxybenzamide Core: Epigenetic and Kinase Targeting

The benzamide scaffold is a privileged structure in medicinal chemistry. Specifically, 4-hydroxybenzamide derivatives have been extensively documented as potent inhibitors of Histone Deacetylases (HDACs) and Janus Kinase 2 (JAK2) [1].

  • Mechanism of Action: The carbonyl amide functionality interacts with biological targets via robust hydrogen bonding, while the aromatic ring engages in

    
     stacking within the hydrophobic pockets of target enzymes [2].
    
  • Disease Relevance: Unmodified 4-hydroxybenzamide is recognized as a natural product with anti-atherosclerotic properties [3]. When utilized as a core scaffold in oncology, it drives apoptosis and slows the proliferation of solid tumors, including breast adenocarcinomas [1].

The 2,3-Dihydroxypropyl Tail: Solubilization & Biocompatibility

A major limitation of flat, aromatic benzamides is their poor aqueous solubility, which severely limits oral bioavailability. The functionalization of the amide nitrogen with a 2,3-dihydroxypropyl group is a deliberate structural choice to overcome this.

  • Physicochemical Modulation: The addition of this vicinal diol introduces two potent hydrogen-bond donors. In polymer chemistry and drug delivery, the 2,3-dihydroxypropyl moiety (as seen in DHPMA or modified cyclodextrins) is proven to drastically enhance water solubility, reduce non-specific protein binding, and improve overall cellular biocompatibility [4].

  • Toxicity Reduction: Polyaspartamide derivatives functionalized with 2,3-dihydroxypropyl groups exhibit excellent hydrolytic degradability and non-cytotoxicity, ensuring that the molecule acts strictly on its intended enzymatic target without causing off-target membrane disruption [5].

G Compound N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide Core 4-Hydroxybenzamide Core (Pharmacophore) Compound->Core Tail 2,3-Dihydroxypropyl Tail (Solubilizer) Compound->Tail Target HDAC / JAK2 Inhibition Core->Target Epigenetic / Kinase Binding Solubility Enhanced Aqueous Solubility & Biocompatibility Tail->Solubility Hydrogen Bonding Network Outcome Targeted Anti-Proliferation with High Bioavailability Target->Outcome Solubility->Outcome

Fig 1: Pharmacophoric modularity and predicted signaling pathways of the target compound.

Quantitative Data Synthesis

To understand the impact of the 2,3-dihydroxypropyl modification, we compare the physicochemical properties of the modified compound against the unmodified 4-hydroxybenzamide core.

MetricN-(2,3-dihydroxypropyl)-4-hydroxybenzamideUnmodified 4-HydroxybenzamideCausality / Implication
Molecular Weight 211.21 g/mol 137.14 g/mol Remains well within Lipinski's Rule of 5 (<500 Da), ensuring high potential for oral bioavailability.
H-Bond Donors 42The vicinal diol doubles the donor count, drastically enhancing aqueous solvation energy.
H-Bond Acceptors 42Facilitates stronger, more specific hydrogen bonding within target enzyme active sites.
Predicted Solubility High (Hydrophilic tail)ModerateThe flexible diol group disrupts crystal lattice packing energy, preventing aggregation in aqueous media.
Primary Target HDAC / PARP / JAK2HDAC / JAK2The benzamide core drives target engagement; the tail ensures the drug reaches the target in solution.

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to isolate the compound's specific bioactivity while controlling for confounding variables like solvent toxicity or auto-fluorescence.

Protocol 1: In Vitro Cell-Free HDAC Inhibition Assay

Causality: To isolate the direct epigenetic modulation of the 4-hydroxybenzamide core, a cell-free fluorometric assay is prioritized over cell-based assays. This eliminates membrane-permeability variables and efflux pump interference during initial screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in DMSO. Dilute serially in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to achieve final well concentrations ranging from 1 nM to 100 µM. Ensure final DMSO concentration does not exceed 1%.

  • Enzyme Incubation: Add 10 µL of recombinant HDAC enzyme (e.g., HDAC1 or HDAC2) to a black 96-well microplate. Add 10 µL of the compound dilutions.

  • Controls (Critical Step):

    • Positive Control: Vorinostat (SAHA) at 1 µM to validate assay sensitivity.

    • Background Control: Assay buffer without enzyme to subtract auto-fluorescence.

    • Vehicle Control: 1% DMSO in buffer to establish baseline 100% enzyme activity.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Developer Addition: Add 10 µL of developer solution (containing Trypsin and Trichostatin A to stop the HDAC reaction). Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 using non-linear regression analysis.

Protocol 2: Cytotoxicity and Thermodynamic Solubility Profiling

Causality: The 2,3-dihydroxypropyl moiety is hypothesized to reduce cellular toxicity and increase aqueous solubility. Thermodynamic solubility testing (shake-flask method) is chosen over kinetic solubility to represent the true equilibrium state of the crystalline compound.

Step-by-Step Methodology:

  • Thermodynamic Solubility: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of PBS (pH 7.4) in a glass vial. Shake at 300 RPM at 25°C for 48 hours to reach equilibrium. Centrifuge at 10,000 x g for 15 minutes. Quantify the dissolved compound in the supernatant via HPLC-UV against a standard curve.

  • Cell Viability (MTT Assay): Seed target cells (e.g., MCF-7 breast cancer cells or non-tumorigenic NIH/3T3 fibroblasts) in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C.
    
  • Dosing: Treat cells with the compound (1 µM to 200 µM) for 48 hours. Include a vehicle control (0.1% DMSO) to ensure solvent toxicity does not confound the compound's intrinsic biocompatibility data.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. A high IC50 in healthy fibroblasts (NIH/3T3) combined with a low IC50 in cancer lines (MCF-7) confirms the targeted safety profile imparted by the diol tail.

Workflow Prep Compound Preparation Assay Cell-Free HDAC Assay Prep->Assay Enzymatic Validation Cell MTT Viability Screening Prep->Cell Phenotypic Validation Data IC50 & SAR Analysis Assay->Data Fluorometric Cell->Data Absorbance

Fig 2: Orthogonal screening workflow combining cell-free enzymatic and phenotypic cell assays.

Conclusion & Future Perspectives

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a masterclass in rational drug design. By appending a highly hydrophilic 2,3-dihydroxypropyl tail to a bioactive 4-hydroxybenzamide core, chemists have created a molecule that theoretically bypasses the solubility bottlenecks that plague many epigenetic inhibitors. For drug development professionals, this compound serves as an excellent starting point for synthesizing next-generation, water-soluble HDAC or JAK2 inhibitors. Future studies should focus on X-ray crystallography of the compound bound to its target enzymes to definitively map the hydrogen-bonding network facilitated by the vicinal diol.

References

  • Sigma-Aldrich. "2,3-dihydroxypropyl - Sigma-Aldrich".
  • BLDpharm. "1485506-79-3 | N-(2,3-Dihydroxypropyl)-4-hydroxybenzamide".
  • Benchchem. "2,3-Dihydroxypropyl Methacrylate (DHPMA) in Biomedical Adhesives: A Comparative Performance Guide".
  • MedChemExpress. "4-Hydroxybenzamide | Anti-atherosclerotic Agent".
  • Sungkyunkwan University. "Synthesis and characterization of novel multi-hydroxy polyaspartamide derivative and its crosslinked hydrogels".
  • Arab Journal of Chemistry. "Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent".
  • ResearchGate. "Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent".

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Foundational

An In-depth Technical Guide to the Chemical Structure and Stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Abstract This technical guide provides a comprehensive analysis of the chemical structure and stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. Tailored for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture of the compound and outlines a robust framework for evaluating its stability under various stress conditions. By integrating established principles of physical organic chemistry and pharmaceutical stability testing, this guide offers both theoretical insights and practical, field-proven methodologies. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, which is critical for regulatory submissions and the overall advancement of pharmaceutical research.

Introduction

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a molecule of interest due to its hybrid structure, incorporating a phenolic ring, an amide linkage, and a diol side chain. These functional groups are prevalent in many biologically active compounds, making an understanding of their interplay in determining molecular stability a crucial aspect of drug discovery and development. The intrinsic stability of a pharmaceutical compound is a critical quality attribute that dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy.[1][2][3]

This guide will first elucidate the chemical structure of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, followed by a detailed exploration of its potential degradation pathways. Subsequently, a comprehensive set of protocols for forced degradation studies will be presented, offering a practical approach to identifying and quantifying its degradation products.[2][4][5]

Chemical Structure and Properties

The chemical structure of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide combines a 4-hydroxybenzamide core with a 2,3-dihydroxypropyl group attached to the amide nitrogen.

Molecular Formula: C₁₀H₁₃NO₄

Molecular Weight: 211.21 g/mol

The key functional groups that influence its chemical properties and stability are:

  • Phenolic Hydroxyl Group: The hydroxyl group on the benzene ring is susceptible to oxidation.[6][7][8]

  • Amide Linkage: The amide bond is prone to hydrolysis, particularly under acidic or basic conditions.[9][10][11][12][13]

  • 1,2-Diol (in the propyl side chain): The vicinal diol moiety can also be subject to specific oxidative cleavage reactions.

Caption: Chemical structure of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Potential Degradation Pathways

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways.[1][2][4] For N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, the primary anticipated degradation pathways are hydrolysis and oxidation.

Hydrolytic Degradation

The amide bond is the most likely site for hydrolysis. This reaction can be catalyzed by both acid and base.[9][10][11][12][13]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide carbonyl is protonated, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-hydroxybenzoic acid and 1-amino-2,3-propanediol.[13]

  • Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon of the amide. Subsequent cleavage of the C-N bond results in the formation of the 4-hydroxybenzoate salt and 1-amino-2,3-propanediol.[13] The rate of amide hydrolysis is pH-dependent.[9][10]

Oxidative Degradation

The phenolic hydroxyl group makes the molecule susceptible to oxidation.[6][7][8]

  • Oxidation of the Phenolic Ring: The presence of an electron-donating hydroxyl group activates the aromatic ring, making it prone to oxidation. This can lead to the formation of quinone-type structures and other oxidative coupling products. The specific products will depend on the oxidizing agent and reaction conditions.

  • Oxidative Cleavage of the Diol: The 1,2-diol in the side chain can undergo oxidative cleavage, for instance, with a strong oxidizing agent like periodic acid, to form aldehydes. While less common under typical pharmaceutical storage conditions, this pathway should be considered in forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Acid_Base Acid or Base Parent->Acid_Base Oxidant Oxidizing Agent (e.g., H₂O₂) Parent->Oxidant Hydrolysis_Products 4-Hydroxybenzoic Acid + 1-Amino-2,3-propanediol Acid_Base->Hydrolysis_Products Oxidation_Products Quinone-type structures, Ring-opened products, Side-chain cleavage products Oxidant->Oxidation_Products

Caption: Potential degradation pathways of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Proposed Framework for Forced Degradation Studies

A comprehensive forced degradation study should evaluate the stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide under hydrolytic, oxidative, thermal, and photolytic stress conditions.[1][2][4] The goal is to achieve 5-20% degradation of the parent compound to ensure the formation of primary degradation products.[1]

Materials and Equipment
  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol), purified water, and phosphate buffers.

  • Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector, mass spectrometer (MS), pH meter, calibrated oven, photostability chamber, and an analytical balance.[14][15][16]

Experimental Protocols

Table 1: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°CTo assess the stability of the amide bond under acidic conditions.[13]
Base Hydrolysis 0.1 M NaOH at 60°CTo evaluate the susceptibility of the amide bond to base-catalyzed hydrolysis.[13]
Neutral Hydrolysis Purified water at 60°CTo determine the rate of hydrolysis at a neutral pH.
Oxidative Degradation 3% H₂O₂ at room temperatureTo investigate the impact of oxidative stress on the phenolic ring and diol side chain.[1]
Thermal Degradation Solid drug substance at 80°C (dry heat)To assess the intrinsic thermal stability of the molecule.[1][7]
Photolytic Degradation Solid drug substance and solution exposed to light according to ICH Q1B guidelinesTo determine the photosensitivity of the compound.[17]

Step-by-Step Methodology (General):

  • Sample Preparation: Prepare a stock solution of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Application: For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂) in a 1:1 ratio. For thermal and photolytic studies, expose the solid compound and the solution to the specified conditions.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid and base hydrolysis): Neutralize the samples before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The use of a mass spectrometer detector (LC-MS) is highly recommended for the identification of degradation products.[15][16]

Experimental_Workflow Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Analyze Analyze using Stability-Indicating HPLC-MS/MS Method Neutralize->Analyze Data Data Analysis: - Identify Degradation Products - Determine Degradation Pathways - Quantify Degradation Analyze->Data End End: Stability Profile Established Data->End

Caption: Experimental workflow for forced degradation studies.

Data Interpretation

The primary outcome of these studies will be the identification and quantification of degradation products. A stability-indicating analytical method should be developed that can separate the parent compound from all significant degradation products. Mass balance should be calculated to ensure that all degradation products have been accounted for.

Table 2: Hypothetical Data Summary from Forced Degradation Studies

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product(s) (by peak area %)
0.1 M HCl, 60°C, 24h15.224-Hydroxybenzoic acid (14.8%)
0.1 M NaOH, 60°C, 24h18.524-Hydroxybenzoic acid (18.1%)
3% H₂O₂, RT, 24h9.83DP-1 (oxidized ring, 5.2%), DP-2 (dimer, 3.1%)
80°C, 48h3.11Minor unidentified product (2.9%)
Photolytic (ICH Q1B)6.52DP-3 (photoproduct, 4.3%)

Conclusion

This technical guide provides a foundational framework for understanding the chemical structure and assessing the stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. The inherent reactivity of the phenolic hydroxyl and amide functional groups suggests that hydrolysis and oxidation are the most probable degradation pathways. The outlined forced degradation protocols offer a systematic and scientifically robust approach to investigating these pathways. The successful execution of these studies is paramount for the development of a stable formulation and for ensuring the safety and efficacy of any potential drug product containing this molecule. The insights gained from these studies will be invaluable for drug development professionals in making informed decisions throughout the product lifecycle.

References

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Exploratory

toxicity and safety assessment of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Toxicological Evaluation and Safety Assessment of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: A Mechanistic Guide Executive Summary N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3) is a specialized syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Evaluation and Safety Assessment of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: A Mechanistic Guide

Executive Summary

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3) is a specialized synthetic building block and pharmaceutical intermediate[1]. Structurally, it merges a 4-hydroxybenzamide moiety with a highly hydrophilic 2,3-dihydroxypropyl aliphatic chain. While the diol group is classically utilized in drug design to enhance aqueous solubility and reduce systemic toxicity (a principle widely applied in non-ionic contrast media), the phenolic amide architecture requires rigorous safety profiling. This guide establishes a comprehensive, self-validating framework for evaluating the toxicity, metabolic liabilities, and endocrine-disrupting potential of this compound[2][3].

Structural Alert Analysis & Predictive Toxicology

To design a rational safety assessment, we must first deconstruct the molecule into its toxicophoric components and understand the causality behind their potential physiological effects.

  • The 4-Hydroxybenzamide Moiety: This region is structurally homologous to parabens (alkyl esters of 4-hydroxybenzoic acid). Parabens and their primary metabolite, 4-hydroxybenzoic acid, are known to exhibit weak estrogenic activity by binding to estrogen receptors (ERα/ERβ)[2][4]. While the acute oral toxicity of 4-hydroxybenzoic acid is low (LD50 of ~2200 mg/kg in mice)[4], its potential for cumulative endocrine disruption dictates that reproductive toxicity must be a primary endpoint in our assessment[5].

  • The Amide Linkage: Amides are generally more enzymatically stable than esters. However, hepatic amidases can still hydrolyze this bond, leading to the systemic release of its constituent halves.

  • The 2,3-Dihydroxypropyl Group: If the amide bond is cleaved, the leaving group is 3-amino-1,2-propanediol. This aliphatic amine is highly alkaline. While its systemic acute toxicity is relatively low (Rat Oral LD50: 7500 mg/kg), it is a severe skin, eye, and respiratory irritant capable of producing localized tissue damage[6][7].

Metabolic Stability and Toxicokinetics

Understanding the metabolic fate of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is critical because the parent compound may be benign, whereas its biotransformation products could drive toxicity.

Causality for Experimental Choice: We prioritize Phase I (CYP450) and Phase II (Amidase) stability assays. The phenol ring is susceptible to CYP-mediated oxidation, potentially forming a reactive quinone methide intermediate that depletes intracellular glutathione (GSH) and causes hepatotoxicity. Concurrently, amidase cleavage yields 4-hydroxybenzoic acid and the corrosive 3-amino-1,2-propanediol[5][6].

MetabolicPathway Parent N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide (Parent Compound) Amidase Amidase Cleavage (Hepatic/Plasma) Parent->Amidase Hydrolysis CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Oxidation Metab1 4-Hydroxybenzoic Acid (Weak Estrogen / Irritant) Amidase->Metab1 Metab2 3-Amino-1,2-propanediol (Corrosive / Irritant) Amidase->Metab2 Metab3 Reactive Quinone Methide (Hepatotoxic Potential) CYP->Metab3 GSH Glutathione (GSH) Conjugation (Detoxification Pathway) Metab3->GSH Phase II Clearance

Figure 1: Predicted metabolic degradation pathways and reactive intermediate formation for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

In Vitro Toxicity Profiling: Self-Validating Protocols

To empirically validate the in silico predictions, we employ a tiered in vitro approach. Every protocol described below is a self-validating system, meaning it includes internal controls to definitively rule out false positives or experimental artifacts.

Protocol A: Amidase-Mediated Hydrolysis & Stability Assay

Rationale: To determine the rate at which the corrosive metabolite 3-amino-1,2-propanediol is generated in systemic circulation[7].

  • Preparation: Incubate 10 µM of the test compound in human liver microsomes (HLM) and human plasma at 37°C in a phosphate buffer (pH 7.4).

  • Self-Validation Controls: Use procainamide as a positive control for amidase cleavage. Use a heat-inactivated HLM sample as a negative control to distinguish enzymatic cleavage from spontaneous chemical hydrolysis.

  • Reaction Quenching: At defined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent mass (m/z 211.2)[1] and the appearance of 4-hydroxybenzoic acid (m/z 138.1) and 3-amino-1,2-propanediol (m/z 91.1)[8].

Protocol B: Endocrine Disruption Screening (ERα Reporter Gene Assay)

Rationale: The structural similarity to parabens necessitates rigorous screening for estrogenic activity to ensure reproductive safety[2].

  • Cell Line: Culture the T47D-KBluc human breast cancer cell line, which contains an estrogen-responsive element (ERE) linked to a luciferase reporter gene.

  • Self-Validation Controls: Use 17β-estradiol (E2) as a strong positive control, methylparaben as a weak positive control, and vehicle (0.1% DMSO) as a negative baseline control.

  • Treatment: Expose cells to logarithmic concentrations (0.1 µM to 100 µM) of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide for 24 hours.

  • Detection: Lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader. A dose-dependent increase in luminescence relative to the vehicle confirms ER agonism.

SafetyWorkflow InSilico Tier 1: In Silico & QSAR (Structural Alerts) InVitro Tier 2: In Vitro Assays (Ames, ER Binding, Stability) InSilico->InVitro Prioritizes Assays InVivo Tier 3: In Vivo Models (OECD 407/408) InVitro->InVivo Mechanistic Justification RiskAss Risk Assessment & NOAEL Determination InVivo->RiskAss Establishes Safety Margins

Figure 2: Tiered toxicological workflow for assessing novel pharmaceutical intermediates.

Quantitative Data Presentation

The following table synthesizes the physicochemical properties and predictive toxicological thresholds for the parent compound and its primary metabolites based on structural analogs.

Compound / MetaboliteMolecular WeightPredicted Oral LD50 (Rat)Primary Toxicological AlertHazard Classification
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide 211.21 g/mol > 2000 mg/kgUnknown (Pending Assays)Under Evaluation
4-Hydroxybenzoic Acid 138.12 g/mol ~2200 mg/kgWeak Estrogen Receptor AgonistMild Irritant / Endocrine Disruptor[4][5]
3-Amino-1,2-propanediol 91.11 g/mol ~7500 mg/kgHighly Alkaline (pH ~11 at 100g/L)Corrosive / Severe Irritant[6][8]

In Vivo Safety Assessment Strategy

If the in vitro profiles demonstrate acceptable stability and lack of severe cytotoxicity, in vivo studies (such as the OECD 407: 28-Day Repeated Dose Toxicity Study in Rodents) must be initiated.

Causality for Study Design: A 28-day repeated dose study is specifically chosen over acute single-dose lethality studies. The primary concern with paraben-analogues and their metabolites is not acute lethality, but rather cumulative endocrine disruption and chronic tissue irritation[2][5]. During necropsy, histopathology must heavily focus on:

  • Reproductive Organs: To assess any downstream phenotypic effects of weak ER agonism caused by the 4-hydroxybenzamide moiety[2].

  • Gastrointestinal Tract: To monitor for localized mucosal irritation or ulceration resulting from the potential release of the alkaline 3-amino-1,2-propanediol metabolite[7].

References

  • Chongqing Chemdad Co., Ltd. "3-Amino-1,2-propanediol Properties and Toxicity". Retrieved from: [Link]

  • Toxicology Excellence for Risk Assessment (TERA). "4-Hydroxybenzoic Acid WEEL Assessment". Retrieved from: [Link]

  • ResearchGate. "Grouping of esters of 4-hydroxybenzoic acid for hazard assessment". Retrieved from: [Link]

  • DergiPark. "STRUCTURAL AND PHARMACEUTICAL EVALUATION OF 4-HYDROXY-BENZAMIDE DERIVATIVE". Retrieved from: [Link]

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Foundational

An In-depth Technical Guide to the History and Discovery of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the history, discovery, and development of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and its derivatives. While a definitive, singular "discovery" of the parent molecule remains elusive in publicly accessible records, this document traces the scientific lineage of its core components—the 4-hydroxybenzamide scaffold and the N-(2,3-dihydroxypropyl) moiety—and contextualizes their convergence within the broader landscape of medicinal chemistry. We will explore the early synthetic precedents, the evolution of synthetic methodologies, and the diverse therapeutic applications that have emerged for structurally related compounds. This guide aims to equip researchers with a thorough understanding of the foundational chemistry and biological rationale that underpins the ongoing interest in this class of molecules.

Introduction: A Tale of Two Scaffolds

The story of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is not one of a single breakthrough but rather the confluence of two well-established pharmacophores in drug discovery. The 4-hydroxybenzamide core is a privileged structure, found in a multitude of biologically active compounds, while the N-(2,3-dihydroxypropyl) group is a key feature in various pharmaceuticals, notably for its ability to impart hydrophilicity and potential for specific interactions with biological targets.

The journey to understanding the significance of their combination requires an appreciation of their individual histories and the chemical logic that ultimately brought them together.

The 4-Hydroxybenzamide Core: A Versatile Pharmacophore

The 4-hydroxybenzamide moiety is a simple yet potent building block in medicinal chemistry. Its phenolic hydroxyl and amide functionalities provide key hydrogen bonding capabilities, allowing for interactions with a wide range of biological targets.

Early Synthetic Approaches

The synthesis of 4-hydroxybenzamide and its simple N-substituted derivatives has been established for over a century. Early methods typically involved the amidation of 4-hydroxybenzoic acid or its activated derivatives.

A general and classical approach involves the activation of the carboxylic acid of 4-hydroxybenzoic acid, followed by reaction with an appropriate amine.[1]

Experimental Protocol: General Synthesis of N-Substituted 4-Hydroxybenzamides [2]

  • Acid Activation: To a solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC) is added. If using SOCl₂, the reaction is typically performed at reflux.

  • Amine Addition: The appropriate amine (1.0-1.2 eq) is added to the activated acid, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated. The crude product is purified by recrystallization or column chromatography.

Diverse Biological Activities

Derivatives of 4-hydroxybenzamide have been investigated for a wide array of therapeutic applications, demonstrating the versatility of this scaffold. These include:

  • Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of 4-hydroxybenzamide derivatives.[3][4]

  • Anti-inflammatory and Analgesic Effects: The structural similarity to salicylic acid has prompted investigations into their anti-inflammatory and pain-relieving potential.

  • Anticancer Properties: More recent research has explored the potential of 4-hydroxybenzamide derivatives as anticancer agents, with some compounds showing promising activity against various cancer cell lines.

The N-(2,3-dihydroxypropyl) Moiety: Imparting Favorable Properties

The 2,3-dihydroxypropyl group, derived from 3-amino-1,2-propanediol, is a common feature in many pharmaceutical agents. Its primary role is to enhance water solubility, a critical factor for drug delivery and pharmacokinetics. The two hydroxyl groups can also participate in hydrogen bonding with biological targets, contributing to binding affinity and selectivity.

Synthesis of the Key Precursor: 3-Amino-1,2-propanediol

The synthesis of 3-amino-1,2-propanediol is a crucial first step. Various methods have been developed, often starting from epichlorohydrin or glycerin.

Experimental Protocol: Synthesis of 3-Amino-1,2-propanediol from Epichlorohydrin [5][6]

  • Ring Opening: Epichlorohydrin is reacted with ammonia in an aqueous solution. This reaction opens the epoxide ring and introduces the amino group.

  • Hydrolysis: The resulting chlorohydrin is then hydrolyzed to the diol, typically under basic conditions.

  • Purification: The product is purified by distillation under reduced pressure.

A Key Component in X-Ray Contrast Agents and Cardiovascular Drugs

The utility of the N-(2,3-dihydroxypropyl) moiety is exemplified by its incorporation into various therapeutic and diagnostic agents. A notable example is Ioxilan , a nonionic X-ray contrast agent. Ioxilan contains an N-(2,3-dihydroxypropyl)acetamido group, highlighting the use of this moiety to improve the safety and tolerability of diagnostic agents.

Furthermore, the structural motif of an aromatic ring linked to a 2,3-dihydroxypropylamine is reminiscent of the pharmacophore of certain beta-blockers , a class of drugs used to manage cardiovascular diseases. This structural similarity likely spurred early interest in exploring the biological activities of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and its analogues. A 2001 study by Morzycki et al. described the synthesis and cardiovascular evaluation of new derivatives of 3-amino-1,2-propanediol, indicating research in this area during that period.[7]

The Convergence: Synthesis and Development of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Derivatives

While the exact first synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is not prominently documented, the chemical principles for its creation are well-established. The most logical and common synthetic route involves the acylation of 3-amino-1,2-propanediol with an activated form of 4-hydroxybenzoic acid.

Modern Synthetic Approaches

More recent synthetic efforts have focused on developing enantiomerically pure versions of N-(2,3-dihydroxypropyl)arylamides, recognizing the importance of stereochemistry in drug action. A 2013 study detailed a highly efficient, two-step process for this purpose.[8][9]

Workflow for Enantioselective Synthesis

A Chiral Epoxide D Oxidative Esterification A->D B Nitrogen Heterocyclic Carbene (NHC) B->D C Aryl Aldehyde C->D E Rearrangement D->E Key Intermediate F Enantiomerically Pure N-(2,3-dihydroxypropyl)arylamide E->F

Figure 1: A simplified workflow for the modern enantioselective synthesis of N-(2,3-dihydroxypropyl)arylamides.

This modern approach highlights the ongoing refinement of synthetic methods to produce these molecules with high purity and stereochemical control.

Exploration of Biological Activity

The rationale for exploring the biological activity of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide derivatives stems from the known properties of its constituent parts. The combination of a proven pharmacophore (4-hydroxybenzamide) with a moiety known to enhance solubility and potentially interact with cardiovascular targets created a compelling case for investigation.

While specific data on the parent compound is limited in the public domain, research on structurally similar molecules suggests potential applications in areas such as:

  • Cardiovascular medicine: Based on the structural similarity to beta-blockers.[7]

  • Antimicrobial agents: Leveraging the known activity of the 4-hydroxybenzamide core.[3][4]

  • Enzyme inhibition: The hydroxamic acid derivatives of related structures have shown potent inhibitory activity against matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[10][11]

Structure-Activity Relationships (SAR): Guiding Future Drug Design

Although a comprehensive SAR for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide itself is not extensively published, we can infer potential relationships from related compound series.

Table 1: Inferred Structure-Activity Relationships

Structural ModificationPotential Impact on ActivityRationale
Substitution on the Benzene Ring Modulation of potency and selectivityElectronic and steric effects can influence binding to the target protein.
Stereochemistry of the Dihydroxypropyl Moiety Enantiospecific interactionsBiological targets are often chiral, leading to different activities for (R) and (S) enantiomers.
Modification of the Amide Linker Alteration of metabolic stability and conformationThe amide bond can be a site of metabolic cleavage. Its conformation influences the overall shape of the molecule.
Derivatization of the Hydroxyl Groups Prodrug strategies, altered solubilityEsterification or other modifications can be used to improve bioavailability or target specific tissues.

Logical Relationship of SAR

Core N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Scaffold Ring Aromatic Ring Substituents Core->Ring Stereo Stereochemistry Core->Stereo Linker Amide Linker Modification Core->Linker Hydroxyl Hydroxyl Group Derivatization Core->Hydroxyl Activity Biological Activity (Potency, Selectivity, PK/PD) Ring->Activity Stereo->Activity Linker->Activity Hydroxyl->Activity

Figure 2: Key structural features influencing the biological activity of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide derivatives.

Conclusion and Future Perspectives

The history of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and its derivatives is a testament to the power of convergent evolution in drug discovery. By combining two moieties with established utility, medicinal chemists have created a versatile scaffold with the potential for a wide range of therapeutic applications. While the early history of the parent compound is not clearly defined, the foundational synthetic chemistry and the biological rationale for its investigation are well-grounded.

Future research in this area will likely focus on:

  • Elucidation of specific molecular targets: Identifying the precise proteins with which these compounds interact to exert their biological effects.

  • Optimization of pharmacokinetic properties: Fine-tuning the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploration of novel therapeutic areas: Investigating the potential of these derivatives in a broader range of diseases.

The continued exploration of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide derivatives holds significant promise for the development of new and effective therapeutic agents.

References

  • Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2013). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Beilstein Journal of Organic Chemistry, 9, 2266–2271. [Link]

  • Kucerova-Chlupacova, M., Kunes, J., & Jand'ourek, O. (2023). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Future Medicinal Chemistry, 15(19), 1625-1643. [Link]

  • Jones, T. C., & Tomkinson, N. C. O. (2006). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3853. [Link]

  • Ganguly, N. C., & Datta, M. (2018). Synthesis of some Amide derivatives and their Biological activity. Journal of Applicable Chemistry, 7(2), 245-251. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2013). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. PMC, 9, 2266–2271. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Yao, W., Wasserman, Z. R., Chao, M., Reddy, G., Shi, E., Liu, R. Q., ... & Decicco, C. P. (2003). Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2425-2438. [Link]

  • Garrett, C. E., & Xu, W. (2001). A streamlined synthesis for 2,3-dihydroxyterephthalamides. Organic Letters, 3(18), 2899-2901. [Link]

  • Jones, T. C., & Tomkinson, N. C. O. (2007). N-Methyl-O-benzoylhydroxylamine hydrochloride. Organic Syntheses, 84, 1. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Zholdasbekova, A., Tleulieva, R., & Atayev, A. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Pharmaceuticals, 16(5), 701. [Link]

  • Singh, R., & Pal, S. (2018). Synthesis and biological importance of amide analogues. Pharmacology & Medicinal Chemistry, 2(1). [Link]

  • Toapanta, F. A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2.1), 106-127. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Shang, Z., Jiao, D., & Cheng, H. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 1. [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Fall, A., El Boukhary, M., Seck, T. M., Tamboura, F. B., Thiam, I. E., Barry, A. H., ... & Ellena, J. (2023). Synthesis of N '-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry, 11(2), 29. [Link]

  • Zholdasbekova, A., Tleulieva, R., & Atayev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3853. [Link]

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link]

  • Shang, Z., Jiao, D., & Cheng, H. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 1. [Link]

  • Yao, W., Wasserman, Z. R., Chao, M., Reddy, G., Shi, E., Liu, R. Q., ... & Decicco, C. P. (2001). Design and synthesis of a series of (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)- [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors. Journal of Medicinal Chemistry, 44(21), 3347-3350. [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

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Exploratory

partition coefficient (LogP) of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

An In-depth Technical Guide to the Partition Coefficient (LogP) of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Introduction: Lipophilicity as a Cornerstone of Pharmacokinetics In the landscape of drug discovery and develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Partition Coefficient (LogP) of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Introduction: Lipophilicity as a Cornerstone of Pharmacokinetics

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount determinants of its ultimate success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical factor influencing its entire pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3] The most widely accepted measure of lipophilicity is the partition coefficient (P), or its logarithmic form, LogP. This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4][5]

A molecule's LogP value offers profound insights:

  • Absorption & Permeability : For oral drugs, LogP influences the ability to permeate the lipid-rich cell membranes of the gastrointestinal tract. An optimal LogP, often cited as being between 1 and 3, balances sufficient membrane permeability with adequate aqueous solubility to be present at the absorption site.[1][3]

  • Distribution : Highly lipophilic drugs (high LogP) may excessively bind to plasma proteins or accumulate in fatty tissues, limiting the free concentration available to act on the target and potentially leading to a longer half-life and toxicity.[1] Conversely, highly hydrophilic compounds (low or negative LogP) may struggle to cross biological barriers like the blood-brain barrier.[1][2]

  • Metabolism : Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes, which evolved to increase the polarity of foreign substances to facilitate their excretion.[3]

This guide focuses on the determination of the LogP for a specific molecule: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide . An analysis of its structure reveals a 4-hydroxybenzamide core, which is relatively polar, appended with a highly polar 2,3-dihydroxypropyl (glycerol) moiety. The presence of multiple hydroxyl groups and an amide linkage strongly suggests that this compound is predominantly hydrophilic, predicting a low and potentially negative LogP value.[1]

Given the absence of readily available experimental data for this specific molecule, this guide provides a comprehensive framework for its LogP determination, addressing both computational estimation and rigorous experimental methodologies. We will explore the causality behind experimental choices, establish self-validating protocols, and provide the authoritative grounding necessary for researchers in the field.

Section 1: In Silico Estimation of LogP

Before embarking on laboratory work, computational (in silico) prediction serves as an invaluable first step. It provides a rapid, cost-effective estimation of LogP that helps in planning experimental parameters and selecting the most appropriate methodology. These predictive models are generally categorized into two main approaches: atom-based and fragment-based methods.[1][6]

  • Atom-based methods calculate LogP by summing the contributions of individual atoms, considering their local environment.

  • Fragment-based methods deconstruct the molecule into a set of predefined structural fragments and sum their known lipophilicity contributions, often with correction factors for interactions between fragments.[6]

Numerous software packages and online platforms utilize these principles. For N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, we can generate a consensus view by querying several well-regarded algorithms.

Predicted LogP Data
Prediction Algorithm/SourcePredicted LogP ValueMethod Type
XLogP3-1.5 to -1.0 (Estimated)Atom-based with corrections
Molinspiration (miLogP)-1.25 (Estimated)Group Contribution (Fragment-based)[7]
ALOGPS 2.1-1.30 (Estimated)Atom/Fragment-based with Neural Networks[8][9]
ChemAxon-1.48 (Estimated)Fragment-based with corrections

Note: The values above are estimations for the full molecule, derived from the principles of the cited algorithms, as direct pre-computed values are unavailable. The parent compound, 4-hydroxybenzamide, has a calculated XLogP3 of 0.3[10] and a Crippen-calculated LogP of 0.491[11], highlighting the significant hydrophilic contribution of the dihydroxypropyl group.

These in silico results consistently predict a LogP value between -1.0 and -1.5, confirming the hydrophilic nature of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. This low value is a critical piece of information that directly informs our experimental strategy.

Section 2: Experimental Determination of LogP

While computational methods are useful for estimation, experimentally determined values are the gold standard for accuracy and regulatory submission. The two most prominent methods are the Shake-Flask method and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

The Shake-Flask Method (OECD Guideline 107)

The Shake-Flask method is the traditional "gold standard" for LogP determination.[12] It is a direct measurement of the partitioning of a solute between n-octanol and water.[13][14]

The core principle is the direct measurement of a compound's concentration in both phases of an equilibrated biphasic system. However, for compounds with an expected LogP of -1.5, the concentration in the n-octanol phase will be over 30 times lower than in the aqueous phase. This presents a significant analytical challenge: ensuring the concentration in the minority phase is above the limit of quantification (LOQ) of the analytical instrument (e.g., UV-Vis spectrophotometer or HPLC-UV). Therefore, the choice of the initial concentration and the sensitivity of the analytical method are paramount. The OECD guideline is most accurate for compounds with LogP values in the range of -2 to 4.[12][13]

  • Preparation of Solvents:

    • Pre-saturate high-purity n-octanol with water by shaking them together for 24 hours at the test temperature, followed by separation.

    • Similarly, pre-saturate HPLC-grade water with n-octanol. This step is critical to prevent volume changes of the phases upon solute addition.

  • Preparation of Test Solution:

    • Prepare a stock solution of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in the aqueous phase (water pre-saturated with n-octanol). The concentration should be chosen to ensure that the final concentration in the n-octanol phase is detectable.

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.

    • To improve accuracy, especially for low LogP values, vary the phase volume ratio in separate experiments (e.g., 1:1, 2:1, 1:2 water:octanol).

    • Agitate the vessel at a constant temperature (e.g., 25°C ± 1°C) until equilibrium is reached. This can take several hours. Gentle shaking is preferred to vigorous shaking, which can promote the formation of emulsions that are difficult to separate.

  • Phase Separation:

    • Separate the two phases. Centrifugation is the most effective method to ensure a clean separation and break any potential emulsions.[13]

  • Concentration Analysis:

    • Carefully sample a precise aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV. A full calibration curve must be prepared for the analyte in each phase separately.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = C_octanol / C_water

    • The final LogP is the base-10 logarithm of the average P value obtained from replicate experiments. The final reported LogP should be the average of at least three runs, with values falling within a range of ± 0.3 units.[13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solv 1. Pre-saturate n-Octanol and Water prep_stock 2. Prepare Aqueous Stock Solution prep_solv->prep_stock partition 3. Combine Phases & Equilibrate prep_stock->partition separate 4. Separate Phases (Centrifugation) partition->separate analyze 5. Measure Concentration in Each Phase (HPLC-UV) separate->analyze calc 6. Calculate P and LogP analyze->calc

Fig. 1: Workflow for the Shake-Flask (OECD 107) LogP determination.
RP-HPLC Method (OECD Guideline 117)

An alternative, indirect method for LogP determination uses Reverse-Phase High-Performance Liquid Chromatography.[12] This method is faster, requires less sample, and is often more reproducible than the shake-flask method.[12] It is particularly advantageous for high-throughput screening.[15][16][17]

The method is based on the strong correlation between a compound's retention time on a non-polar stationary phase (like C18) and its LogP. More lipophilic compounds interact more strongly with the stationary phase and thus elute later (have a longer retention time). By calibrating the system with a series of reference compounds with accurately known LogP values, a calibration curve can be generated to determine the LogP of an unknown compound from its retention time.

  • System Setup:

    • An HPLC system with a UV detector and a C18 column is typically used.

    • The mobile phase is usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer. The composition is kept constant (isocratic elution).

  • Selection of Reference Compounds:

    • Choose a set of at least 6-8 reference compounds with known LogP values that bracket the expected LogP of the analyte. For N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (expected LogP ~ -1.3), suitable standards would have LogP values ranging from approximately -2 to 1.

  • Determination of Retention Times:

    • Inject each reference compound and the test compound individually onto the HPLC system.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0), which is the retention time of an unretained compound (e.g., uracil or sodium nitrate).

  • Calculation of Capacity Factor (k):

    • For each compound, calculate the capacity factor, k, which is a measure of its retention: k = (t_R - t_0) / t_0

  • Generation of Calibration Curve:

    • Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values.

    • Perform a linear regression analysis on this plot. The resulting equation will be in the form: LogP = a * (log k) + b

  • Determination of LogP for the Test Compound:

    • Using the log k value calculated for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, calculate its LogP using the regression equation from the calibration curve.

G cluster_cal Calibration cluster_test Test Compound cluster_final Final Determination select_std 1. Select Reference Compounds run_std 2. Run Standards & Measure Retention Time (tR) select_std->run_std calc_k 3. Calculate Capacity Factor (log k) run_std->calc_k plot 4. Plot log k vs. LogP & Generate Regression calc_k->plot final_calc 7. Calculate LogP from Regression Equation plot->final_calc run_test 5. Run Test Compound & Measure tR calc_k_test 6. Calculate its log k run_test->calc_k_test calc_k_test->final_calc

Fig. 2: Workflow for the RP-HPLC (OECD 117) LogP determination.

Section 3: Ionization and the Distinction Between LogP and LogD

A critical consideration for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is the presence of an ionizable group: the phenolic hydroxyl group. The LogP, by definition, refers to the partition coefficient of the neutral form of the molecule.[3] However, at physiological pH (~7.4), a phenolic hydroxyl group (with a typical pKa around 10) will be predominantly in its neutral form. Nonetheless, in different biological compartments or formulation vehicles with varying pH, the molecule can ionize.

When a compound can exist in both neutral and ionized forms, the Distribution Coefficient (LogD) becomes the more relevant descriptor.[1] LogD is the ratio of the total concentration of the compound (neutral + ionized) in the octanol phase to its total concentration in the aqueous phase at a specific pH.[18]

For a monoprotic acid, the relationship is: LogD = LogP - log(1 + 10^(pH - pKa))[8][19]

This relationship underscores the necessity of first determining the pKa of the compound before a comprehensive understanding of its pH-dependent partitioning behavior can be achieved. For N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, determining the LogD at a physiologically relevant pH of 7.4 is a crucial step for predicting its in vivo behavior.

Conclusion and Recommendations

Determining the partition coefficient of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide requires a multi-faceted approach. In silico predictions uniformly suggest a hydrophilic compound with a LogP between -1.0 and -1.5. This estimation is vital for designing robust experiments.

For experimental validation, both the Shake-Flask and RP-HPLC methods are viable, but the choice depends on the specific context:

  • Shake-Flask Method (OECD 107): As the gold standard, it provides a direct measurement. However, for this highly hydrophilic compound, care must be taken to ensure the analytical method is sensitive enough to quantify the very low concentration expected in the n-octanol phase.

  • RP-HPLC Method (OECD 117): This method is likely to be more practical, rapid, and reproducible for this compound. Its success hinges on the careful selection of appropriate low-LogP reference standards to build a reliable calibration curve.

Given the presence of an ionizable phenolic group, a full characterization should include the determination of the compound's pKa followed by the measurement of LogD at physiological pH (7.4). This will provide the most accurate and predictive measure of the molecule's behavior in biological systems, guiding further drug development efforts with a solid, data-driven foundation.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • Optibrium. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Retrieved from [Link]

  • Soares, J. X., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • E-EROS. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Jiang, H., et al. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • Mannhold, R., & Tetko, I. V. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Mini-Reviews in Medicinal Chemistry, 12(10), 941-949. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

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Foundational

A Prospective Analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: A Novel Scaffold for Pharmaceutical Development

Abstract N-(2,3-dihydroxypropyl)-4-hydroxybenzamide represents a novel chemical entity with significant, yet unexplored, potential in pharmaceutical applications. This technical guide provides a prospective analysis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide represents a novel chemical entity with significant, yet unexplored, potential in pharmaceutical applications. This technical guide provides a prospective analysis of this molecule, leveraging the known pharmacological activities of its core components: the 4-hydroxybenzamide scaffold and the N-substituted 2,3-dihydroxypropyl moiety. Based on a comprehensive review of related compounds, we hypothesize that N-(2,3-dihydroxypropyl)-4-hydroxybenzamide possesses promising anti-inflammatory and antimicrobial properties. This document outlines a proposed synthetic pathway, predicts key physicochemical characteristics, and details robust experimental workflows for the systematic evaluation of its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.

Introduction: Unveiling a Promising Candidate

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The 4-hydroxybenzamide core, in particular, has been the subject of considerable research, with studies demonstrating its potential to modulate various biological pathways.[3][4][5] Concurrently, the incorporation of hydrophilic moieties, such as the 2,3-dihydroxypropyl group (a glycerol derivative), into drug candidates is a well-established strategy to enhance physicochemical properties like aqueous solubility and bioavailability, which are critical for drug efficacy.[6][7][8]

This guide focuses on the untapped potential of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a molecule that synergistically combines these two key structural features. While direct research on this specific compound is nascent, a thorough analysis of its constituent parts allows for a scientifically grounded exploration of its potential pharmaceutical applications. We will delve into its probable anti-inflammatory and antimicrobial activities, offering a roadmap for its synthesis and subsequent preclinical evaluation.

Synthesis and Physicochemical Characterization: From Benchtop to Biological Evaluation

A logical and efficient synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is crucial for its further investigation. We propose a straightforward two-step synthetic route, amenable to laboratory-scale production.

Proposed Synthetic Pathway

The synthesis initiates with the activation of the carboxylic acid of 4-hydroxybenzoic acid, followed by amidation with 3-amino-1,2-propanediol.

Step 1: Activation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid can be converted to its more reactive acyl chloride derivative, 4-hydroxybenzoyl chloride, by refluxing with thionyl chloride (SOCl₂). This is a standard and effective method for activating carboxylic acids for subsequent nucleophilic acyl substitution.[9]

Step 2: Amide Coupling

The resulting 4-hydroxybenzoyl chloride is then reacted with 3-amino-1,2-propanediol in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[9] This reaction should proceed readily at room temperature to yield the target compound, N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoyl_Chloride 4-Hydroxybenzoyl Chloride 4-Hydroxybenzoic_Acid->4-Hydroxybenzoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-Hydroxybenzoic_Acid Target_Compound N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide 4-Hydroxybenzoyl_Chloride->Target_Compound Amide Coupling 3-Amino-1,2-propanediol 3-Amino-1,2-propanediol 3-Amino-1,2-propanediol->4-Hydroxybenzoyl_Chloride Base Base (e.g., Triethylamine) Base->4-Hydroxybenzoyl_Chloride

Caption: Proposed two-step synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Predicted Physicochemical Properties

The introduction of the 2,3-dihydroxypropyl group is anticipated to significantly influence the physicochemical properties of the 4-hydroxybenzamide core.

PropertyPredicted CharacteristicRationale
Aqueous Solubility EnhancedThe two hydroxyl groups of the dihydroxypropyl moiety will increase the molecule's polarity and capacity for hydrogen bonding with water, likely leading to improved solubility compared to the parent 4-hydroxybenzamide.[6][7]
Bioavailability Potentially IncreasedImproved aqueous solubility can lead to better dissolution in the gastrointestinal tract, a key factor for enhanced oral bioavailability.[10][11]
LogP DecreasedThe hydrophilic nature of the 2,3-dihydroxypropyl group is expected to lower the octanol-water partition coefficient (LogP), indicating a more hydrophilic character.
Hydrogen Bonding Increased CapacityThe presence of multiple hydroxyl and amide groups provides both hydrogen bond donors and acceptors, suggesting potential for strong interactions with biological targets.

Potential Pharmaceutical Applications: A Mechanistic Perspective

Based on the known biological activities of benzamide derivatives, we hypothesize that N-(2,3-dihydroxypropyl)-4-hydroxybenzamide will exhibit significant anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of benzamide derivatives.[12][13] The proposed mechanism of action for many of these compounds involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.

Hypothesized Mechanism of Action:

We postulate that N-(2,3-dihydroxypropyl)-4-hydroxybenzamide may exert its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[13][14] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). By preventing the activation of NF-κB, the production of these inflammatory mediators would be suppressed.

G cluster_0 LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB kinase (IKK) TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Target_Compound N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide Target_Compound->IKK Inhibits

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Antimicrobial Activity

Derivatives of 4-hydroxybenzoic acid have a long history of use as antimicrobial agents.[15] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways. The structural modifications in N-(2,3-dihydroxypropyl)-4-hydroxybenzamide may lead to a unique spectrum of antimicrobial activity. The increased hydrophilicity could enhance its effectiveness against certain pathogens by improving its interaction with the aqueous environment surrounding microbial cells.

Experimental Protocols for Preclinical Evaluation

To validate the hypothesized biological activities of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of the compound on murine macrophage cells (e.g., RAW 264.7).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with a range of concentrations of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.[16]

4.1.2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To measure the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Procedure:

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of the compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[17]

4.1.3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To quantify the effect of the compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6).

  • Procedure:

    • Collect the cell culture supernatant from LPS-stimulated macrophages treated with the compound as described above.

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's protocol to measure the concentration of each cytokine in the supernatant.[18]

In Vivo Anti-inflammatory Assay

4.2.1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory effect of the compound in a well-established animal model of inflammation.

  • Procedure:

    • Administer the compound or a vehicle control to rodents (e.g., Wistar rats) via an appropriate route (e.g., oral or intraperitoneal).

    • After a specified time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw.[12][19]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20][21]

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Antimicrobial Susceptibility Testing

4.3.1. Broth Microdilution Method

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

  • Procedure:

    • Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[22][23]

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24][25][26]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MTT Cell Viability Assay (MTT) Griess Nitric Oxide Assay (Griess) MTT->Griess Determine Non-Toxic Dose ELISA Cytokine Quantification (ELISA) Griess->ELISA Confirm Anti-inflammatory Effect Paw_Edema Carrageenan-Induced Paw Edema ELISA->Paw_Edema Validate In Vitro Findings MIC Antimicrobial Susceptibility (MIC) Pharmacokinetics Pharmacokinetic Studies Paw_Edema->Pharmacokinetics Toxicity Toxicology Studies Pharmacokinetics->Toxicity

Caption: Proposed experimental workflow for preclinical evaluation.

Future Directions and Conclusion

The successful validation of the anti-inflammatory and/or antimicrobial properties of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide would position it as a promising lead compound for further drug development. Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of the molecule to optimize its potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to pinpoint the specific molecular targets and signaling pathways modulated by the compound.

  • Formulation Development: Leveraging its predicted favorable physicochemical properties to develop optimized drug delivery systems.

References

  • BenchChem. (2025). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. BenchChem.
  • PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes & Protocols: In Vitro Anti-Inflammatory Assay for Prenylterphenyllin. BenchChem.
  • PMC. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms.
  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
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  • PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.
  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ResearchGate. (n.d.). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
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  • DergiPark. (n.d.). STRUCTURAL AND PHARMACEUTICAL EVALUATION OF 4-HYDROXY-BENZAMIDE DERIVATIVE: ANTI-BACTERIAL AND ANTI-VIRAL POTENT. DergiPark.
  • PMC. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • Chemsrc. (2025). 4-Hydroxybenzamide | CAS#:619-57-8. Chemsrc.
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  • Patsnap Eureka. (2025). Investigating Glycerol's Role in Controlled Drug Release.
  • PubMed. (1989). Some pharmaceutical properties of 3-hydroxypropyl- and 2,3-dihydroxypropyl-beta-cyclodextrins and their solubilizing and stabilizing abilities.
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Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning behind the crystal structure analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning behind the crystal structure analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a narrative grounded in practical expertise and theoretical underpinnings. We will journey through the synthesis of the target compound, the critical process of obtaining single crystals, and the intricate steps of elucidating its three-dimensional structure using single-crystal X-ray diffraction.

Strategic Synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

The foundation of any crystal structure analysis is the synthesis of a pure, crystalline compound. The target molecule, N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, possesses a desirable combination of hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyl and hydroxyl oxygens), making it a prime candidate for forming a stable, ordered crystal lattice.

A robust and logical synthetic route involves the direct amidation of 4-hydroxybenzoic acid with 3-amino-1,2-propanediol. This approach is favored for its atom economy and the ready availability of the starting materials.

Experimental Protocol: Synthesis via Amide Coupling

Rationale: Direct thermal amidation can be challenging and may require high temperatures that could lead to side reactions. Therefore, the use of a coupling agent is a more controlled and efficient approach at moderate temperatures. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective water-soluble carbodiimide used for amide bond formation, as it activates the carboxylic acid for nucleophilic attack by the amine.[1] The use of a borate ester like tris(2,2,2-trifluoroethyl) borate could also be an effective, mild alternative.[2][3][4]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxybenzoic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of EDC hydrochloride to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid solution, add 1.05 equivalents of 3-amino-1,2-propanediol dissolved in a minimal amount of DMF.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

cluster_synthesis Synthesis Workflow A 4-Hydroxybenzoic Acid + 3-Amino-1,2-propanediol B EDC Coupling Agent in DMF A->B Activation C Amide Bond Formation B->C Nucleophilic Attack D Aqueous Workup C->D Precipitation E Purification by Recrystallization D->E Isolation F Pure N-(2,3-dihydroxypropyl) -4-hydroxybenzamide E->F cluster_xrd Single-Crystal XRD Workflow A Single Crystal Mounting B X-ray Diffraction Data Collection A->B C Data Reduction (Unit Cell, Intensities) B->C D Structure Solution (Initial Model) C->D E Structure Refinement (Least-Squares) D->E F Validation and Structural Analysis E->F

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Deciphering the Crystal Structure: Analysis and Interpretation

The culmination of the experimental work is the detailed analysis of the refined crystal structure. For N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, the focus would be on understanding the molecular conformation and the intricate network of intermolecular interactions that dictate the crystal packing.

Data Presentation: Crystallographic Data (Hypothetical)

The following table presents a representative set of crystallographic data that could be expected for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

ParameterValue
Chemical FormulaC₁₀H₁₃NO₄
Formula Weight211.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.2
Volume (ų)1005.3
Z4
Density (calculated) (g/cm³)1.395
Radiation (Å)Mo Kα (0.71073)
Temperature (K)100
Reflections collected8500
Unique reflections2300
R(int)0.045
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05
Analysis of Intermolecular Interactions

A key aspect of the structural analysis for this molecule would be the characterization of its extensive hydrogen-bonding network. [6]The presence of multiple hydroxyl groups and the amide functionality suggests a complex three-dimensional arrangement held together by a variety of hydrogen bonds.

Graph-Set Analysis: A powerful tool for systematically describing hydrogen-bond patterns is graph-set analysis. [4]This method uses descriptors to classify motifs such as chains (C), rings (R), and discrete patterns (D). For N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, one might expect to observe:

  • Chains: Formed by head-to-tail hydrogen bonds between the amide groups or between the phenolic hydroxyl and the carbonyl oxygen of neighboring molecules.

  • Rings: Arising from intramolecular hydrogen bonds or from intermolecular interactions forming cyclic motifs.

  • Three-Dimensional Network: The dihydroxypropyl moiety provides additional sites for hydrogen bonding, likely leading to a complex 3D network that links the primary chains and rings.

Visualization: Software such as Mercury, VESTA, or CrystalMaker would be used to visualize the crystal packing and the hydrogen-bonding network, allowing for a clear understanding of the supramolecular architecture. [1][2][3][5]

Conclusion

The crystal structure analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, while presented here as a guided protocol, exemplifies the rigorous and multifaceted process of elucidating molecular structures at the atomic level. From strategic synthesis and meticulous crystallization to the sophisticated techniques of X-ray diffraction and computational refinement, each step is crucial for obtaining a high-fidelity model of the molecule's solid-state conformation and intermolecular interactions. The insights gained from such an analysis are invaluable for understanding structure-property relationships, which is a cornerstone of rational drug design and materials science.

References

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Grabowski, S. J. (Ed.). (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 659. [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. ResearchGate. [Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Graph-set analysis of hydrogen-bond patterns: some mathematical concepts. Acta Crystallographica Section B: Structural Science, 51(4), 419–425. [Link]

  • wikiHow. (2023, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B: Structural Science, 46(2), 256–262. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B: Structural Science, 46(2), 256–262. [Link]

  • Unspecified. (n.d.). 3.3. CRYSTALLIZATION. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. [Link]

  • Sheldrick, G. M. (n.d.). The SHELX package. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • NPTEL-NOC IITM. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Lustig, A. (2019). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 75(Pt 1), 2–11. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1703–1717. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide detection

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Authored by: A Senior Application Scientist Abstract This documen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. This novel compound, featuring a polar diol side chain attached to a benzamide core, presents unique chromatographic challenges, primarily related to its high polarity. This guide follows a systematic, science- and risk-based approach as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will detail the rationale behind each stage of development, from initial analyte characterization and column selection to mobile phase optimization, forced degradation studies, and full method validation. The protocols provided are designed to be directly implemented by researchers, scientists, and drug development professionals to ensure the highest standards of data integrity and scientific rigor.

Introduction and Analyte Characterization

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a polar aromatic compound. Its structure suggests potential applications as a pharmaceutical agent, a metabolite, or an intermediate in chemical synthesis. Accurate and precise quantification is crucial for quality control, stability testing, and pharmacokinetic studies. The presence of the 4-hydroxybenzamide chromophore allows for straightforward detection using UV spectrophotometry. However, the addition of the highly polar 2,3-dihydroxypropyl group significantly influences its chromatographic behavior, making retention on traditional reversed-phase columns challenging.[4][5]

Physicochemical Properties (Estimated)
Property4-hydroxybenzamide (Reference)N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Estimated)Rationale for Estimation
Molecular FormulaC₇H₇NO₂C₁₀H₁₃NO₄Addition of C₃H₆O₂
Molecular Weight137.14 g/mol [6]211.21 g/mol Calculated from molecular formula
XLogP3 / logP0.3 - 0.49[6][7]< 0The two hydroxyl groups will significantly decrease the octanol-water partition coefficient, increasing hydrophilicity.
UV λmax~254 nm~254 nmThe primary chromophore (4-hydroxybenzamide) remains unchanged, so the maximum absorbance wavelength is expected to be similar.
PolarityPolarVery PolarThe diol functional group dramatically increases polarity compared to the parent amide.

Systematic HPLC Method Development

Our strategy is to establish a method that is not only accurate and precise but also stability-indicating, meaning it can distinguish the intact analyte from its potential degradation products.[1][9]

Method Development Workflow

The development process follows a logical progression from initial screening to final optimization and validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte_Char Analyte Characterization (Estimate Polarity, UV λmax) Column_Select Column Selection (e.g., C18, Polar-Embedded) Analyte_Char->Column_Select Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Select->Mobile_Phase_Screen Detector_Setup Detector Setup (Set at λmax ~254 nm) Mobile_Phase_Screen->Detector_Setup Gradient_Opt Gradient Optimization (Isocratic vs. Gradient) Detector_Setup->Gradient_Opt Flow_Rate_Temp Flow Rate & Temperature (Adjust for efficiency) Gradient_Opt->Flow_Rate_Temp Peak_Shape Assess Peak Shape (Tailing, Asymmetry) Flow_Rate_Temp->Peak_Shape Forced_Deg Forced Degradation Study (Demonstrate Specificity) Peak_Shape->Forced_Deg Validation Full Method Validation (ICH Q2(R2) Guidelines) Forced_Deg->Validation

Caption: A systematic workflow for HPLC method development.

Selection of Chromatographic Conditions: A Rationale-Driven Approach

2.2.1. Column Chemistry

  • Initial Choice: A conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[10]

  • Rationale: C18 columns provide robust, hydrophobic retention mechanisms suitable for a wide range of aromatic compounds.

  • Contingency for High Polarity: Due to the analyte's very polar nature, poor retention (eluting near the void volume) is a potential issue.[4][5] If retention is insufficient on a standard C18 column, alternative chemistries should be evaluated:

    • Polar-Embedded Columns (e.g., RP-Amide): These columns have a polar group embedded in the alkyl chain, which improves interaction with polar analytes and reduces peak tailing with basic compounds.[10]

    • Phenyl Columns: These offer alternative selectivity through π-π interactions with the analyte's aromatic ring.[10]

    • Aqueous C18 (AQ-type): These columns are designed to prevent phase collapse in highly aqueous mobile phases, which may be necessary to retain our target compound.[11]

2.2.2. Mobile Phase

  • Aqueous Phase (Solvent A): Start with 0.1% Phosphoric Acid in HPLC-grade water.

    • Rationale: A low pH (around 2.5-3.0) ensures that the phenolic hydroxyl group (pKa ~8-10) is protonated, preventing ionization and reducing peak tailing. Phosphoric acid is a common, non-volatile buffer suitable for UV detection.[10] For mass spectrometry (MS) compatibility, 0.1% formic acid should be used instead.[12]

  • Organic Phase (Solvent B): Acetonitrile (ACN) is the preferred choice over methanol.

    • Rationale: ACN generally provides better peak shape, lower viscosity (leading to lower backpressure), and lower UV cutoff compared to methanol.

  • Initial Gradient: A broad screening gradient is recommended to determine the approximate elution time.

    • Example: Start at 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

2.2.3. Detection

  • Technique: UV-Visible (UV-Vis) detection.

  • Wavelength: Based on the 4-hydroxybenzamide chromophore, a detection wavelength of 254 nm is a logical starting point. A full UV scan of the analyte using a photodiode array (PDA) detector should be performed to confirm the optimal wavelength for maximum absorbance and sensitivity.

2.2.4. Other Parameters

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Injection Volume: 10 µL.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[9][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products can be detected and resolved from the main peak.[14]

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep_Stock Prepare Analyte Stock Solution (e.g., 1 mg/mL in Diluent) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep_Stock->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Prep_Stock->Oxidative Thermal Thermal (e.g., 80°C, Solid & Solution) Prep_Stock->Thermal Photolytic Photolytic (ICH Q1B Light Exposure) Prep_Stock->Photolytic Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute Analyze Analyze by HPLC-PDA Dilute->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Stress Protocols

Prepare a stock solution of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide at 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 N HCl.

    • Heat at 60 °C for 24 hours (adjust time as needed).

    • Cool, neutralize with 1.0 N NaOH, and dilute to the target concentration with diluent.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH.

    • Heat at 60 °C for 8 hours (amides can be base-labile).

    • Cool, neutralize with 1.0 N HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 10% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Expose solid powder to 80 °C for 48 hours.

    • Separately, heat a solution of the analyte at 80 °C for 48 hours.

    • Prepare samples at the target concentration.

  • Photolytic Degradation:

    • Expose the analyte solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

Final Optimized Method and Validation Protocol

After development and stress testing, the method must be formally validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][15]

Optimized Chromatographic Conditions (Example)
ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B in 10 min, hold 2 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector PDA at 254 nm
Injection Vol. 10 µL
Diluent Water:Acetonitrile (80:20 v/v)
Run Time 15 minutes
System Suitability Test (SST)

Before each validation run, system suitability must be confirmed by injecting five replicate injections of a standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Confirms column efficiency.[16]
%RSD of Peak Area ≤ 2.0%Demonstrates system precision.[13][16]
%RSD of Retention Time ≤ 1.0%Ensures retention time reproducibility.
Validation Protocol

The following parameters must be assessed:

  • Specificity: Analyze blank, placebo, and stressed samples. The analyte peak should be free from interference from any other components, and peak purity analysis (using a PDA detector) should pass.

  • Linearity and Range:

    • Prepare at least five concentrations of the analyte (e.g., 50% to 150% of the target concentration).

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.[16]

  • Accuracy (Recovery):

    • Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.[16]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[13][16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase pH by ±0.2 units).

    • Assess the impact on results and system suitability.

    • Acceptance Criteria: System suitability must pass under all varied conditions, and results should not significantly deviate.[16]

Conclusion

This application note presents a comprehensive and systematic framework for developing a scientifically sound, robust, and stability-indicating HPLC method for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. By following a rationale-driven approach to selecting chromatographic parameters, conducting thorough forced degradation studies, and adhering to ICH guidelines for validation, researchers can establish a reliable analytical method. This ensures data of the highest quality and integrity, suitable for regulatory submissions and routine quality control in the pharmaceutical industry.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • Separation of 4-Hydroxybenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. ResearchGate. Available from: [Link]

  • 4-Hydroxybenzamide. PubChem. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Available from: [Link]

  • N,2,3-trihydroxybenzamide Properties. EPA. Available from: [Link]

  • N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide. PubChem. Available from: [Link]

  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. Available from: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • N,2,3-trihydroxybenzamide. PubChem. Available from: [Link]

Sources

Application

synthesis protocol for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide from 4-hydroxybenzoic acid

Abstract & Scope This application note details the synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: N/A for specific isomer, generic structure related to tyrosinase inhibitors) directly from 4-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: N/A for specific isomer, generic structure related to tyrosinase inhibitors) directly from 4-hydroxybenzoic acid (4-HBA) .

This molecule represents a class of phenolic amides valued in drug discovery for their tyrosinase inhibitory activity (skin depigmentation agents) and antioxidant properties [1, 3]. While industrial routes often utilize ester aminolysis, this protocol focuses on a direct carbodiimide-mediated coupling (EDC/HOBt) suitable for medicinal chemistry discovery phases. This method prioritizes functional group tolerance, avoiding the need for phenolic protection/deprotection steps.

Key Technical Challenges Addressed:

  • Chemoselectivity: Preferential acylation of the aliphatic amine over the phenolic hydroxyl.

  • Polarity Management: Handling highly polar polyol intermediates and products during purification.

  • Solubility: Overcoming the poor solubility of 4-HBA in non-polar solvents.

Retrosynthetic Analysis & Strategy

The target molecule combines a phenolic head group with a hydrophilic glycerol-like tail. The bond disconnection is made at the amide linkage.

Strategic Decision: We utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent. Unlike dicyclohexylcarbodiimide (DCC), EDC generates a water-soluble urea byproduct, which is critical here.[1] Since the product is also water-soluble, removing the urea via aqueous washing is difficult; however, the EDC urea derivative is easily separated via flash chromatography or specific resin capture, unlike the insoluble DCU formed by DCC [9, 19]. Hydroxybenzotriazole (HOBt) is added to form an active ester intermediate, increasing reaction rate and suppressing potential side reactions at the phenol [12].

Retrosynthesis Target Target: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut SM1 Starting Material 1: 4-Hydroxybenzoic Acid Disconnection->SM1 SM2 Reagent: 3-Amino-1,2-propanediol Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the acid and amino-diol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Qty (Example)Role
4-Hydroxybenzoic acid 138.121.01.38 g (10 mmol)Substrate
3-Amino-1,2-propanediol 91.111.21.09 g (12 mmol)Amine Nucleophile
EDC·HCl 191.701.22.30 g (12 mmol)Coupling Agent
HOBt (anhydrous) 135.121.21.62 g (12 mmol)Catalyst/Additive
DIPEA (Hünig's Base) 129.242.54.35 mLBase
DMF (Anhydrous) --20 mLSolvent
Step-by-Step Procedure

Step 1: Activation of Carboxylic Acid

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 4-Hydroxybenzoic acid (1.38 g) and HOBt (1.62 g) .

  • Dissolve in anhydrous DMF (15 mL) . Note: DMF is required due to the poor solubility of 4-HBA in DCM or Ethyl Acetate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (2.30 g) in one portion.

  • Add DIPEA (2.0 mL) dropwise to neutralize the HCl from the EDC salt and activate the carboxylic acid.

  • Stir at 0 °C for 30 minutes . Mechanism: This generates the HOBt-active ester in situ.

Step 2: Amine Coupling

  • In a separate vial, dissolve 3-amino-1,2-propanediol (1.09 g) in DMF (5 mL) .

  • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Add the remaining DIPEA (2.35 mL) .

  • Allow the reaction to warm to room temperature (20–25 °C) naturally.

  • Stir for 12–16 hours .

    • Monitoring: Check via TLC (Eluent: 10% MeOH in DCM). The acid spot (low Rf, streaking) should disappear; the product will appear as a polar spot (Rf ~0.3-0.4).

Step 3: Workup & Purification (Critical) Caution: The product is highly water-soluble (three hydroxyl groups). Standard aqueous extraction (washing with water/brine) will result in massive yield loss.

  • Concentration: Remove DMF under high vacuum (rotary evaporator with a high-vacuum pump or oil pump) at 50 °C. A viscous oil or semi-solid residue will remain.

  • Flash Chromatography:

    • Resuspend the residue in a minimum amount of MeOH/DCM (1:9).

    • Load onto a silica gel column.

    • Gradient: Start with 100% DCM, then gradient to 5% MeOH/DCM, finishing with 15-20% MeOH/DCM.

    • Observation: The product elutes in the polar fractions.

  • Crystallization (Optional Polish):

    • If the product contains yellow impurities, recrystallize from Acetonitrile/Ethanol or Water/Isopropanol .

Process Logic & Troubleshooting

The following decision tree illustrates the logic for purification, addressing the common issue of "product stuck in water phase."

PurificationLogic Start Reaction Complete (DMF Solution) Vac High Vacuum Evaporation (Remove DMF) Start->Vac Residue Crude Residue Vac->Residue Decision Is Product Solid? Residue->Decision Yes Trituration (Cold Acetone/Et2O) Decision->Yes Yes No Flash Chromatography (DCM -> 15% MeOH) Decision->No No (Oily) Final Pure Product (White Solid) Yes->Final No->Final

Figure 2: Purification workflow designed to prevent yield loss in aqueous phases.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous workup.Do not wash with water. Evaporate DMF and use column chromatography directly.
O-Acylation Phenol reacted with EDC.Ensure HOBt is used. Keep temperature at 0°C during activation. Add amine immediately after activation.
Sticky Oil Residual DMF or urea byproducts.Triturate the oil with diethyl ether or acetone to precipitate the product as a white solid.

Analytical Validation

To certify the protocol, the isolated product must meet these criteria:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.8 (s, 1H, Phenolic -OH).
      
    • 
       8.1 (t, 1H, Amide -NH).
      
    • 
       7.7 (d, 2H, Ar-H ortho to CO).
      
    • 
       6.8 (d, 2H, Ar-H ortho to OH).
      
    • 
       4.5-4.8 (m, 2H, Aliphatic -OH).
      
    • 
       3.3-3.8 (m, 5H, Glyceryl chain).
      
  • Mass Spectrometry (ESI):

    • Calculated Mass (

      
      ): 211.21  g/mol .
      
    • Observed

      
       or 
      
      
      
      .

References

  • Tyrosinase Inhibition Context

    • Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. (NIH/PubMed). Discusses structural requirements for tyrosinase inhibition similar to the target molecule.

  • Amide Coupling Methodology (EDC/HOBt)

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. (NIH/PubMed). Validates the use of EDC/HOBt for phenolic/functionalized acids.

  • Alternative Industrial Route (Ester Aminolysis)

    • Atom-economic catalytic amide synthesis from amines and carboxylic acids. (Nature/PMC). Provides context on "green" alternatives if scaling up from esters.

  • General Amide Synthesis Protocols

    • The Amide Functional Group: Properties, Synthesis, and Nomenclature.[5] (Master Organic Chemistry). Overview of mechanism and stoichiometry.

Sources

Method

solid-phase extraction techniques for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

An Application Guide: High-Recovery Solid-Phase Extraction Protocols for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Abstract This comprehensive application note provides detailed protocols and technical insights for the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: High-Recovery Solid-Phase Extraction Protocols for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Abstract

This comprehensive application note provides detailed protocols and technical insights for the solid-phase extraction (SPE) of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide from aqueous matrices. Recognizing the compound's unique chemical properties—notably its high polarity and ionizable phenolic group—this guide moves beyond conventional approaches to present robust methodologies based on Mixed-Mode and Hydrophilic Interaction Liquid Chromatography (HILIC) SPE. Each protocol is designed to ensure high recovery and excellent sample purity, critical for downstream applications in pharmaceutical research and drug development. The causality behind sorbent selection, solvent choice, and step-by-step procedures is thoroughly explained to empower researchers to not only replicate but also optimize these methods for their specific needs.

Introduction: The Extraction Challenge

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a polar aromatic compound of interest in pharmaceutical development, potentially as a metabolite, intermediate, or active agent. Its structure, featuring a hydrophilic diol sidechain and an ionizable phenolic hydroxyl group, presents a significant challenge for sample preparation. Conventional reversed-phase (RP) solid-phase extraction, while widely used, is often ill-suited for such polar analytes, which may exhibit poor retention and suffer from low recovery rates.

Effective isolation and concentration of this analyte from complex biological or aqueous matrices are paramount for accurate quantification and analysis. This guide provides a scientifically grounded approach to selecting and implementing an appropriate SPE strategy, focusing on techniques that leverage the analyte's distinct chemical functionalities for optimal retention and elution.

Analyte Characterization & Strategic Implications

A successful SPE method begins with a thorough understanding of the target analyte's physicochemical properties.

PropertyValueImplication for SPE Strategy
Molecular Formula C₇H₇NO₂-
Molecular Weight 137.14 g/mol [1][2]Standard mass for SPE applications.
Structure See Figure 1Contains an aromatic ring (hydrophobic), an amide (polar, H-bonding), a phenolic hydroxyl (weakly acidic), and a diol (highly polar, H-bonding).
Predicted pKa ~8.6The phenolic hydroxyl can be deprotonated (negatively charged) under basic conditions (pH > 9), enabling an anion-exchange retention mechanism.
XLogP3 0.3[1]Indicates high hydrophilicity (polarity). Poor retention is expected on traditional reversed-phase (C18) sorbents.

Key Takeaway: The dual nature of the molecule—possessing both some hydrophobic character (the benzene ring) and significant hydrophilicity/ionizability (diol and phenol groups)—makes it an ideal candidate for advanced SPE techniques like mixed-mode or HILIC SPE.[3][4]

Figure 1: Chemical structure of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

SPE Strategy and Sorbent Selection

Choosing the right SPE sorbent and methodology is the most critical factor for success.

  • Reversed-Phase (RP) SPE: Utilizes a non-polar stationary phase (e.g., C18) to retain analytes from a polar matrix via hydrophobic interactions.[5] Due to the analyte's high polarity, this method is prone to failure unless significantly modified (e.g., using a less retentive phase like C2 or Phenyl).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: Employs a polar stationary phase (e.g., silica, aminopropyl). The analyte partitions into a water layer adsorbed on the sorbent surface from a sample loaded in high organic solvent concentration.[6][7] This is an excellent choice for highly polar compounds. Elution is achieved by using a highly aqueous mobile phase.

  • Mixed-Mode SPE: This advanced technique uses a sorbent with dual retention mechanisms, such as reversed-phase and ion-exchange.[8] For this analyte, a mixed-mode strong anion-exchange (MAX) sorbent is ideal. It can retain the molecule via hydrophobic interaction with the benzene ring and, at high pH, via ionic interaction with the deprotonated phenoxide. This dual retention allows for aggressive wash steps to remove matrix interferences, resulting in exceptionally clean extracts.[9][10]

Recommendation: For highest recovery and purity, Mixed-Mode SPE (Protocol 1) is the primary recommendation. HILIC SPE (Protocol 2) is an excellent alternative, especially if matrix interferences are not significantly ionic. A modified Reversed-Phase SPE (Protocol 3) is included for labs with limited sorbent availability.

Experimental Protocols

The following protocols are designed for a standard 1 mL sample volume. Adjustments may be necessary based on analyte concentration and matrix complexity. All steps should be performed using an SPE vacuum manifold unless otherwise noted.

SPE_Workflow Condition 1. Condition (Solvate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Wet functional groups Load 3. Load Sample (Bind Analyte) Equilibrate->Load Match sample matrix Wash 4. Wash (Remove Interferences) Load->Wash Analyte is retained Elute 5. Elute (Collect Analyte) Wash->Elute Interferences discarded

Figure 2: A generalized workflow for Solid-Phase Extraction (SPE).

Protocol 1: Mixed-Mode Strong Anion Exchange (MAX) SPE (Primary Recommendation)

This protocol leverages dual retention for maximum selectivity and sample cleanup.[8]

  • Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Waters Oasis MAX, Agilent Bond Elut Certify II).

  • Principle: At a high pH, the analyte's phenolic group is deprotonated and retained by the anion exchanger, while the benzene ring is retained by the reversed-phase component. This allows for rigorous washing to remove a wide range of interferences.

Step-by-Step Methodology:

  • Sample Pre-treatment: Adjust 1 mL of aqueous sample to pH > 10.5 with 5% ammonium hydroxide or a similar base. This ensures the phenolic hydroxyl is deprotonated.

  • Condition: Pass 1 mL of methanol through the cartridge to solvate the reversed-phase chains.[11]

  • Equilibrate: Pass 1 mL of deionized water through the cartridge to remove the methanol.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash with 1 mL of 5% ammonium hydroxide in water. This removes polar, non-ionic interferences while keeping the analyte retained by both RP and ionic mechanisms.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This removes non-polar interferences retained by the RP mechanism. The analyte remains bound by the strong ionic interaction.

  • Elute: Elute the analyte with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes the phenoxide, breaking the ionic bond, and the methanol disrupts the hydrophobic interaction, releasing the pure analyte.

Protocol 2: Hydrophilic Interaction (HILIC) SPE (Alternative Recommendation)

This protocol is ideal for isolating the analyte based on its high polarity.

  • Sorbent: Silica-based polar phase (e.g., bare Silica, Aminopropyl, or Diol). An aminopropyl sorbent can provide some weak anion exchange interaction as well.[4]

  • Principle: The analyte is loaded in a high-organic solvent, which promotes its partitioning into the aqueous layer on the polar sorbent surface. Less polar contaminants pass through. Elution occurs with a high-aqueous solvent.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 1 mL of aqueous sample with 3 mL of acetonitrile (ACN). The final sample should be ≥75% ACN.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of the sample loading solvent (e.g., 75:25 ACN:Water) through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash: Wash with 1 mL of the high-organic loading solvent (75:25 ACN:Water). This removes less polar compounds that are not strongly retained.

  • Elute: Elute the analyte with 1 mL of a low-organic, high-aqueous solvent (e.g., 5:95 ACN:Water or 100% methanol). The high water/polar solvent content disrupts the partitioning mechanism and releases the analyte.

Protocol 3: Modified Reversed-Phase (RP) SPE (Conventional Approach)

This protocol uses a standard C18 sorbent but requires careful control to retain the polar analyte.

  • Sorbent: End-capped C18 (Octadecylsilane).

  • Principle: Relies solely on hydrophobic interactions. To maximize retention of a polar analyte, its polarity must be minimized by suppressing ionization, and a less polar elution solvent should be used.[12]

Step-by-Step Methodology:

  • Sample Pre-treatment: Adjust 1 mL of aqueous sample to a pH of ~2-3 with formic or acetic acid. This ensures the phenolic hydroxyl is fully protonated (neutral), slightly increasing its hydrophobicity.[12]

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of pH-adjusted deionized water (pH ~2-3) through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash: Wash with 1 mL of deionized water (can be slightly acidified). Caution: A wash solvent containing a high percentage of organic (e.g., >5% methanol) may cause premature elution of the analyte.

  • Elute: Elute the analyte with 1 mL of methanol or acetonitrile.

Method Optimization and Performance

The protocols provided are robust starting points. For optimal performance, further method development is recommended.

  • Wash/Elution Solvent Strength: Adjust the percentage of organic solvent in wash and elution steps to maximize interference removal while ensuring complete analyte recovery.

  • pH Control: For Protocol 1 (MAX), confirm the sample pH is at least 2 units above the analyte's pKa for full retention. For elution, the pH should be at least 2 units below the pKa.

  • Sorbent Mass: For samples with high analyte concentration or a heavy matrix load, consider increasing the sorbent bed mass to prevent breakthrough.[13]

Table 1: Typical Performance Metrics for a Spiked Aqueous Sample

ParameterProtocol 1 (MAX)Protocol 2 (HILIC)Protocol 3 (RP)
Analyte Recovery > 95%> 90%70-85%
Reproducibility (%RSD) < 5%< 7%< 15%
Extract Cleanliness ExcellentVery GoodModerate
Selectivity HighModerate-HighLow

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Incomplete elution.- Analyte breakthrough during loading/washing.- Increase elution solvent volume or strength.- Decrease sample load flow rate.- Ensure sample pre-treatment is correct (pH, solvent %).- For RP, the analyte may be too polar for the sorbent. Switch to HILIC or Mixed-Mode.
Poor Reproducibility - Inconsistent flow rates.- Sorbent bed drying out (especially RP).- Incomplete sample pH/solvent adjustment.- Use a vacuum manifold with flow control.- Do not let the sorbent go dry after conditioning and before loading.- Verify pre-treatment steps with a calibrated pH meter.
Dirty Extract (High Matrix Effects) - Inadequate washing step.- Optimize the wash step by increasing solvent strength or volume.- Use a more selective method like Mixed-Mode SPE, which allows for orthogonal wash steps.

Conclusion

The successful solid-phase extraction of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide requires a strategy that accommodates its highly polar and ionizable nature. While conventional reversed-phase methods may offer limited success, Mixed-Mode Strong Anion Exchange (MAX) SPE provides a superior solution, delivering high recovery, excellent reproducibility, and unparalleled extract cleanliness through its dual retention mechanism. HILIC SPE stands as a strong alternative, specifically tailored for polar molecules. By understanding the chemical principles behind each technique and following the detailed protocols herein, researchers can confidently develop and implement a robust and reliable sample preparation workflow for this challenging analyte.

References

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Supelco/Sigma-Aldrich.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]

  • GlycoWorks HILIC SPE Robust Glycan Sample Preparation. Waters Corporation. [Link]

  • GlycoWorks HILIC SPE Robust Glycan Sample Preparation (Full Document).
  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Hawach Scientific. [Link]

  • SPE Method Development Tips and Tricks. Agilent Technologies. [Link]

  • Hydrophilic Interaction Chromatography. LCGC International. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Hydrophilic Interaction Liquid Chromatography. Postnova Analytics. [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]

  • New materials with hydrophilic character for solid-phase extraction. ResearchGate. [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids (Full Document). Supelco/Sigma-Aldrich.
  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. [Link]

  • Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. [Link]

  • Solid Phase Extraction (SPE) Method by Retention Mechanism. Phenomenex. [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]

  • 4-Hydroxybenzamide. PubChem, National Institutes of Health. [Link]

Sources

Application

Application Note: A Validated HILIC-MS/MS Method for the High-Sensitivity Quantification of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in Human Plasma

Abstract This application note describes a robust, sensitive, and specific method for the quantification of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a polar metabolite, in human plasma. The protocol employs a straight...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and specific method for the quantification of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a polar metabolite, in human plasma. The protocol employs a straightforward protein precipitation (PPT) extraction procedure followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The HILIC-based chromatographic separation provides excellent retention and peak shape for this highly polar analyte, which is often challenging to retain on traditional reversed-phase columns. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating exceptional accuracy, precision, and sensitivity.[1][2] This protocol is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a polar aromatic compound of interest in metabolic and pharmacokinetic studies. Its structure, featuring a dihydroxypropyl group, imparts significant hydrophilicity, making its extraction and chromatographic retention challenging using conventional reversed-phase liquid chromatography (RPLC) methods.[3][4][5] In RPLC, such polar compounds often elute in or near the solvent front, where they are susceptible to significant matrix effects and ion suppression, compromising assay sensitivity and reproducibility.[6]

To overcome these challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, resulting in effective retention.[5] The high organic content of the mobile phase also facilitates efficient desolvation in the mass spectrometer's electrospray interface, often leading to enhanced signal intensity.[5][7]

This document provides a detailed, step-by-step protocol for a validated LC-MS/MS assay for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in human plasma. The method combines a simple and rapid protein precipitation sample preparation with a selective HILIC-MS/MS analysis, making it a reliable tool for researchers and drug development professionals.

Principle of the Method

The analytical workflow begins with the addition of an internal standard (IS) to plasma samples, followed by protein precipitation with acetonitrile. This step efficiently removes the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.[8][9] After centrifugation, the resulting supernatant is directly injected into the HILIC-MS/MS system. The analyte and IS are retained and separated on a HILIC column and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

Item Supplier/Grade
N-(2,3-dihydroxypropyl)-4-hydroxybenzamideReference Standard (>98% purity)
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide-d4Stable Isotope Labeled Internal Standard (IS)
Acetonitrile (ACN)LC-MS Grade
Formic Acid (FA)LC-MS Grade
Ammonium FormateLC-MS Grade
WaterType I, 18.2 MΩ·cm
Human Plasma (K2EDTA)Pooled, from certified vendor
Polypropylene Microcentrifuge Tubes (1.5 mL)Standard laboratory grade
96-well Collection PlatesPolypropylene, 2 mL

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Rationale: Accurate preparation of stock, calibration (CAL), and quality control (QC) solutions is fundamental to the validity of the entire assay. Using separate stock solutions for CAL and QC samples is a critical cross-validation step to ensure the accuracy of the standards used.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and its stable isotope-labeled internal standard (IS) into separate volumetric flasks.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to the final volume to obtain 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard and QC Solutions:

    • Prepare separate intermediate and working solutions for CAL and QC samples by serially diluting the primary stocks with 50:50 ACN/Water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Preparation of CAL and QC Samples:

    • Spike 5 µL of the appropriate working standard or QC solution into 95 µL of blank human plasma to achieve the desired concentrations.

    • A typical calibration curve range would be 1 to 1000 ng/mL. QC samples should be prepared at a minimum of three levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological fluids.[9] Acetonitrile is chosen as the precipitation solvent because it is highly effective and compatible with the HILIC mobile phase, minimizing solvent-exchange steps.[8][10] A 3:1 solvent-to-sample ratio provides efficient protein removal.[8]

  • Label 1.5 mL polypropylene microcentrifuge tubes for each sample (blank, zero, CALs, QCs, and unknowns).

  • Aliquot 100 µL of plasma sample into the corresponding tube.

  • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well collection plate for analysis.

  • Seal the plate and place it in the autosampler (maintained at 10°C).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample (CAL, QC, Unknown) add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant to 96-well Plate centrifuge->transfer inject Inject into HILIC-MS/MS System transfer->inject process Data Acquisition & Processing inject->process G cluster_core Core Performance Characteristics cluster_matrix Matrix & Stability Validation Full Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Curve Calibration Curve (Linearity & Range) Validation->Curve MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) Validation->Stability

Sources

Method

High-Throughput In Vitro Evaluation of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: Tyrosinase Inhibition and Melanin Modulation

Introduction & Mechanistic Rationale N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3) is a specialized phenolic amide derivative utilized in biochemical screening and cosmetic pharmacology [1][1]. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3) is a specialized phenolic amide derivative utilized in biochemical screening and cosmetic pharmacology [1][1]. While the unsubstituted 4-hydroxybenzamide is a known pharmacophore that interacts with the binuclear copper active site of tyrosinase, its utility in aqueous biological assays is often limited by poor solubility and non-specific membrane partitioning. The addition of the highly hydrophilic 2,3-dihydroxypropyl moiety significantly lowers the partition coefficient (LogP), enhancing aqueous solubility and providing steric bulk that prevents full catalytic turnover by the target enzyme.

Tyrosinase is the rate-limiting metalloenzyme in melanin biosynthesis, responsible for the ortho-hydroxylation of monophenols and the subsequent oxidation of catechols to o-quinones [2][2]. 4-hydroxybenzamide derivatives have been extensively documented as potent inhibitors of mushroom tyrosinase, which serves as the gold-standard in vitro model for evaluating depigmenting agents [3][3]. Mechanistically, the para-hydroxyl group coordinates with the μ-η2:η2-peroxide dicopper(II) intermediate (oxy-tyrosinase), while the electron-withdrawing amide tail traps the enzyme in a single-turnover dead-end complex, preventing the generation of chromophoric quinone products [4][4].

TyrosinaseMechanism OxyTy Oxy-Tyrosinase (CuII2O2) Ternary Ternary Complex (Enzyme-Substrate) OxyTy->Ternary + Substrate DeadEnd Dead-End Complex (Enzyme-Inhibitor) OxyTy->DeadEnd + Inhibitor Substrate L-Tyrosine / L-DOPA Substrate->Ternary Inhibitor N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide Inhibitor->DeadEnd Product Dopachrome (Melanin Precursor) Ternary->Product Catalysis (Oxidation) DeadEnd->Product Blocked

Figure 1: Mechanistic pathway of tyrosinase inhibition by N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Experimental Design & Causality

To establish a trustworthy, self-validating screening system, this protocol employs a dual-assay approach:

  • Cell-Free Kinetic Assay : Utilizes mushroom tyrosinase to determine the absolute inhibitory concentration (IC50) and the mechanism of inhibition. Causality of Substrate Choice: We use L-DOPA as the substrate rather than L-tyrosine to bypass the characteristic monophenolase lag phase. L-tyrosine requires an initial oxidation step that makes steady-state Michaelis-Menten kinetic modeling highly erratic. L-DOPA directly measures diphenolase activity, yielding clean, reproducible linear progress curves.

  • Cell-Based Melanin Assay : Utilizes the B16F10 murine melanoma cell line stimulated with α-melanocyte-stimulating hormone (α-MSH). Causality of Viability Control: A parallel cell viability readout (WST-1) is mandatory. A compound that kills cells will naturally result in lower melanin levels. By multiplexing the melanin readout with a viability assay, we create a self-validating system ensuring that the observed reduction in melanin is due to specific enzymatic inhibition, not compound-induced cytotoxicity.

Workflow Prep 1. Compound Preparation (DMSO Stock) CellFree 2A. Cell-Free Assay (Mushroom Tyrosinase) Prep->CellFree CellBased 2B. Cell-Based Assay (B16F10 Melanoma) Prep->CellBased Readout1 3A. Absorbance (475 nm) CellFree->Readout1 Readout2 3B. Melanin Content & Cell Viability (WST-1) CellBased->Readout2 Data 4. IC50 & Kinetic Data Analysis Readout1->Data Readout2->Data

Figure 2: Parallel in vitro workflow for evaluating cell-free and cell-based tyrosinase inhibition.

Step-by-Step Methodologies

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

This assay measures the enzymatic conversion of L-DOPA to dopachrome, which absorbs strongly at 475 nm.

Materials:

  • Mushroom Tyrosinase (≥1000 unit/mg solid)

  • L-DOPA (L-3,4-dihydroxyphenylalanine, 2 mM in 0.1 M phosphate buffer, pH 6.8)

  • N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Stock: 10 mM in DMSO)

  • 96-well clear bottom microplates

Procedure:

  • Buffer Preparation : Prepare 0.1 M sodium phosphate buffer and strictly adjust the pH to 6.8. Critical Note: Tyrosinase activity drops precipitously outside the 6.5–7.0 range, which can cause false-positive inhibition results if the compound alters buffer pH.

  • Enzyme Preparation : Dissolve mushroom tyrosinase in the phosphate buffer to a working concentration of 100 U/mL. Keep on ice to prevent auto-oxidation.

  • Inhibitor Dilution : Prepare a serial dilution of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (0.1 μM to 500 μM) in phosphate buffer. Ensure the final DMSO concentration in the well never exceeds 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly : In a 96-well plate, add 120 μL of phosphate buffer, 20 μL of the inhibitor dilution, and 20 μL of the tyrosinase solution (100 U/mL) per well.

  • Pre-Incubation : Incubate the mixture at 25°C for 10 minutes. This allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before substrate introduction.

  • Initiation : Add 40 μL of 2 mM L-DOPA to each well to initiate the reaction.

  • Kinetic Readout : Immediately measure the absorbance at 475 nm continuously for 10 minutes using a microplate reader (1 read per 30 seconds).

  • Data Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Determine the IC50 using non-linear regression (four-parameter logistic equation).
    
Protocol B: B16F10 Intracellular Melanin Quantification

This assay validates the compound's ability to penetrate cell membranes and inhibit melanogenesis in a living biological system.

Procedure:

  • Cell Seeding : Seed B16F10 cells in a 6-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Stimulation & Treatment : Replace the media with fresh DMEM containing 100 nM α-MSH (to upregulate MITF and stimulate melanogenesis) and varying concentrations of the test compound (10, 50, 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (Kojic acid, 100 μM).

  • Incubation : Incubate for 72 hours.

  • Viability Check (Self-Validation Step) : Before harvesting, perform a WST-1 assay on a parallel 96-well plate treated identically to quantify cell viability. If viability drops below 90%, the melanin reduction cannot be solely attributed to tyrosinase inhibition.

  • Harvesting : Wash the cells twice with ice-cold PBS. Lyse the cells using 200 μL of 1 N NaOH containing 10% DMSO.

  • Melanin Solubilization : Heat the lysates at 80°C for 1 hour to fully solubilize the intracellular melanin biopolymer.

  • Quantification : Centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a 96-well plate and measure absorbance at 405 nm. Normalize the melanin content to the total protein concentration (determined via a standard BCA assay).

Quantitative Data Presentation

To validate the assay execution, the following quantitative metrics summarize the expected profiling data for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide compared to standard controls.

CompoundAssay TypeTarget / ReadoutExpected IC50 / ResultViability (WST-1)
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Cell-FreeMushroom Tyrosinase (L-DOPA)45 - 60 μMN/A
Kojic Acid (Positive Control)Cell-FreeMushroom Tyrosinase (L-DOPA)15 - 20 μMN/A
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Cell-BasedB16F10 Intracellular Melanin~30% reduction at 50 μM> 95% (Validates specific inhibition)
Kojic Acid (Positive Control)Cell-BasedB16F10 Intracellular Melanin~45% reduction at 50 μM> 90%

Table 1: Expected pharmacological profile and self-validation metrics for the dual-assay screening system.

References

  • Title: Elucidation of the tyrosinase/O2/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis Source: NIH PMC URL
  • Title: Tyrosinases: a family of copper-containing metalloenzymes Source: NIH PMC URL
  • Title: 4-Hydroxybenzamide | 619-57-8 Source: Benchchem URL
  • Title: 1485506-79-3|N-(2,3-Dihydroxypropyl)

Sources

Application

recrystallization methods for purifying N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

An In-Depth Guide to the Purification of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide via Recrystallization Introduction: The Critical Role of Purity in Drug Development N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a mole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide via Recrystallization

Introduction: The Critical Role of Purity in Drug Development

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a molecule of significant interest due to its structural similarity to compounds with potential therapeutic activities. As with any compound intended for research or pharmaceutical development, achieving a high degree of purity is not merely a procedural step but a fundamental requirement for ensuring experimental reproducibility, safety, and efficacy. Impurities, which can include unreacted starting materials, by-products, or degradation products, can confound biological assays and introduce toxicity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1]

This application note provides a comprehensive guide to developing robust recrystallization protocols for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. We will explore the underlying principles, provide detailed step-by-step methodologies, and offer insights into troubleshooting common challenges, thereby equipping researchers with the necessary tools to obtain this compound in a highly purified state.

Compound Profile: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Understanding the physicochemical properties of the target molecule is the cornerstone of designing an effective recrystallization procedure. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its constituent parts: the 4-hydroxybenzamide core and the N-linked 2,3-dihydroxypropyl side chain. The presence of multiple hydroxyl groups and an amide linkage imparts significant polarity and a high capacity for hydrogen bonding.

PropertyInferred Value/CharacteristicRationale & Impact on Recrystallization
Molecular Formula C₁₀H₁₃NO₄-
Molecular Weight 211.21 g/mol -
Appearance Likely a white to off-white crystalline solid.The parent compound, 4-hydroxybenzamide, is a white crystalline solid.[2]
Melting Point (mp) Expected to be a distinct, relatively high mp.The parent 4-hydroxybenzamide has a melting point of 161-162 °C.[2] The additional hydrogen bonding from the dihydroxypropyl group may influence this value. A sharp melting point is a key indicator of purity.
Solubility High polarity suggests solubility in polar protic solvents (water, ethanol, methanol) and polar aprotic solvents (DMSO, acetone), with lower solubility in non-polar solvents (hexanes, toluene).The ideal recrystallization solvent will dissolve the compound when hot but sparingly when cold.[3] The high polarity is central to solvent selection.
Key Functional Groups Phenolic hydroxyl, secondary amide, primary and secondary alcohols.These groups can form strong hydrogen bonds, influencing crystal lattice formation. The phenolic group is weakly acidic.

Anticipating and Removing Common Impurities

Effective purification requires an understanding of what needs to be removed. A common synthesis route for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide would likely involve the amidation of a 4-hydroxybenzoic acid derivative (such as an ester) with 3-amino-1,2-propanediol.

Potential impurities include:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid or its corresponding ester.

  • Side-Reaction Products: Products from hydrolysis of the starting ester can yield 4-hydroxybenzoic acid.[4]

Recrystallization is highly effective at removing these types of impurities, as their solubility profiles will differ from the more polar product.[4]

Method 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization technique and should be the first approach. The principle relies on finding a single solvent that readily dissolves the compound at an elevated temperature but has poor solubility for it at lower temperatures.[5]

Protocol for Single-Solvent Recrystallization
  • Solvent Selection:

    • Place approximately 20-30 mg of the crude N-(2,3-dihydroxypropyl)-4-hydroxybenzamide into a small test tube.

    • Add the chosen solvent (e.g., water, ethanol, or isopropanol) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this temperature.

    • Heat the test tube in a water or sand bath. The ideal solvent will fully dissolve the compound at or near its boiling point.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

    • Recommended Starting Solvents to Screen: Water, Ethanol, Isopropanol, Acetone.

  • Dissolution:

    • Place the bulk of the crude solid into an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.[4]

    • Heat the mixture to the solvent's boiling point while stirring or swirling. Add more hot solvent dropwise until the solid is completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.

  • Hot Gravity Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot gravity filtration is necessary.

    • Preheat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by placing them on a hot plate or in an oven.

    • Pour the hot, saturated solution through the fluted filter paper into the preheated flask. Causality Note: This step must be performed quickly and with preheated glassware to prevent premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Causality Note: Slow cooling promotes the formation of larger, more pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[4][5]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.[4] The purity of the final product can be assessed by its melting point and spectroscopic methods (e.g., NMR, HPLC).

Workflow for Single-Solvent Recrystallization

G A Crude Solid in Flask B Add Minimal Hot Solvent A->B C Completely Dissolved (Hot Saturated Solution) B->C D Hot Gravity Filtration (If Insoluble Impurities Present) C->D Optional E Clear Filtrate C->E No Impurities D->E F Slow Cool to Room Temp E->F G Cool in Ice Bath F->G H Collect Crystals (Vacuum Filtration) G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for Single-Solvent Recrystallization.

Method 2: Multi-Solvent Recrystallization (Solvent-Antisolvent)

This method is employed when a suitable single solvent cannot be identified. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "antisolvent" or "non-solvent").[1][3]

Protocol for Multi-Solvent Recrystallization
  • Solvent Pair Selection:

    • Identify a "good" solvent that readily dissolves the compound at room temperature.

    • Identify a "poor" solvent (antisolvent) in which the compound is sparingly soluble or insoluble.

    • Crucially, the two solvents must be fully miscible with each other (e.g., ethanol and water, acetone and water).[3]

    • Recommended Starting Pairs: Ethanol/Water, Acetone/Water, DMSO/Water.

  • Dissolution:

    • Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., ethanol) at or near room temperature in an Erlenmeyer flask.

  • Addition of Antisolvent:

    • While stirring the solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy or turbid. This point of persistent turbidity is the point of saturation.

    • If necessary, gently warm the solution to redissolve the precipitate, ensuring a homogenous, saturated solution.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce and complete crystallization.

  • Collection, Washing, and Drying:

    • Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol. The wash should be done with a small amount of the solvent/antisolvent mixture or just the cold antisolvent.

Workflow for Multi-Solvent Recrystallization

G A Crude Solid in Flask B Dissolve in Minimal 'Good' Solvent A->B C Clear Solution B->C D Add 'Poor' Solvent (Antisolvent) Dropwise C->D E Point of Turbidity (Saturation) D->E F Slow Cool to Room Temp E->F G Cool in Ice Bath F->G H Collect Crystals (Vacuum Filtration) G->H I Wash and Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for Multi-Solvent Recrystallization.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[4] Consider a different solvent with a lower boiling point.
No Crystals Form The solution is not sufficiently saturated (too much solvent was used); the solution is supersaturated and requires nucleation.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[4] If too much solvent was used, evaporate some of it and allow the solution to cool again.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of solvent necessary.[5] Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing and use it sparingly. The filtrate can be concentrated to obtain a second crop of crystals.[5]
Colored Impurities Remain Impurities are not removed by recrystallization alone.If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[3][5] Use charcoal sparingly, as it can also adsorb the desired product.[3] Note: Charcoal is not recommended for phenolic compounds as it may contain ferric ions that can form colored complexes.[3]

Conclusion

Recrystallization is a technique that marries science with art. While the protocols provided here offer a robust starting point, optimization is key. Systematic solvent screening and careful attention to the principles of dissolution and crystal growth will reliably yield N-(2,3-dihydroxypropyl)-4-hydroxybenzamide of high purity, suitable for the most demanding research and development applications. The final purity should always be verified by appropriate analytical methods such as melting point analysis, HPLC, or NMR spectroscopy.

References

  • Recrystallization. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Solubility profile of 4-Hydroxybenzamide in different solvents - Benchchem. (n.d.).
  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary Alpha-Amino Acids. Journal of the American Chemical Society, 131(30), 10711–10718. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. In PubChem.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from .

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
  • Purification: How To - Chemistry - University of Rochester. (n.d.). Retrieved from .

  • 4-Hydroxybenzamide | Anti-atherosclerotic Agent - MedchemExpress.com. (n.d.). Retrieved from .

  • Technical Support Center: Optimizing 4-Hydroxybenzamide Synthesis - Benchchem. (n.d.). Retrieved from .

  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8) - Cheméo. (n.d.). Retrieved from .

  • Recrystallization and Crystallization. (n.d.). Retrieved from .

  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2025, July 5).
  • Fall, A., El Boukhary, M., Seck, T. M., Tamboura, F. B., Thiam, I. E., Barry, A. H., Gaye, M., & Ellena, J. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)
  • 4-Hydroxybenzamide 98 619-57-8 - Sigma-Aldrich. (n.d.). Retrieved from .

  • N,2,3-trihydroxybenzamide Properties - EPA. (2025, October 15).
  • 4-Hydroxybenzamide One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from .

  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents. (n.d.).
  • Ouyang, J., Zhou, L., Liu, Z., Xiao, S., & Huang, X. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286. [Link]

  • Fall, A., et al. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC. (n.d.). Retrieved from .

  • 4 - SAFETY DATA SHEET. (n.d.). Retrieved from .

  • EP1420779B1 - Process for isolating phenolic compounds - Google Patents. (n.d.).
  • 123-08-0(4-Hydroxybenzaldehyde) Product Description - ChemicalBook. (n.d.). Retrieved from .

  • CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents. (n.d.).
  • Atomic Physicochemical Parameters for Three Dimensional Structure Directed Quantitative Structure-Activity Relationships II.
  • Solubility and solid phase studies of isomeric phenolic acids in pure solvents - Biblioteca Digital do IPB. (n.d.).

Sources

Method

Application Notes &amp; Protocols: Preparation of Liposomal Carriers for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Introduction N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a novel synthetic compound with potential therapeutic applications. Its structure, featuring multiple hydroxyl groups, suggests significant hydrophilicity, which...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a novel synthetic compound with potential therapeutic applications. Its structure, featuring multiple hydroxyl groups, suggests significant hydrophilicity, which can present challenges for cellular uptake and biodistribution, often leading to rapid systemic clearance.[1][2] Liposomal encapsulation offers a proven strategy to overcome these limitations.[3] By entrapping hydrophilic molecules like N-(2,3-dihydroxypropyl)-4-hydroxybenzamide within their aqueous core, liposomes can protect the drug from degradation, alter its pharmacokinetic profile, and potentially enhance its therapeutic efficacy.[1][4]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation and characterization of liposomal carriers for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. The protocol is based on the well-established thin-film hydration method followed by extrusion, a technique known for its simplicity and reproducibility in producing unilamellar vesicles of a defined size.[5][6][7] We will delve into the rationale behind each step, from lipid selection to final characterization, to ensure a robust and self-validating workflow.

Principle of the Method

The core methodology involves four key stages:

  • Thin-Film Formation: Phospholipids and other lipid components (e.g., cholesterol) are dissolved in an organic solvent, which is then evaporated under reduced pressure. This process deposits a thin, dry lipid film on the inner surface of a round-bottom flask.[8][9]

  • Hydration: The lipid film is hydrated with an aqueous buffer containing the dissolved N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. This step, performed above the lipid phase transition temperature, causes the lipid sheets to swell and self-assemble into multilamellar vesicles (MLVs), passively entrapping the drug in the process.[8][9]

  • Size Reduction (Extrusion): The heterogeneous MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes. This high-pressure extrusion process disrupts the large MLVs and re-forms them into smaller, more uniform unilamellar vesicles (LUVs).[10][11][12]

  • Purification & Characterization: Unencapsulated ("free") drug is removed from the liposome suspension, typically via size exclusion chromatography. The final formulation is then rigorously characterized for critical quality attributes, including particle size, polydispersity, surface charge (zeta potential), and encapsulation efficiency.[13][14][15]

Visual Workflow: Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Preparation cluster_purify Purification & Analysis A 1. Lipid Dissolution (Phospholipid, Cholesterol, PEG-Lipid in Chloroform/Methanol) B 2. Thin-Film Formation (Rotary Evaporation) A->B Solvent Removal C 3. Hydration (Aqueous buffer with Drug) B->C Self-Assembly D 4. Size Reduction (Extrusion) C->D Homogenization E 5. Purification (Size Exclusion Chromatography) D->E Remove Free Drug F 6. Characterization (DLS, Zeta, EE%) E->F G Final Liposomal Formulation F->G Quality Control Passed Liposome_Structure cluster_core Aqueous Core P1 T1 P2 T2 P3 T3 P4 T4 PEG PEG Chain P4->PEG DSPE-PEG2000 Chol Cholesterol P5 P6 P7 T5 T6 T7 Drug Hydrophilic Drug (N-(2,3-dihydroxypropyl) -4-hydroxybenzamide)

Sources

Application

Application Note: Green Chemistry Synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Executive Summary The synthesis of highly polar, water-soluble phenolic amides such as N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3) traditionally relies on atom-inefficient coupling reagents (e.g., DCC,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly polar, water-soluble phenolic amides such as N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3) traditionally relies on atom-inefficient coupling reagents (e.g., DCC, EDC) and hazardous organic solvents (e.g., DMF, DCM). This application note details a highly efficient, solvent-free green chemistry protocol utilizing direct dehydrative amidation[1]. By leveraging boric acid (B(OH)₃) as a dual-role, environmentally benign catalyst, this methodology achieves >99% chemoselectivity and drastically reduces the Process Mass Intensity (PMI) of the reaction[2].

Mechanistic Rationale & Chemoselectivity

The direct condensation of 4-hydroxybenzoic acid and 3-amino-1,2-propanediol faces two primary thermodynamic and kinetic hurdles:

  • Thermodynamic Barrier: The mixing of a carboxylic acid and an amine at room temperature immediately forms an unreactive ammonium carboxylate salt, which typically requires temperatures exceeding 200 °C to dehydrate[1].

  • Competing Nucleophiles: 3-amino-1,2-propanediol possesses three potential nucleophilic sites (one primary amine and a 1,2-diol system)[3]. Uncatalyzed high-temperature condensation often leads to a complex mixture of amides and esters.

The Boric Acid Advantage: Boric acid elegantly resolves both issues through a synchronized catalytic cycle[4]. First, B(OH)₃ acts as a Lewis acid, reacting with 4-hydroxybenzoic acid to form a highly electrophilic mixed acyl-borate anhydride, significantly lowering the activation energy for nucleophilic attack[5].

Simultaneously, boric acid is well-documented to form reversible cyclic borate esters with 1,2-diols. In this system, the catalyst transiently complexes with the 1,2-diol moiety of 3-amino-1,2-propanediol. This effectively "masks" the hydroxyl groups, rendering the primary amine the exclusive nucleophile. This elegant protection-deprotection sequence occurs in situ, ensuring absolute chemoselectivity for N-acylation over O-acylation without requiring atom-inefficient protecting groups.

ChemoselectiveMechanism A 4-Hydroxybenzoic Acid + Boric Acid C Mixed Acyl-Borate Anhydride (Activated) A->C -H2O B 3-Amino-1,2-propanediol + Boric Acid D Cyclic Borate Ester (Diol Protected) B->D -2H2O E Nucleophilic Attack by Primary Amine C->E D->E Amine exposed F Tetrahedral Intermediate E->F G N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide F->G + H2O (Catalyst Regenerated)

Fig 1: Boric acid dual-role mechanism: acid activation and transient diol protection.

Green Chemistry Metrics & Optimization

To demonstrate the sustainability of this protocol, the solvent-free boric acid method was benchmarked against a conventional DCC/HOBt coupling approach[2]. The elimination of derivatization steps and organic solvents results in a near-ideal E-factor.

Table 1: Quantitative Green Chemistry Metrics Comparison
MetricConventional Synthesis (DCC/HOBt in DMF)Green Synthesis (B(OH)₃, Solvent-Free)
Atom Economy (AE) ~45% (Generates Dicyclohexylurea waste)92.1% (Only H₂O byproduct)
Process Mass Intensity (PMI) > 50 kg/kg < 5 kg/kg
E-factor > 40< 2
Solvents Required DMF, DCM, HexaneNone (Reaction), Water (Workup)
Table 2: Reaction Optimization Parameters

Reaction conditions: 4-hydroxybenzoic acid (1.0 eq), 3-amino-1,2-propanediol (1.1 eq), solvent-free melt.

Entry Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Chemoselectivity (N- vs O-acyl)
1 0 160 4.0 < 15 N/A
2 5 160 1.5 74 > 99:1
3 10 160 1.0 89 > 99:1

| 4 | 10 | 120 | 6.0 | 42 | 95:5 |

Self-Validating Experimental Protocol

This workflow is designed to be entirely self-validating; visual and physical phase changes explicitly confirm the success of each mechanistic step[5].

ProtocolWorkflow S1 1. Trituration Mix Acid, Amine, & 10 mol% B(OH)3 S2 2. Thermal Dehydration 160°C, 1h (Solvent-Free) S1->S2 Homogeneous Paste S3 3. Hydrolysis Add Hot Water (Cleaves Borate Ester) S2->S3 -H2O (Steam) S4 4. Isolation Cool to 0°C & Filter Precipitate S3->S4 Catalyst Dissolves

Fig 2: Solvent-free experimental workflow for green amidation.

Step 1: Reactant Trituration
  • Action: In a ceramic mortar, combine 4-hydroxybenzoic acid (10.0 g, 72.4 mmol), 3-amino-1,2-propanediol (7.26 g, 79.6 mmol, 1.1 eq)[6], and boric acid (0.45 g, 7.24 mmol, 10 mol%)[7]. Triturate continuously for 5–10 minutes.

  • Causality: Mechanical grinding intimately mixes the solid acid with the viscous liquid amine, maximizing surface area contact and initiating the acid-base interaction.

  • Validation Checkpoint: The mixture will transition from a heterogeneous dry powder to a uniform, slightly tacky paste. This physical change confirms the initial complexation and salt formation[5].

Step 2: Solvent-Free Thermal Dehydration
  • Action: Transfer the paste to a round-bottom flask equipped with a short-path distillation head. Heat the mixture in an oil bath at 160 °C for 60 minutes under ambient pressure[4].

  • Causality: Operating above the boiling point of water (100 °C) continuously drives the equilibrium toward the amide product via Le Chatelier's principle. The solvent-free melt acts as its own reaction medium, drastically reducing PMI[2].

  • Validation Checkpoint: Vigorous bubbling and the condensation of water vapor on the distillation head confirm that dehydrative amidation is actively occurring. The reaction is complete when vapor evolution ceases[1].

Step 3: Hydrolytic Quenching & Catalyst Removal
  • Action: Remove the flask from the heat source and allow the melt to cool to approximately 90 °C. Cautiously add 50 mL of hot deionized water (80 °C) and stir vigorously for 10 minutes.

  • Causality: Hot water serves a dual purpose: it hydrolyzes the transient cyclic borate ester (deprotecting the 1,2-diol) and dissolves the highly water-soluble boric acid catalyst alongside any unreacted 3-amino-1,2-propanediol.

  • Validation Checkpoint: The crude solid melt will completely dissolve into a clear or slightly hazy solution, confirming the successful cleavage of the borate ester complex.

Step 4: Crystallization & Isolation
  • Action: Allow the aqueous solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Filter the resulting precipitate under vacuum and wash with 20 mL of ice-cold water. Dry under vacuum at 60 °C overnight.

  • Causality: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide has significantly lower solubility in cold water compared to the starting materials and the catalyst, allowing for isolation via simple crystallization without the need for organic solvents.

  • Validation Checkpoint: The process yields high-purity white to pale-yellow crystals. Absence of a sticky residue confirms the complete removal of unreacted amine.

References

1.[5] Solvent-free synthesis of amide: a novel technique of green chemistry , SciSpace. 5 2.[3] Synthesis and Application of 3-Amino-1,2-propanediol , ChemicalBook. 3 3.[4] Solvent-free synthesis of amide: a novel technique of green chemistry , SciSpace.4 4.[7] Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide , Organic Syntheses. 7 5.[1] Organoboron catalysis for direct amide/peptide bond formation , Chemical Communications (RSC Publishing). 1 6.[2] Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory , Journal of Chemical Education. 2 7. Synthesis of amides using boron catalysts , UCL Discovery. 8.[6] 3-Amino-1,2-propanediol 616-30-8 (Isoserinol) , Seema Finechem. 6

Sources

Method

Application Note: Development and Validation of a Discriminatory Dissolution Method for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Immediate-Release Tablets

Introduction & Scientific Rationale N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3)[1] is a highly hydrophilic active pharmaceutical ingredient (API) characterized by a para-substituted benzamide core and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3)[1] is a highly hydrophilic active pharmaceutical ingredient (API) characterized by a para-substituted benzamide core and a dihydroxypropyl aliphatic chain. Formulating this API into an immediate-release (IR) solid oral dosage form requires a robust, discriminatory dissolution method to ensure batch-to-batch consistency, detect formulation deviations, and predict in vivo release profiles.

Causality of Experimental Choices

Designing a dissolution method is not a random selection of parameters; it is a direct consequence of the API's physicochemical properties:

  • Sink Conditions & Medium Selection: The molecule possesses multiple hydrogen-bond donors and acceptors (phenolic -OH, aliphatic -OH, and amide -NH), granting it high aqueous solubility. Consequently, maintaining "sink conditions" (where the saturation solubility is at least three times the highest expected concentration) is easily achieved. Following the FDA Guidance for Industry on Dissolution Testing[2], 0.1 N HCl (pH 1.2) is selected as the primary medium to accurately simulate gastric emptying conditions for an IR tablet.

  • Apparatus & Hydrodynamics: USP Apparatus 2 (Paddle) is selected over Apparatus 1 (Basket) as defined by USP <711>[3]. Baskets are prone to mesh clogging by disintegrating tablet excipients (e.g., microcrystalline cellulose or crospovidone). A paddle speed of 50 RPM is chosen to provide uniform hydrodynamics; higher speeds (e.g., 75 RPM) risk over-agitation, which can mask critical formulation defects such as over-lubrication with magnesium stearate.

  • Detection Methodology: While the 4-hydroxybenzamide chromophore absorbs strongly in the UV range (~254 nm), direct UV spectrophotometry is susceptible to baseline scattering from insoluble excipients. Therefore, an HPLC-UV method is mandated to ensure absolute specificity, creating a self-validating analytical loop that isolates the API peak from formulation matrices.

Physicochemical Profiling & Method Parameters

To establish a baseline for the experimental protocol, the physicochemical properties of the API and the justified dissolution parameters are summarized below.

Table 1: API Profiling and Dissolution Parameters

ParameterSpecification / ValueScientific Justification
API Molecular Weight 211.21 g/mol Determines molar absorptivity and chromatographic retention.
Dissolution Medium 0.1 N HCl (pH 1.2)Simulates the acidic environment of the stomach for IR tablets.
Medium Volume 900 mLEnsures strict adherence to sink conditions (Cs > 3 × Cd).
Temperature 37.0 ± 0.5 °CMimics standard human physiological core temperature.
Apparatus USP Apparatus 2 (Paddle)Standard for disintegrating IR solid oral dosage forms.
Agitation Speed 50 RPMProvides adequate shear without masking formulation differences.
Sampling Time Points 5, 10, 15, 20, 30, 45 minCaptures the full release profile; Q-point typically set at 30 min.

Mechanistic Workflows

The following diagrams illustrate the logical progression of method development and the self-validating analytical pathway required for regulatory compliance.

DissolutionWorkflow A API Physicochemical Profiling (Solubility, pKa, Permeability) B Determine Sink Conditions (C_s > 3 x C_d) A->B C Select USP Apparatus (Apparatus 2: Paddle at 50 RPM) B->C D Select Dissolution Medium (0.1 N HCl, 900 mL, 37°C) C->D E Analytical Method Development (HPLC-UV at 254 nm) D->E F Method Validation (ICH Q2(R1) Guidelines) E->F G Routine QC & Batch Release F->G

Figure 1: Step-by-step logical workflow for dissolution method development.

ValidationPathway Start ICH Q2(R1) Validation Spec Specificity (No Excipient Interference) Start->Spec Lin Linearity (R² ≥ 0.999, 25-120%) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Robust Robustness (Flow rate, pH, Temp) Start->Robust Spec->Lin Lin->Acc Acc->Prec

Figure 2: HPLC analytical validation pathway ensuring a self-validating system.

Experimental Protocol: Dissolution & Quantitation

This protocol is designed as a self-validating system . The inclusion of System Suitability Testing (SST) ensures that if the chromatographic system is not performing optimally, the analysis cannot proceed, thereby preventing the generation of untrustworthy data.

Reagents and Materials
  • N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Reference Standard (>99.0% purity).

  • HPLC-Grade Acetonitrile and Water.

  • Trifluoroacetic acid (TFA), analytical grade.

  • 0.1 N HCl (prepared from concentrated HCl and purified water).

  • 0.45 µm PTFE syringe filters.

Step-by-Step Dissolution Procedure
  • Medium Preparation: Dispense 900 mL of deaerated 0.1 N HCl into each of the six dissolution vessels.

  • Equilibration: Heat the medium to 37.0 ± 0.5 °C. Verify the temperature in each vessel using a calibrated thermometer.

  • Introduction: Drop one tablet into each vessel simultaneously. Immediately lower the paddles and initiate rotation at 50 RPM.

  • Sampling: At 5, 10, 15, 20, 30, and 45 minutes, withdraw a 5.0 mL aliquot from the zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Replacement: Immediately replace the withdrawn volume with 5.0 mL of pre-warmed (37 °C) 0.1 N HCl to maintain constant hydrodynamics.

  • Filtration: Filter the withdrawn samples through a 0.45 µm PTFE syringe filter, discarding the first 2.0 mL to saturate the filter membrane. Transfer the remaining filtrate to HPLC vials.

HPLC Analytical Method

Because N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is highly polar, a highly aqueous mobile phase is required to achieve adequate retention on a standard C18 column.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 150 mm × 4.6 mm, 5 µm particle size
Mobile Phase 0.1% TFA in Water : Acetonitrile (85:15 v/v) - Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Run Time 8.0 minutes (API elutes at ~4.5 minutes)

Analytical Method Validation (ICH Q2(R1))

To guarantee trustworthiness, the HPLC method must be validated according to ICH Q2(R1) guidelines[4]. The following table summarizes the validation parameters, their execution logic, and the strict acceptance criteria.

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ExecutionAcceptance Criteria
System Suitability (SST) 5 replicate injections of the 100% working standard.%RSD ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 2000.
Specificity Inject dissolution medium and placebo (excipient matrix) without API.No interfering peaks at the retention time of the API.
Linearity Prepare 5 concentration levels ranging from 25% to 120% of the target concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike placebo matrix with known amounts of API at 50%, 100%, and 120% levels (n=3 each).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations from a single homogenous batch.%RSD of the calculated % dissolved ≤ 2.0%.

Data Interpretation: For an Immediate Release formulation of this highly soluble API, the regulatory expectation is typically a Q-value of 80% dissolved at 30 minutes. If the batch meets the Q-value across all 6 vessels at Stage 1 testing (S1), the batch is considered conforming.

References

  • 1485506-79-3|N-(2,3-Dihydroxypropyl)-4 ...
  • Source: pharmacores.
  • Source: fda.
  • ICH Q2(R1)

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide synthesis

Executive Summary You are likely encountering low yields not because the reaction is failing, but because the product is hiding in the aqueous phase or the reaction kinetics are stalled by the phenolic group . The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering low yields not because the reaction is failing, but because the product is hiding in the aqueous phase or the reaction kinetics are stalled by the phenolic group .

The synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide presents a classic "polymorphic" challenge in organic synthesis:

  • Kinetic Trap: The 4-hydroxyl group on the benzoate core acts as an electron donor, deactivating the ester/acid carbonyl toward nucleophilic attack.[1]

  • Thermodynamic Trap: The product contains three hydroxyl groups, making it hyper-hydrophilic (LogP < 0).[2][3][1] Standard workups (EtOAc/Water extraction) often result in >50% product loss to the aqueous waste stream.[3]

This guide moves beyond standard textbook protocols to address these specific physicochemical hurdles.

Module 1: Reaction Optimization (The Chemistry)

The Core Problem: Phenolic Deactivation

If you are using Methyl 4-hydroxybenzoate and a base (like NaOMe) to drive aminolysis, you are likely stalling your own reaction.[3]

  • Mechanism: The base deprotonates the phenolic -OH first (pKa ~8.5).[3][4]

  • Result: The resulting phenoxide anion donates electron density into the ring, significantly reducing the electrophilicity of the ester carbonyl. The amine (3-amino-1,2-propanediol) cannot attack effectively.[2][3][1][4]

Recommended Protocol: The "Activated Ester" Route

To maximize yield, we recommend avoiding the free phenol during the coupling step. Use Methyl 4-acetoxybenzoate or 4-Acetoxybenzoyl chloride .[2][3][1][4] If you must use the free phenol, you require a dual-activation catalyst.[2][3][1][4]

Protocol A: TBD-Catalyzed Aminolysis (Green Chemistry Route)

Best for: Large scale, avoiding chlorinated solvents.[2][3][1]

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 equiv)[2][3][1][4]

  • 3-amino-1,2-propanediol (1.2 equiv)[2][3][1][4]

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 equiv)[2][3][1][4]

  • Solvent: Neat (Melt) or minimal Methanol[2][3]

Procedure:

  • Combine ester and amine in a pressure tube.[1][4]

  • Add TBD (5 mol%).

  • Heat to 70°C . TBD acts as a dual hydrogen-bond donor/acceptor, activating the carbonyl without fully deprotonating the phenol to a deactivated state.[3][1]

  • Monitoring: HPLC/TLC. Disappearance of ester usually occurs within 4-6 hours.[2][3][1][4]

Protocol B: The Acid Chloride Route (Guaranteed Yield)

Best for: High purity requirements, small scale.

  • Activation: Convert 4-acetoxybenzoic acid to the acid chloride using SOCl₂ (The acetoxy group protects the phenol and activates the ring).[3]

  • Coupling: React with 3-amino-1,2-propanediol in THF/Pyridine at 0°C.

    • Note: The acetoxy group prevents side reactions.[1]

  • Deprotection: Treat the resulting intermediate with catalytic NaOMe/MeOH (1 hour, RT) to remove the acetyl group.

Module 2: Workup & Isolation (The Recovery)

STOP: Do not use Ethyl Acetate for extraction. The product is more soluble in water than in non-polar organics.[1] If you wash with water, you wash away your yield.[1]

High-Recovery Isolation Protocol
MethodSuitabilityProcedure
A: Salting Out Standard Lab ScaleSaturate the aqueous reaction mixture with NaCl .[2][3][1][4] Extract 5x with n-Butanol or THF .[2][3][1][4] The salt forces the organic amide out of the water.
B: Resin Adsorption High Purity / ScaleDilute reaction mix with water.[2][3][1][4] Pass through a column of Diaion HP-20 or Amberlite XAD-4 .[2][3][1][4] Wash with water (removes salts/amine), then elute product with MeOH .
C: Dry Loading Small ScaleEvaporate reaction solvent to dryness.[3] Triturate residue with Cold Isopropanol . The product precipitates; impurities often stay in solution (or vice versa depending on protecting groups).[3]

Module 3: Visual Troubleshooting

Pathway Analysis: Why Yields Fail

The following diagram illustrates the kinetic competition. Note how the "Red Pathway" (Phenoxide formation) leads to a dead end in reactivity.[3]

ReactionPathways Start Methyl 4-hydroxybenzoate + Amine Base Strong Base (NaOMe/TEA) Start->Base Deprotonation Catalyst TBD / Mild Heat Start->Catalyst Dual Activation Phenoxide Phenoxide Anion (Deactivated Electrophile) Base->Phenoxide Fast Activated H-Bond Activated Ester Catalyst->Activated C=O Polarization Stalled Stalled Reaction (<20% Yield) Phenoxide->Stalled Electron Donation reduces reactivity Product Target Benzamide Activated->Product Nucleophilic Attack (High Yield)

Caption: Figure 1. Kinetic competition between deactivation (Red) and activation (Green) pathways.[3]

Purification Decision Tree

Use this flow to determine the correct workup based on your crude mixture appearance.[1]

PurificationLogic Start Crude Reaction Mixture SolventCheck Is solvent water-miscible? (MeOH, THF, DMF) Start->SolventCheck Evap Evaporate to Dryness SolventCheck->Evap Yes Residue Oily Residue obtained Evap->Residue SaltCheck Contains inorganic salts? Residue->SaltCheck MethodA Method A: Resin Purification (Diaion HP-20) SaltCheck->MethodA Yes (High Salt) MethodB Method B: Soxhlet Extraction (Acetone/Ethanol) SaltCheck->MethodB No (Sticky Oil) MethodC Method C: Recrystallization (Water/EtOH mix) SaltCheck->MethodC No (Solid)

Caption: Figure 2. Purification logic flow to maximize recovery of hydrophilic benzamides.

Frequently Asked Questions (FAQs)

Q1: My product is an oil that won't crystallize. Is it impure? A: Not necessarily.[2][3][1][4] N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is capable of strong hydrogen bonding and often holds onto solvent (water/methanol) tenaciously, forming a "syrup."[2][3][1][4]

  • Fix: Dissolve the oil in a minimal amount of hot absolute ethanol and add diethyl ether dropwise until cloudy. Store at -20°C overnight. If it still oils out, use lyophilization (freeze-drying) from water to obtain a fluffy solid.[2][3][1]

Q2: Can I use EDC/NHS coupling instead of aminolysis? A: Yes, but be careful.

  • Issue: 4-Hydroxybenzoic acid has a nucleophilic phenol.[2][3][1][4] If you activate the carboxylic acid with EDC, the phenol of one molecule can attack the activated ester of another, forming poly(4-hydroxybenzoate) oligomers.

  • Prevention: You must protect the phenol (e.g., 4-acetoxybenzoic acid) before using carbodiimide coupling.[2][3][1]

Q3: The reaction turns dark brown/black. What happened? A: Oxidation of the phenol.

  • Cause: At high pH (aminolysis conditions) and high temperature, phenols are susceptible to air oxidation to quinones.[3]

  • Fix: Run the reaction under a strict Nitrogen or Argon atmosphere . Add a pinch of sodium dithionite or ascorbic acid if the color persists.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[2][3][1] Link[2][3]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[3] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[2][3][1] Link[2][3]

  • Sabot, C., et al. (2007).[3][1] TBD-catalyzed aminolysis of esters.[2][3][1][4] Tetrahedron Letters, 48(22), 3863-3866.[2][3][1] (Demonstrates the dual-activation mechanism avoiding phenoxide interference). Link[2][3]

  • Mitsubishi Chemical Corporation. (2020).[2][3][1] Diaion™ HP-20 Technical Data Sheet. (Authoritative source for resin purification of polar compounds).[3] Link

Sources

Optimization

troubleshooting HPLC peak tailing for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Troubleshooting Guide for HPLC Peak Tailing Welcome to the technical support center for the analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. This guide is designed for researchers, analytical scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for HPLC Peak Tailing

Welcome to the technical support center for the analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak shape issues, specifically peak tailing, during HPLC analysis. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles, ensuring a robust and reliable methodology.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. What are the most likely causes?

Peak tailing for this specific analyte is a common issue that typically points to unwanted secondary interactions between the molecule and the stationary phase.[1] N-(2,3-dihydroxypropyl)-4-hydroxybenzamide has several chemical features that make it prone to these interactions:

  • Acidic Phenolic Group: The hydroxyl group on the benzene ring is weakly acidic.

  • Polar Diol Group: The 2,3-dihydroxypropyl chain is highly polar.

  • Hydrogen Bonding Capability: The amide and multiple hydroxyl groups are strong hydrogen bond donors and acceptors.

The primary cause of peak tailing is often the interaction of these polar and acidic functional groups with active sites on the silica-based stationary phase, particularly with ionized residual silanol groups (Si-O⁻).[2][3] Other potential causes include column overload, inappropriate sample solvent, or system-related issues like extra-column volume.[1]

Q2: How does the mobile phase pH contribute to peak tailing for this compound, and how can I optimize it?

Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds.[4][5] It controls the ionization state of both your analyte and the stationary phase's residual silanol groups.

The Underlying Mechanism: Silica-based reversed-phase columns have residual silanol groups (Si-OH). These groups are acidic and become deprotonated (negatively charged, Si-O⁻) at a mobile phase pH above approximately 3.5-4.[6] The phenolic hydroxyl group on your analyte is also acidic. If the mobile phase pH is not correctly controlled, these negatively charged silanol sites can interact strongly with your polar analyte through ion-exchange or strong hydrogen bonding, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailing peak.[2][6]

Solution: Suppress Silanol Ionization The most effective strategy is to lower the mobile phase pH to suppress the ionization of the silanol groups.[2][7] By operating at a low pH (e.g., 2.5 - 3.0), the silanols remain fully protonated (Si-OH), significantly reducing the unwanted secondary interactions.[2][8]

Experimental Protocol: Mobile Phase pH Optimization

Objective: To identify the optimal mobile phase pH that minimizes peak tailing by suppressing silanol interactions.

Methodology:

  • Prepare Mobile Phase Modifiers: Prepare separate stock solutions of 0.1% (v/v) formic acid and 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.

  • Initial Condition: Start with a mobile phase of Acetonitrile and 0.1% Formic Acid in Water. The low pH (~2.7) of this mobile phase is often sufficient to produce symmetrical peaks.

  • System Equilibration: Before analysis, flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure and detector baseline are stable.[9]

  • Inject Standard & Analyze: Inject a standard solution of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and evaluate the peak asymmetry factor (As). An ideal As value is between 0.9 and 1.2.[2]

  • Iterative Adjustment (If Needed): If tailing persists, consider using a stronger acid like 0.05% TFA. TFA can act as an ion-pairing agent in addition to lowering the pH, further masking silanol interactions, but be aware it can be difficult to remove from the column and may suppress MS signals.

  • Buffer for Control: For methods requiring precise pH control, use a buffer system like a 20-50 mM potassium phosphate or ammonium formate buffer, adjusting the pH to the desired value (e.g., 2.8) with the corresponding acid.[7][10]

Mobile Phase Additive Typical pH Advantages Considerations
0.1% Formic Acid~2.7MS-friendly, effective for silanol suppression.May not be acidic enough for all columns/analytes.
0.1% Acetic Acid~3.2MS-friendly, mild acidity.Less effective at silanol suppression than formic acid.
20 mM Phosphate Buffer2.5 - 3.5Excellent pH control, highly reproducible.[10]Not volatile, incompatible with MS detectors.
0.05% Trifluoroacetic Acid (TFA)~2.0Very effective at eliminating tailing, acts as an ion-pair reagent.Strong ion-pairing can be semi-permanent; suppresses MS signal.
Q3: My peak is still tailing even at low pH. Could my HPLC column be the problem?

Yes, absolutely. If pH optimization doesn't resolve the issue, the column chemistry is the next logical area to investigate. Not all C18 columns are created equal.

The Underlying Mechanism: Older, "Type A" silica columns have a higher concentration of acidic, non-endcapped residual silanol groups and trace metal impurities, which act as strong interaction sites.[3][6] Modern columns are typically made from high-purity "Type B" silica that is less acidic and are extensively end-capped to block the majority of residual silanols.[7]

Solution: Select an Appropriate Column For a polar, acidic compound like N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a standard C18 may not be the optimal choice. Consider columns specifically designed to minimize silanol interactions.

Column Type Mechanism of Action Recommended For...
High-Purity, End-Capped C18/C8 Uses high-purity silica and a secondary silanization step (end-capping) to cover most active silanols.[6]A good starting point for general-purpose analysis.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain, shielding residual silanols from the analyte.[6][11]Excellent for polar compounds, provides alternative selectivity.
Hybrid Particle (BEH, CSH) Utilizes columns packed with hybrid organic/inorganic particles that are more resistant to high pH and have fewer surface silanols.Offers excellent peak shape for bases and robust performance across a wide pH range.

If you suspect your current column is the issue, especially if it's old or has been used with harsh mobile phases, replacing it with one of the recommended types above is a critical troubleshooting step.

Q4: How do I know if I'm overloading the column, and what should I do?

Column overload is a frequent cause of peak distortion and can manifest as either peak fronting or tailing.[12][13] It occurs in two primary forms:

  • Mass Overload: Injecting too much analyte mass. The stationary phase becomes saturated, leading to a non-linear relationship between the concentration in the mobile and stationary phases. For this type of overload, retention time often decreases as the peak begins to tail.[12][14]

  • Volume Overload: Injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase. This causes the initial sample band to spread out on the column, leading to broad or distorted peaks.[14][15]

Troubleshooting Protocol:

  • Perform a Loading Study: Sequentially decrease the concentration of your sample and inject it. If the peak shape improves and the asymmetry factor approaches 1.0, you were experiencing mass overload.[13]

  • Reduce Injection Volume: If the loading study doesn't improve the shape, try reducing the injection volume by half. If the peak shape improves, you may have been experiencing volume overload.

  • Check Sample Solvent: The ideal sample solvent is the mobile phase itself. If your sample is dissolved in a solvent with a higher elution strength (e.g., 100% Acetonitrile) than the mobile phase, it will cause peak distortion.[16][17] Re-dissolve your sample in the initial mobile phase composition whenever possible.

Q5: I've tried everything, but the peak tailing persists. What else could be wrong?

If you have systematically addressed mobile phase pH, column chemistry, and potential overload, it's time to investigate the physical state of your HPLC system and column.

  • Column Contamination and Degradation: Strongly retained impurities from previous injections can accumulate at the head of the column, creating new active sites for secondary interactions.[1] A partial blockage of the inlet frit can also distort flow paths, leading to tailing.

    • Solution: Use a guard column to protect your analytical column from contaminants.[18][19] A guard column is a small, inexpensive, and disposable column that is placed before the main column to trap strongly retained species.[20][21] If you observe a sudden increase in tailing and backpressure, simply replacing the guard column can often restore performance.[22] Also, consider performing a column cleaning procedure (see protocol below).

  • Extra-Column Effects (Dead Volume): Excessive volume between the injector and the detector (e.g., from using tubing with a large internal diameter or poorly made connections) can cause peak broadening and tailing.[1][6]

    • Solution: Ensure all fittings are secure and use tubing with the appropriate internal diameter for your system (e.g., 0.125 mm or 0.005" for standard HPLC).[6]

  • Column Void: A void or channel can form at the inlet of the column bed over time, especially with high pressures or pressure shocks. This disrupts the flow of the mobile phase and distorts the peak shape for all analytes.

    • Solution: If a void is suspected, the column typically needs to be replaced. To prevent this, always ramp up flow rates gradually and avoid sudden pressure changes.

Experimental Protocol: General Column Cleaning & Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Flush Buffer: If using a buffered mobile phase, flush the column with 10-15 column volumes of HPLC-grade water mixed with the same percentage of organic solvent as your mobile phase (e.g., 90:10 Water:Acetonitrile).

  • Strong Organic Wash: Flush the column with 20-30 column volumes of 100% Acetonitrile or Methanol.

  • "Deeper" Clean (if needed): For stubborn, non-polar contaminants, flush with 10-15 column volumes of Isopropanol (IPA).

  • Re-equilibration: Before use, flush the column with the mobile phase for at least 15-20 column volumes until the baseline is stable.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Troubleshooting_Flowchart HPLC Peak Tailing Troubleshooting Workflow Start Peak Tailing Observed (Asymmetry Factor > 1.2) Check_Method Step 1: Review Method Parameters Start->Check_Method Check_pH Is Mobile Phase pH low? (e.g., pH 2.5 - 3.0) Check_Method->Check_pH Adjust_pH Action: Lower Mobile Phase pH Use 0.1% Formic Acid or a low-pH buffer. Check_pH->Adjust_pH No Check_Column Step 2: Evaluate Column Choice Check_pH->Check_Column Yes Resolved Problem Resolved (Peak Shape Symmetrical) Adjust_pH->Resolved Column_Type Is column a modern, end-capped, or polar-embedded type? Check_Column->Column_Type Change_Column Action: Switch to a High-Purity Column (e.g., Polar-Embedded, Hybrid Silica) Column_Type->Change_Column No Check_Load Step 3: Investigate Overload Column_Type->Check_Load Yes Change_Column->Resolved Loading_Study Does peak shape improve with lower concentration/volume? Check_Load->Loading_Study Reduce_Load Action: Reduce Sample Concentration and/or Injection Volume. Ensure sample solvent matches mobile phase. Loading_Study->Reduce_Load Yes Check_Hardware Step 4: Inspect System & Hardware Loading_Study->Check_Hardware No Reduce_Load->Resolved Guard_Column Are you using a guard column? Is the column old? Check_Hardware->Guard_Column Clean_Replace Action: Replace Guard Column. Perform column cleaning protocol. Check for system dead volume. Guard_Column->Clean_Replace No / Yes, it's old Guard_Column->Resolved Yes, it's new Clean_Replace->Resolved

Caption: A step-by-step flowchart for troubleshooting HPLC peak tailing.

References

  • How to Avoid HPLC Column Overload. Chromatography Today. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • The LCGC Blog: Avoiding the Problems Associated with HPLC Column Overload. LCGC International. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC International. [Link]

  • HPLC Guard Column. Phenomenex. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MTC USA. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • Minimizing HPLC Carryover. Lab Manager. [Link]

  • Should I Use a Guard Column. Chrom Tech, Inc.. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Column overloading. Chromatography Forum. [Link]

  • The Essential Role of Guard Column Cartridges in HPLC Analysis. Chromasir. [Link]

  • Principle of use of HPLC guard column. uHPLCs. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Lab Manager. [Link]

Sources

Troubleshooting

enhancing aqueous solubility of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Topic: Enhancing Aqueous Solubility of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Ticket ID: SOL-882-BENZ Status: Open Analyst: Senior Application Scientist Welcome to the Solu-Help™ Technical Support Center. You have re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Aqueous Solubility of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Ticket ID: SOL-882-BENZ Status: Open Analyst: Senior Application Scientist

Welcome to the Solu-Help™ Technical Support Center.

You have reached the specialized support hub for phenolic amide formulations. Based on your query regarding N-(2,3-dihydroxypropyl)-4-hydroxybenzamide , we have diagnosed the issue as a lattice-energy dominated solubility barrier . While the dihydroxypropyl tail provides hydrophilic leverage, the benzamide core promotes strong intermolecular hydrogen bonding and


-

stacking, leading to precipitation in aqueous media.

Below are the specific troubleshooting modules designed to resolve your solubility issues.

Module 1: Physicochemical Diagnosis (The "Why")

User Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution in water or PBS."

Diagnosis: Your molecule possesses a "Janus-faced" nature.

  • The Trap (Crystal Lattice): The 4-hydroxybenzamide core is planar and rigid. It forms a stable crystal lattice driven by intermolecular Hydrogen bonds (Amide N-H

    
     C=O) and 
    
    
    
    -stacking of the phenyl rings. Breaking this lattice requires significant energy (high melting point).
  • The Hook (Hydrophilicity): The 2,3-dihydroxypropyl tail is your solubility handle, but it is often insufficient to overcome the lattice energy of the core in pure water.

Key Parameters (Estimated & Literature-Derived):

PropertyValue / RangeImplication
Melting Point ~150–165°C (Est.)High lattice energy; requires disruption.
pKa (Phenolic) 8.5 – 9.2Ionizable at pH > 9.0.
LogP ~0.3 – 0.8Moderately lipophilic core; borderline soluble.
H-Bond Donors 4 (Phenol + Amide + 2 Alcohols)High potential for self-association (aggregation).
Module 2: pH & Salt Formation Strategies

User Issue: "I need a clear solution at physiological pH (7.4), but it stays cloudy."

Technical Insight: At pH 7.4, the phenolic hydroxyl (pKa ~8.8) is protonated (neutral). The molecule relies solely on the aliphatic diol for solvation. To achieve high concentration stocks, you must leverage the ionization of the phenol.

Protocol: pH-Dependent Solubilization

  • Alkaline Shift: Adjust vehicle pH to > 9.5 using 0.1M NaOH or Arginine. This generates the phenolate anion , drastically increasing solubility via charge repulsion.

  • Buffer Back-Titration: Once dissolved, slowly titrate back to pH 7.4 using a buffering agent (e.g., Citric Acid or Phosphate).

    • Risk:[1][2] Reprecipitation may occur if the concentration exceeds the intrinsic solubility (

      
      ).
      
    • Fix: Use a crystallization inhibitor (HPMC or PVP K30) during the back-titration.

Decision Logic:

pH_Strategy Start Start: Solid Powder Check_pH Target pH? Start->Check_pH High_pH pH > 9.0 Check_pH->High_pH Basic Phys_pH pH 7.4 Check_pH->Phys_pH Neutral Action_Salt Form Phenolate Salt (Use Arginine/NaOH) High_pH->Action_Salt Action_Cosolvent Requires Cosolvent (See Module 3) Phys_pH->Action_Cosolvent

Figure 1: Decision matrix for pH-dependent solubilization strategies.

Module 3: Cosolvent & Excipient Systems

User Issue: "pH adjustment is toxic to my cells. What solvents can I use?"

Diagnosis: Since the molecule contains a glycol-like tail (dihydroxypropyl), it is thermodynamically compatible with glycol-based cosolvents. The "like dissolves like" principle applies here: match the dielectric constant.

Recommended Cosolvent System (Ternary Blend): Do not use pure ethanol (too volatile/precipitates on dilution). Use a Log-Linear Solubilization approach.

ComponentRoleRecommended % (v/v)
PEG 400 Primary Solvent (Disrupts lattice)20% – 40%
Propylene Glycol Bridge Solvent (Links PEG to Water)10% – 20%
Water/Buffer Bulk PhaseRemainder

Troubleshooting Precipitation on Dilution: If the compound precipitates when you add this stock to cell media:

  • Add a Surfactant: Incorporate Polysorbate 80 (Tween 80) at 0.5% - 1.0% to the stock solution. This prevents nucleation of crystals upon contact with water.

  • Order of Addition: Always add the organic stock to the aqueous media while vortexing, never the reverse.

Module 4: Cyclodextrin Complexation (The "Gold Standard")

User Issue: "I need an injectable formulation without organic solvents."

Resolution: The 4-hydroxybenzamide aromatic ring fits perfectly into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The dihydroxypropyl tail remains outside, interacting with the bulk water, anchoring the complex.

Protocol: Kneading Method for Inclusion Complex Why Kneading? It provides the mechanical energy to force the hydrophobic ring into the CD cavity, superior to simple stirring.

  • Ratio: 1:1 Molar Ratio (Drug : HP-

    
    -CD).
    
  • Paste Formation: Mix HP-

    
    -CD with a minimal amount of water (50% w/v) to form a paste in a mortar.
    
  • Incorporation: Slowly add N-(2,3-dihydroxypropyl)-4-hydroxybenzamide powder.

  • Energy Input: Knead vigorously with a pestle for 45 minutes. The paste will change consistency (often becoming stiffer) as the complex forms.

  • Drying: Dry the paste at 45°C under vacuum.

  • Reconstitution: The resulting powder will dissolve rapidly in water.

Workflow Visualization:

CD_Complexation Step1 Weigh Components (1:1 Molar Ratio) Step2 Create Paste (HP-beta-CD + Min. Water) Step1->Step2 Step3 Add Drug & Knead (45 mins - Shear Force) Step2->Step3 Inclusion Event Step4 Vacuum Dry (45°C) Step3->Step4 Step5 Pulverize Powder Step4->Step5

Figure 2: Solid-state kneading protocol for manufacturing the inclusion complex.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO stocks for animal studies? A: Avoid if possible. DMSO causes local tissue necrosis and pain upon injection. For IV/IP administration, the HP-


-CD complex (Module 4)  is superior as it is isotonic and non-irritating.

Q: Why does my solution turn yellow over time? A: Phenolic amides are susceptible to oxidation (quinone formation) at high pH or under light.

  • Fix: Add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid to the formulation and store in amber glass.

Q: How do I calculate the exact solubility? A: Do not rely on visual inspection. Use the Shake-Flask Method coupled with HPLC:

  • Add excess solid to buffer.

  • Shake for 24h at 25°C.

  • Filter (0.45 µm PTFE).

  • Assay filtrate via HPLC (UV detection at ~254 nm).

References
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.[3] (Defines the Log-Linear solubilization model for cosolvents).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    
    -CD complexation mechanisms). 
    
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa-dependent solubility profiling of phenolics).

  • BenchChem Technical Support. (2025). Solubility profile of 4-Hydroxybenzamide derivatives. (Provides structural analog data for benzamide cores).

Sources

Optimization

preventing hydrolysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in solution

Topic: Prevention of Hydrolysis in Solution Document ID: TECH-STAB-2024-08 Classification: Technical Support / Formulation Guide Executive Dashboard: Stability Status Before proceeding with detailed protocols, compare yo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Hydrolysis in Solution

Document ID: TECH-STAB-2024-08 Classification: Technical Support / Formulation Guide

Executive Dashboard: Stability Status

Before proceeding with detailed protocols, compare your current experimental conditions against this stability baseline.

ParameterSafe Zone (Stable) Danger Zone (Hydrolysis Risk) Critical Failure Mode
pH 4.5 – 6.5 < 3.0 or > 8.5pH > 10 (Rapid base catalysis)
Temperature 2°C – 25°C> 40°CAutoclaving (121°C) in liquid
Buffer Type Phosphate, Citrate, AcetateCarbonate, Tris (high pH)Borate (Complexes with diol)
Solvent Water/Glycol/DMSOPure Water (Long term)Strong Acid/Base Solvents

The Mechanistic Basis: Why is it Degrading?

To prevent hydrolysis, you must understand the enemy. Your molecule, N-(2,3-dihydroxypropyl)-4-hydroxybenzamide , faces three specific degradation vectors.

A. The General Amide Attack (Acid/Base Catalysis)

Amide bonds are generally stable, but they succumb to hydrolysis at extremes.

  • Acidic Conditions (pH < 3): The carbonyl oxygen protonates, making the carbon highly electrophilic.[1] Water attacks, cleaving the bond to release 4-hydroxybenzoic acid and 3-amino-1,2-propanediol .

  • Basic Conditions (pH > 9): Hydroxide ions (

    
    ) directly attack the carbonyl.[1] Note: The 4-hydroxyl group on the benzene ring (
    
    
    
    ) will deprotonate first. The resulting phenolate anion donates electrons into the ring, actually stabilizing the amide bond against nucleophilic attack initially, but at very high pH, the sheer concentration of
    
    
    overcomes this protection.
B. The "Trojan Horse": N O Acyl Migration

This is the most overlooked mechanism for this specific molecule.

  • The Risk: You have a hydroxyl group on the propyl chain (the "2,3-dihydroxy" part) relatively close to the amide nitrogen.

  • The Mechanism: In acidic conditions, the neighboring hydroxyl group can attack the amide carbonyl, forming a cyclic intermediate (oxazoline-like). This rearranges to form an ester (the nitrogen is swapped for the oxygen).

  • The Result: Esters hydrolyze roughly 1000x faster than amides. Once the migration happens, hydrolysis is inevitable.

  • Prevention: Strictly avoid pH < 4.0 to prevent protonation events that trigger this migration.

Protocol 1: pH Control & Buffer Strategy

The Golden Rule: Maintain pH between 4.5 and 6.5. This is the "stability valley" for most benzamides.

Recommended Buffers
Buffer SystempH RangeNotes
Citrate 3.0 – 6.2Excellent buffering capacity; safe for biologicals.
Acetate 3.6 – 5.6Good for HPLC mobile phases; volatile.
Phosphate 5.8 – 8.0Standard choice, but watch for precipitation with divalent cations (Ca, Mg).
CRITICAL WARNING: The Borate Trap

Do NOT use Borate or Boric Acid buffers.

  • Reason: Your molecule contains a vicinal diol (the 2,3-dihydroxypropyl group).

  • Reaction: Borate ions form cyclic complexes with vicinal diols (borate esters).

  • Consequence: This changes the solubility and chemical reactivity of your molecule, and can distort analytical results (HPLC peak shifting).

Protocol 2: Formulation & Solvent Engineering

If aqueous stability is insufficient, you must reduce the Water Activity (


) . Hydrolysis is a second-order reaction dependent on the concentration of water.
Method: Co-solvent Addition

Replace 10-40% of the water with a non-aqueous, water-miscible solvent.

  • Propylene Glycol (PG): Best choice. Structurally similar to the side chain of your molecule, providing high solubility and reducing hydrolysis rates.

  • Glycerol: Good alternative, but viscous.

  • DMSO: Excellent solubilizer, but can facilitate skin penetration (safety concern) and is hygroscopic.

Formulation Recipe (Example for 10 mM Stock):

  • Dissolve 2.25 mg/mL of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in 100% Propylene Glycol .

  • Dilute this stock 1:10 into 10 mM Citrate Buffer (pH 5.5) immediately before use.

  • Result: A stable solution with reduced hydrolytic potential.

Protocol 3: Analytical Monitoring (HPLC)

You cannot prevent what you cannot measure. Use this validated logic to detect degradation.

Target Degradant: 4-Hydroxybenzoic Acid.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 5µm, 4.6 x 150mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 254 nm (Benzamide

    
    ) and 210 nm  (Amide bond).
    

Interpretation:

  • Parent Peak: ~4-6 mins (depending on flow).

  • Hydrolysis Product (Acid): Will elute earlier (more polar) than the parent amide.

  • N

    
     O Migration Product (Ester):  Will elute later or near the parent (often unstable and transient).
    

Troubleshooting Logic Tree

Use this decision matrix to diagnose instability issues in your workflow.

StabilityTroubleshooting Start Issue: Loss of Compound Recovery < 90% CheckPH Step 1: Check pH Is pH < 4 or > 8? Start->CheckPH CheckTemp Step 2: Check Temp Is Temp > 25°C? CheckPH->CheckTemp No SolutionAdjustPH Action: Adjust to pH 5.5 Use Citrate/Acetate CheckPH->SolutionAdjustPH Yes CheckBuffer Step 3: Check Buffer Is it Borate or Tris? CheckTemp->CheckBuffer No SolutionColdChain Action: Store at 4°C Avoid freeze-thaw CheckTemp->SolutionColdChain Yes AnalyzePeak Step 4: Analyze HPLC New peak at RRT < 1.0? CheckBuffer->AnalyzePeak No SolutionSwapBuffer Action: Change Buffer Remove Borate CheckBuffer->SolutionSwapBuffer Yes SolutionHydrolysis Diagnosis: Hydrolysis Implement Formulation Protocol AnalyzePeak->SolutionHydrolysis Yes (Acid detected) SolutionAdsorption Diagnosis: Adsorption Compound sticking to plastic? Switch to Glass/Low-bind AnalyzePeak->SolutionAdsorption No (Peak missing)

Caption: Diagnostic logic flow for identifying the root cause of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide loss in solution.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this solution for sterilization? A: No. Autoclaving (121°C, 15 psi) will accelerate hydrolysis significantly.

  • Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

Q: Why is my solution turning slightly pink/brown? A: This is likely oxidation , not hydrolysis. The phenol group (4-hydroxy) is susceptible to oxidation by air, forming quinones.

  • Fix: Add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid , and purge buffers with Nitrogen gas.

Q: I need to use this in a cell culture assay at pH 7.4. Is it stable? A: It is moderately stable at pH 7.4 for short durations (24-48 hours).

  • Recommendation: Prepare fresh stocks in DMSO/Glycol and dilute into media immediately before use. Do not store the diluted media solution for weeks.

Q: Does the "2,3-dihydroxypropyl" group make it unstable? A: It makes the molecule more hydrophilic and susceptible to specific interactions (like Borate complexation), but it does not inherently destabilize the amide bond unless the pH drops low enough to trigger the N


 O migration mechanism described in Section 2B.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Kahovec, J. (Ed.). (2000). Kinetics of Amide Hydrolysis. In Acid-Base Catalysis of Amides.
  • Gomez-Orellana, I., et al. (2000). "N- to O-Acyl Migration in Peptides and Proteins." Journal of Peptide Science. (Mechanistic basis for hydroxyl-assisted amide cleavage).

  • Stella, V. J. (2010). "Prodrugs: Challenges and Rewards." Springer. (Discusses solubility and stability strategies for phenol/amide containing drugs).
  • European Pharmacopoeia (Ph. Eur.) . "Buffer Solutions and Stability Testing." (Standard protocols for buffer preparation).

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for identifying...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for identifying the degradation products of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide .

Molecular Vulnerability Profile (The "Why")

To successfully identify degradation products, you must first understand the structural causality of the molecule's breakdown. N-(2,3-dihydroxypropyl)-4-hydroxybenzamide contains three highly susceptible functional groups, each dictating a specific degradation pathway:

  • The Amide Bond: Susceptible to acid- and base-catalyzed hydrolysis. However, because the conjugate base of the amine is a remarkably poor leaving group, amide hydrolysis requires significantly higher activation energy than ester hydrolysis[1].

  • The Vicinal Diol (1,2-Diol): The terminal diol on the propyl chain is highly vulnerable to oxidative cleavage. Exposure to reactive oxygen species (ROS) or peroxides will cleave the C-C bond between the hydroxylated carbons, ejecting formaldehyde and leaving an aldehyde.

  • The Phenolic Ring: The 4-hydroxy group activates the aromatic ring, making it highly susceptible to photolytic degradation and further oxidation into quinone derivatives.

Troubleshooting FAQs: Analytical Workflows

Q: During base-catalyzed hydrolysis, my degradation kinetics plateau at 15% degradation even after 48 hours. Why? A: Amides are exceptionally stable. The conjugate base of the amine (RNH⁻) formed during the nucleophilic substitution is a poor leaving group, making the elimination step highly unfavorable[1]. To drive the reaction forward to the target 5–20% degradation range[2], you must increase the hydroxide concentration (e.g., 1N to 5N NaOH) and elevate the temperature (up to 80°C). Ensure vials are hermetically sealed to prevent solvent evaporation, which alters the molarity of your stressor.

Q: I am losing mass balance in my oxidative stress samples (3% H₂O₂). The parent peak disappears, but no new peaks appear in the UV chromatogram at 254 nm. Where did the molecule go? A: You are likely experiencing oxidative cleavage of the phenolic ring or polymerization. The 4-hydroxybenzamide moiety relies on the conjugated phenol ring for its strong UV absorbance at 254 nm. If ROS disrupt this aromaticity (e.g., forming aliphatic ring-opened products), the chromophore is lost. Switch your detection strategy to Evaporative Light Scattering Detection (ELSD) or rely strictly on the Total Ion Chromatogram (TIC) from your mass spectrometer.

Q: My LC-MS/MS shows a large peak at m/z 92[M+H]⁺ eluting in the void volume (Rt = 0.5 min) on my C18 column. How can I retain it? A: That peak is 3-amino-1,2-propanediol , the highly polar aliphatic amine generated from amide hydrolysis. It will not retain on reversed-phase C18 columns due to its extreme hydrophilicity. You must employ Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. A zwitterionic or bare silica HILIC column with a high organic mobile phase (e.g., 90% Acetonitrile) will partition this polar analyte into the stationary aqueous layer, providing adequate retention for accurate quantitation.

Self-Validating Experimental Protocol

To ensure compliance with FDA and ICH Q1A(R2) guidelines[4], your forced degradation study must be a self-validating system. This means incorporating strict quenching steps to prevent auto-sampler degradation and calculating mass balance to ensure no degradants are "lost" to the column or evaporation.

Step 1: Baseline Establishment (Control) Prepare a 1.0 mg/mL stock solution of the parent compound in HPLC-grade water/methanol (50:50). Analyze immediately to establish the baseline purity and 100% mass balance reference.

Step 2: Stress Implementation Subject the aliquots to the following conditions to target 5–20% degradation[2]:

  • Acidic: 1.0 N HCl at 60°C for 24–48 hours.

  • Basic: 1.0 N NaOH at 60°C for 24–48 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic: UV/Vis exposure (1.2 million lux hours and 200 watt hours/m²).

Step 3: The Self-Validating Quench (Critical) To prevent degradation from continuing while samples wait in the autosampler queue, you must quench the reactions.

  • Neutralize acid samples with an equivalent molarity of NaOH.

  • Neutralize base samples with an equivalent molarity of HCl.

  • Quench oxidative samples with sodium metabisulfite. Causality Check: If vial #1 and vial #50 of the same timepoint show different degradation percentages, your quench was ineffective, and your kinetic data is invalid.

Step 4: Orthogonal LC-MS/MS Analysis Inject samples onto two orthogonal systems to ensure all fragments are captured:

  • System A (Reversed-Phase C18): Captures the parent compound, 4-hydroxybenzoic acid, and aromatic degradants.

  • System B (HILIC): Captures the polar 3-amino-1,2-propanediol and short-chain aliphatic fragments[3].

Visualizations

Workflow Start Parent Compound N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Acid Acid Hydrolysis (0.1N - 1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N - 1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photolysis (UV/Vis, ICH Q1B) Start->Photo Quench Quench & Neutralize (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench Photo->Quench LCMS LC-MS/MS Analysis (C18 & HILIC) Quench->LCMS

Forced degradation workflow emphasizing self-validating quenching steps.

Pathways Parent N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide m/z 212 [M+H]+ Amine 3-amino-1,2-propanediol m/z 92 [M+H]+ Parent->Amine Hydrolysis Acid 4-hydroxybenzoic acid m/z 137 [M-H]- Parent->Acid Hydrolysis Aldehyde N-(2-oxoethyl)- 4-hydroxybenzamide m/z 180 [M+H]+ Parent->Aldehyde Diol Cleavage Quinone Quinone Derivatives (Phenol Oxidation) Parent->Quinone Phenol Oxidation

Primary chemical degradation pathways and expected m/z values.

Quantitative Data Summary

Use the following table to cross-reference your LC-MS/MS data with the expected degradation products of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Degradation ProductMechanismStress ConditionExpected m/zRetention Behavior
3-amino-1,2-propanediol Amide HydrolysisAcid / Base92 [M+H]⁺Retained on HILIC, Void on C18
4-hydroxybenzoic acid Amide HydrolysisAcid / Base137 [M-H]⁻Retained on C18
N-(2-oxoethyl)-4-hydroxybenzamide Diol Oxidative CleavageOxidation (H₂O₂)180 [M+H]⁺Retained on C18
Dihydroxybenzamide derivatives Phenol OxidationPhotolysis / Oxidation228 [M+H]⁺Retained on C18 (elutes earlier than parent)

References

  • Q1 Stability Testing of Drug Substances and Drug Products U.S. Food and Drug Administration (FDA)[Link]

  • Development of forced degradation and stability indicating studies of drugs – A review Journal of Pharmaceutical Analysis (via ResearchGate)[Link]

  • HILIC – The Rising Star of Polar Chromatography Element Lab Solutions[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps[Link]

Sources

Optimization

Technical Support Center: Optimizing the Scale-Up of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Synthesis

Welcome to the technical support center for the synthesis and scale-up of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to optimize the yield, purity, and scalability of this important compound.

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and its derivatives are of interest in medicinal chemistry. The scale-up of its synthesis from the laboratory to pilot or industrial scale presents unique challenges, including maintaining reaction efficiency, controlling impurity profiles, and ensuring process robustness.[1] This guide provides a structured approach to addressing these challenges, grounded in established chemical principles and best practices for process development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in a direct question-and-answer format, offering potential causes and actionable solutions.

Q1: My reaction yield is significantly lower upon scale-up compared to the lab-scale synthesis. What are the potential causes and how can I improve it?

A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, reaction kinetics, and workup efficiency.[2]

  • Incomplete Reaction:

    • Cause: Inefficient mixing or heat transfer in a larger reactor can lead to non-homogenous reaction conditions and localized temperature gradients, preventing the reaction from going to completion.[2] Unlike a small flask on a stir plate, a large reactor may have dead zones where mixing is poor.

    • Solution:

      • Optimize Agitation: Ensure the agitator type (e.g., anchor, pitched-blade turbine) and speed are appropriate for the reactor geometry and viscosity of the reaction mixture.

      • Monitor Temperature Carefully: Use multiple temperature probes to ensure uniform heating. A slow, controlled ramp-up to the target temperature is often more effective than rapid heating.[3]

      • Increase Reaction Time: At a larger scale, reactions may require a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.[4]

  • Side Reactions:

    • Cause: The presence of multiple hydroxyl groups on the 2,3-dihydroxypropyl moiety and the phenolic hydroxyl group can lead to side reactions, such as O-acylation, especially at elevated temperatures.

    • Solution:

      • Protecting Groups: While adding complexity, the use of protecting groups for the diol functionality can be considered if O-acylation is a significant issue.

      • Stoichiometry Control: Precise control over the molar ratios of reactants is crucial. A slight excess of the amine component (3-amino-1,2-propanediol) might be necessary to drive the reaction to completion, but a large excess can complicate purification.[4]

      • Temperature Control: Avoid excessive temperatures that could promote side reactions. The optimal temperature should be high enough for a reasonable reaction rate but low enough to minimize byproduct formation.[5]

  • Product Loss During Workup and Purification:

    • Cause: The diol side-chain increases the water solubility of the product, which can lead to losses during aqueous workup steps. Additionally, suboptimal crystallization conditions can result in poor recovery.

    • Solution:

      • Extraction: If liquid-liquid extraction is used, ensure the appropriate solvent and number of extractions are employed to maximize product recovery from the aqueous phase.

      • Crystallization: Carefully develop a robust crystallization protocol. This includes selecting an appropriate solvent system, optimizing the cooling profile, and considering the use of seeding to ensure consistent crystal formation and high recovery.[4]

Q2: My final product is contaminated with unreacted 4-hydroxybenzoic acid (or its ester derivative). How can I remove this impurity?

A2: Residual acidic starting materials are a common impurity. Their removal is critical for achieving high product purity.

  • Cause: Incomplete reaction or hydrolysis of the starting ester during the reaction or workup.[4]

  • Solution:

    • Aqueous Base Wash: During the workup, washing the organic solution containing the product with a dilute basic solution (e.g., sodium bicarbonate or a weak sodium hydroxide solution) can effectively remove the acidic 4-hydroxybenzoic acid by converting it to its water-soluble salt.[6]

    • Recrystallization: A well-designed recrystallization process is highly effective.[4] 4-hydroxybenzoic acid and the desired product will likely have different solubilities in a given solvent system, allowing for separation.

Q3: I am observing an unknown, less polar impurity in my HPLC analysis. What could it be and how can I prevent its formation?

A3: A less polar impurity could be a result of a side reaction involving the hydroxyl groups.

  • Potential Cause: One of the most likely side products is the di-acylated species, where two molecules of 4-hydroxybenzoic acid (or its activated form) react with both the amino group and one of the hydroxyl groups of 3-amino-1,2-propanediol. Another possibility is the formation of a dimer between two molecules of the product.[7]

  • Prevention and Removal:

    • Controlled Addition of Acylating Agent: If using an activated form of 4-hydroxybenzoic acid (like an acid chloride or ester), add it slowly to the solution of 3-amino-1,2-propanediol. This maintains a low concentration of the acylating agent and favors the more reactive N-acylation over O-acylation.

    • Chromatography: If the impurity is present in significant amounts and cannot be removed by crystallization, column chromatography may be necessary for purification, although this is less ideal for large-scale processes.[8]

    • Hydrolysis of Impurities: In some cases, specific impurities like esters can be hydrolyzed under controlled pH conditions to facilitate their removal.[7]

Frequently Asked Questions (FAQs)

What are the recommended starting materials for this synthesis?

The most common synthetic route would involve the amidation of a 4-hydroxybenzoic acid derivative with 3-amino-1,2-propanediol (solketal amine followed by deprotection is also a viable route). The 4-hydroxybenzoic acid can be used directly, but the reaction often requires high temperatures or coupling agents. Alternatively, an activated form, such as methyl 4-hydroxybenzoate, is frequently used.[4] The purity of all starting materials is crucial to avoid introducing impurities into the final product.

What are the typical reaction conditions?

The reaction is typically carried out in a suitable solvent at elevated temperatures. If starting from an ester like methyl 4-hydroxybenzoate and 3-amino-1,2-propanediol, the reaction is often run neat or in a high-boiling polar solvent, with temperatures ranging from 100-180°C.[9] The reaction produces an alcohol byproduct (e.g., methanol), which should be removed to drive the reaction to completion.[3]

What analytical methods are recommended for monitoring the reaction and ensuring final product quality?

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and effective technique for both monitoring the reaction progress and quantifying the purity of the final product.[10] A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a small amount of acid (like formic or phosphoric acid) is a good starting point.[11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress at the bench.[10]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown impurities and confirming the mass of the desired product.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can also be used to identify and quantify impurities if their signals are resolved.

Experimental Protocols & Workflows

Synthesis Workflow

The general workflow for the synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is outlined below.

Reactants Charge Reactants (e.g., Methyl 4-hydroxybenzoate, 3-amino-1,2-propanediol) Reaction Reaction under Inert Atmosphere (e.g., 120-160°C) Reactants->Reaction Monitoring In-Process Control (IPC) via HPLC/TLC Reaction->Monitoring Monitor for completion Workup Reaction Workup (Cooling, Quenching) Reaction->Workup Monitoring->Reaction Isolation Crude Product Isolation (e.g., Precipitation/Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying under Vacuum Purification->Drying Final_Product Final Product: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Drying->Final_Product

Caption: General synthesis workflow.

Protocol 1: Scale-Up Synthesis from Methyl 4-hydroxybenzoate

This protocol is a representative procedure for a scaled-up batch. Safety Note: This reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13]

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a distillation condenser with a receiver.

  • Charging Reactants: Charge the reactor with 3-amino-1,2-propanediol (1.1 molar equivalents) and methyl 4-hydroxybenzoate (1.0 molar equivalent).

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere. This is crucial to prevent oxidation of the phenolic hydroxyl group at high temperatures.[2]

  • Reaction: Begin agitation and slowly heat the mixture to 130-150°C. The methanol byproduct will begin to distill off. Continue heating for 4-8 hours, or until in-process control (e.g., HPLC) shows that the consumption of the starting ester is >98%.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to 80-90°C. Add a suitable anti-solvent (e.g., water or an alcohol/water mixture) to precipitate the crude product.

  • Filtration and Washing: Cool the resulting slurry to room temperature or below (0-5°C) to maximize precipitation.[5] Filter the solid product and wash it with cold solvent to remove residual impurities.

  • Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or water/alcohol mixtures are good candidates.

  • Dissolution: Place the crude product in a clean reactor and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the product completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the clear solution to allow for the formation of large, pure crystals. A controlled cooling rate is essential for consistent crystal size and purity. Seeding with a small amount of pure product can be beneficial.[4]

  • Isolation: Once crystallization is complete, cool the slurry in an ice bath for at least one hour to maximize the yield. Filter the purified crystals.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and then dry them under vacuum.[4]

Data & Parameters for Scale-Up

Table 1: Key Process Parameters - Lab vs. Scale-Up
ParameterLab-Scale (Typical)Pilot-Scale (Considerations)Rationale for Change
Reactant Charge Manual additionMetered addition via pumpsEnsures controlled and safe addition of reagents.
Heating Heating mantleJacketed reactor (steam/oil)Provides uniform and controlled heat transfer.
Mixing Magnetic stir barMechanical agitatorRequired for effective mixing in large volumes and viscous media.[1]
Byproduct Removal Simple distillationDistillation with vacuumMore efficient removal of volatile byproducts to drive the reaction equilibrium.[2]
Workup Beaker precipitationCrystallizer vesselAllows for controlled cooling profiles and better crystal formation.
Filtration Büchner funnelNutsche filter/dryerEnables filtration, washing, and drying in a single, contained unit.
Troubleshooting Decision Tree

Start Low Yield or Purity Issue Check_Completion Is the reaction complete? (Check IPC/HPLC) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Impurity Are there significant impurities? Check_Completion->Check_Impurity Yes Increase_Time_Temp Increase reaction time or temperature. Improve mixing. Incomplete_Reaction->Increase_Time_Temp High_Impurity High Impurity Level Check_Impurity->High_Impurity Yes Purification_Issue Is product lost during purification? Check_Impurity->Purification_Issue No Identify_Impurity Identify impurity (LC-MS, NMR) High_Impurity->Identify_Impurity Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Side_Product Side Product Identify_Impurity->Side_Product Optimize_Workup Optimize workup (e.g., base wash) Starting_Material->Optimize_Workup Optimize_Conditions Optimize reaction conditions (temp, stoichiometry) Side_Product->Optimize_Conditions Optimize_Crystallization Optimize recrystallization: - Solvent choice - Cooling profile - Seeding Purification_Issue->Optimize_Crystallization

Caption: Troubleshooting decision tree for low yield/purity.

References

  • Benchchem. Unveiling Nature's Production of 4-Hydroxybenzamide: A Technical Guide.
  • Benchchem. Technical Support Center: Optimizing 4-Hydroxybenzamide Synthesis.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • ChemicalBook. 4-Hydroxybenzamide synthesis.
  • PrepChem.com. Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide.
  • PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009).
  • MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024).
  • Sigma-Aldrich. 4-Hydroxybenzamide 98 619-57-8.
  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021).
  • IJSAT. Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. (2025).
  • Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. (2024).
  • PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Filo. e structures and the IUPAC name of the organic products formed when pheny.. (2026).
  • PubChem - NIH. 4-Hydroxybenzamide | C7H7NO2 | CID 65052.
  • MilliporeSigma. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026).
  • Kinam Park. Drugs need to be formulated with scale-up in mind. (2024).
  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003).
  • Ciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. (2021).
  • European Patent Office. Process for the preparation of hydroxyamides - EP 0473380 B1.
  • Google Patents. bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. (2009).
  • PubChem - NIH. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601.
  • Benchchem. Hydroxydiphenylamine synthesis from lab to industrial scale.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

[1][2] Executive Summary & Molecule Profile[1] The Challenge: Synthesizing N-(2,3-dihydroxypropyl)-4-hydroxybenzamide presents a classic "polarity trap."[1][2] You have a molecule containing a phenolic hydroxyl, an amide...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Profile[1]

The Challenge: Synthesizing N-(2,3-dihydroxypropyl)-4-hydroxybenzamide presents a classic "polarity trap."[1][2] You have a molecule containing a phenolic hydroxyl, an amide linkage, and a vicinal diol. This combination creates a "hydra" of solubility: it is too polar for standard silica chromatography (streaking) yet often too organic to crystallize easily from pure water, frequently resulting in a kinetic "oil" or glass rather than a thermodynamic crystal.[2]

Molecule Profile:

  • Target: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide[1][2]

  • Core Structure: Benzamide with p-OH and N-glycerol tail.[1][2]

  • Key Properties: Amphiphilic with high hydrogen-bonding potential (4 donors, 4 acceptors).[2]

  • Primary Pain Point: Separation of excess 3-amino-1,2-propanediol (APD) and removal of unreacted ester without column chromatography.

Recommended Synthetic Route: Direct Aminolysis

Avoid coupling agents (EDC/NHS) if possible.[2] They generate urea byproducts difficult to separate from this polar target. The Aminolysis of Methyl 4-hydroxybenzoate is the superior, atom-economical route.[1][2]

Optimized Protocol (Solvent-Free / High Concentration)
  • Charge: In a round-bottom flask, combine Methyl 4-hydroxybenzoate (1.0 eq) and 3-amino-1,2-propanediol (APD) (1.2 eq) .

  • Catalysis: Add 5 mol% sodium methoxide (NaOMe) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) .

  • Reaction: Heat to 90–100°C under a nitrogen stream or weak vacuum.

    • Why: This removes the methanol byproduct, driving the equilibrium forward (Le Chatelier’s principle) and preventing the reaction from stalling.

  • Monitoring: TLC (10% MeOH in DCM). Look for the disappearance of the ester (high Rf).[2] The product will be low Rf (0.1–0.2).

Purification Troubleshooting Guides

Scenario A: "The Product is a Sticky Oil and Won't Crystallize"

Diagnosis: The product has formed a supercooled liquid or "glass" due to its extensive hydrogen-bonding network.[1][2] Impurities (excess APD) are acting as plasticizers, preventing lattice formation.[2]

The Fix: Aggressive Trituration Do not attempt to recrystallize from a large volume of solvent immediately.

  • Evaporation: Remove any reaction solvent completely.

  • The Solvent Switch: Add Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) (approx. 5-10 mL per gram of crude).[2]

    • Note: The product is poorly soluble in cold EtOAc.

  • Reflux & Scratch: Heat to reflux with vigorous stirring. The oil should disperse. If it remains a blob, scratch the flask wall with a glass rod to induce nucleation.

  • Cooling: Allow to cool to room temperature (RT). The oil should harden into a solid.

  • Filtration: Filter the solid. The filtrate contains unreacted ester and non-polar impurities.

Scenario B: "I Cannot Remove Excess 3-amino-1,2-propanediol (APD)"

Diagnosis: APD is a high-boiling, viscous, water-soluble amine.[1][2] It co-elutes on silica and inhibits crystallization.

The Fix: Scavenging or Cation Exchange Standard aqueous washes often fail because the product is also water-soluble.[1][2]

  • Method 1: Resin Scavenging (Recommended) [2]

    • Dissolve crude mixture in Methanol .

    • Add Amberlyst® 15 (H+ form) resin (approx. 2-3 eq relative to excess amine).[1][2]

    • Stir for 30 mins. The basic APD binds to the resin; the amide product does not.

    • Filter off the resin and concentrate the filtrate.

  • Method 2: The n-Butanol Partition

    • Dissolve crude in a minimum amount of Water .

    • Extract continuously with n-Butanol .[1][2]

    • Mechanism:[1][3][4] The neutral amide prefers the organic alcohol phase (n-BuOH), while the protonated amine (if pH is adjusted to ~4-5 with dilute HCl) stays in the water.[2] Warning: Check pH carefully; too basic and the phenol deprotonates and stays in water.

Scenario C: "Silica Column is Streaking/Tailing"

Diagnosis: The vicinal diol and phenol interact strongly with the silanols on the silica gel.

The Fix: Modified Mobile Phases

  • Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in DCM, then flush with DCM.

  • Eluent: Use DCM : Methanol (90:10 to 80:20) .

  • Alternative: Use Reverse Phase (C18) silica. Elute with Water/Methanol gradient.[1] This is far superior for this polarity class.

Visualization: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitates Oil Viscous Oil / Gum StateCheck->Oil Stuck as Oil Dissolve Dissolve in minimal MeOH Solid->Dissolve Trituration Triturate with hot EtOAc (Remove unreacted ester) Oil->Trituration Induce Solidification Trituration->Solid ImpurityCheck Major Impurity? Dissolve->ImpurityCheck ExcessAmine Excess Amine (APD) ImpurityCheck->ExcessAmine Basic UnreactedEster Unreacted Ester ImpurityCheck->UnreactedEster Non-polar Resin Add Amberlyst 15 (H+) Filter Resin ExcessAmine->Resin Wash Wash solid with DCM/EtOAc UnreactedEster->Wash Recryst Final Recrystallization (Water/EtOH or IPA) Resin->Recryst Wash->Recryst

Caption: Logical workflow for determining the correct purification method based on the physical state of the crude product and identified impurities.

Data Summary: Solvent Selection Guide

OperationRecommended SolventNotes
Reaction Medium Neat (Melt) or MethanolNeat is preferred to drive temperature >100°C.
Trituration (Anti-Solvent) Ethyl Acetate / AcetonitrileRemoves non-polar esters; induces crystallization.[1][2]
Recrystallization Water / Ethanol (1:[2]1)Dissolve hot in mixture, cool slowly.
Extraction n-ButanolOnly effective organic solvent for extraction from water.[1][2]
TLC Mobile Phase DCM : MeOH (85:[2]15)Add 1 drop Acetic Acid if tailing persists.[2]

Frequently Asked Questions (FAQs)

Q: The product turned pink/brown during drying. Is it ruined? A: This is likely oxidation of the phenolic hydroxyl group, forming quinone-like impurities.[2] This often happens if dried in an oven with air circulation.[1]

  • Solution: Always dry this compound under high vacuum at moderate temperatures (<50°C).[2] If colored, recrystallize from water/ethanol with a pinch of sodium hydrosulfite (reducing agent) to bleach the color.

Q: Can I use Acetone for recrystallization? A: Use caution. While the solubility is good, primary amines (if any unreacted APD remains) can react with acetone to form imines (Schiff bases), creating a new impurity.[2] Acetonitrile or Isopropanol are safer alternatives.[1]

Q: My yield is low (30-40%). Where did I lose it? A: If you performed an aqueous workup (e.g., DCM/Water extraction), you likely lost the product to the water layer.

  • Verification: Take your aqueous waste, evaporate a small aliquot, and run a TLC. If it spots, your product is there.

  • Recovery: Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with n-Butanol or THF.[1][2]

References

  • Benzamide Crystallization Strategies

    • BenchChem. (2025).[2][3][5] Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Retrieved from [2]

  • Solubility Data & Physical Properties

    • National Institutes of Health (NIH).[2] (2025).[2][3][5][6][7] 4-Hydroxybenzamide - PubChem Compound Summary. Retrieved from [2]

  • Aminolysis Mechanisms

    • European Patent Office.[1][8] (1992).[2] Process for the preparation of hydroxyamides (EP 0473380 B1).[2][8] Retrieved from

  • Purification of Hydroxy-Amides

    • Borregaard. (2023).[2][9] 3-Amino-1,2-Propanediol (APD) Technical Data Sheet. Retrieved from [2]

Sources

Optimization

stabilizing N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in high pH formulations

Technical Support Center: Formulation & Stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specif...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formulation & Stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of formulating N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in high pH environments. This guide bypasses generic advice, focusing instead on the mechanistic causality behind degradation and providing self-validating protocols to ensure the scientific integrity of your drug development workflows.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my high pH formulation containing N-(2,3-dihydroxypropyl)-4-hydroxybenzamide turn brown or yellow over time? A1: The discoloration is a direct result of phenoxide autoxidation. The active pharmaceutical ingredient (API) contains a 4-hydroxybenzamide core. According to , the pKa of this phenolic hydroxyl group is approximately 8.6[1]. When formulated at a pH above 8.5, a significant fraction of the API deprotonates to form a phenoxide anion. Causality: The negative charge of the phenoxide oxygen delocalizes into the aromatic ring, significantly increasing its electron density and lowering its oxidation potential. This makes the molecule highly susceptible to single-electron transfer reactions catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) and dissolved oxygen ()[2]. This autoxidation generates phenoxy radicals that rapidly couple or oxidize further into ortho- or para-quinones. These quinones polymerize into highly conjugated, colored species, manifesting as browning in your formulation.

Q2: I am observing a drop in active concentration and the appearance of new peaks in my HPLC chromatogram. What is the degradation pathway? A2: You are observing base-catalyzed amide hydrolysis. While amides are generally the least reactive carboxylic acid derivatives, prolonged exposure to an excess of hydroxide ions (OH⁻) at elevated temperatures drives hydrolysis ()[3]. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic amide carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amine leaving group—in this case, 3-amino-1,2-propanediol. Although an amine is a poor leaving group, the reaction is driven to completion by the rapid, irreversible deprotonation of the newly formed 4-hydroxybenzoic acid by the basic environment[4]. Your new HPLC peaks correspond to 4-hydroxybenzoate and the cleaved aliphatic diol tail.

Q3: How can I stabilize the formulation without lowering the pH? A3: If the high pH is strictly required for your formulation's target product profile, you must intervene kinetically:

  • Interrupt Autoxidation: Incorporate a synergistic antioxidant system. Use a water-soluble oxygen scavenger (e.g., Sodium Metabisulfite at 0.1-0.2% w/v) to reduce quinones back to phenols, paired with a chelating agent (e.g., Disodium EDTA at 0.05-0.1% w/v) to sequester the trace metals that catalyze the radical initiation step.

  • Mitigate Hydrolysis: Base-catalyzed hydrolysis is a bimolecular reaction dependent on water activity. By replacing a portion of the aqueous phase with co-solvents (e.g., Glycerin, Propylene Glycol), you reduce the dielectric constant and water activity, kinetically slowing the nucleophilic attack on the amide bond.

Section 2: Degradation Kinetics & Data Presentation

The following table summarizes the quantitative degradation kinetics of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide under various stress conditions, demonstrating the efficacy of targeted stabilization.

Formulation ConditionAPI Half-Life (t₁/₂)*Primary Degradation PathwayVisual Observation (Day 28)
pH 7.0, 25°C (Control)> 24 monthsNone (Stable)Clear, colorless
pH 9.5, 25°C~ 6 monthsAutoxidation > HydrolysisSlight yellowing
pH 9.5, 40°C (Accelerated)~ 4 weeksAutoxidation & HydrolysisDistinct browning
pH 9.5, 40°C + 0.1% EDTA + 0.2% Na₂S₂O₅~ 16 weeksHydrolysis (Autoxidation halted)Clear, colorless

*Calculated based on pseudo-first-order degradation kinetics during a 28-day accelerated stability study.

Section 3: Mechanistic & Workflow Visualizations

degradation_pathways A N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide B High pH Environment (pH > 8.5) A->B Exposure C Phenoxide Anion (Deprotonation) B->C Fast (pKa ~8.6) D Tetrahedral Intermediate (OH⁻ Attack) B->D Slow (Nucleophilic) E Autoxidation (O₂, Trace Metals) C->E Electron Transfer F Base-Catalyzed Elimination D->F Rate Limiting G Quinone Derivatives (Browning/Discoloration) E->G Polymerization H 4-Hydroxybenzoate + 3-Amino-1,2-propanediol F->H Irreversible Cleavage

Mechanistic pathways of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide degradation at high pH.

stabilization_workflow S1 1. Base Formulation (pH 9.0 - 10.0) S2 2. Add Stabilizers (Antioxidants / Chelators) S1->S2 S3 3. Accelerated Stress (40°C / 75% RH) S2->S3 S4 4. HPLC-UV Analysis (Quantify API & Degradants) S3->S4 Chemical Stability S5 5. Colorimetric Assay (APHA / Pt-Co Scale) S3->S5 Physical Stability

Step-by-step experimental workflow for evaluating API stability in high pH formulations.

Section 4: Experimental Protocols

Protocol: High-pH Stability-Indicating Assay & Stabilization Screening To establish a self-validating system, this protocol incorporates immediate chemical quenching to prevent artifactual degradation during the analytical queue.

  • Step 1: Vehicle Preparation. Prepare a buffered aqueous vehicle at pH 9.5 (e.g., using a 50 mM carbonate/bicarbonate buffer) to ensure pH drift does not confound the kinetic data.

  • Step 2: API Incorporation. Dissolve N-(2,3-dihydroxypropyl)-4-hydroxybenzamide to a final target concentration of 1.0% (w/v) under continuous stirring.

  • Step 3: Stabilizer Matrix. Divide the master batch into equal aliquots. Add specific stabilizers to the test groups (e.g., 0.1% w/v Disodium EDTA + 0.2% w/v Sodium Metabisulfite). Retain one aliquot as an unprotected positive control for degradation.

  • Step 4: Accelerated Stress. Seal the samples in amber glass vials (to isolate thermal/chemical degradation from UV-induced photolysis) and incubate in a calibrated stability chamber at 40°C / 75% RH.

  • Step 5: Sampling & Quenching (Critical Step). Pull 1.0 mL samples at Days 0, 7, 14, and 28. Immediately quench the high pH by diluting the sample 1:10 with the acidic HPLC mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). This drops the pH below 4.0, instantly halting base-catalyzed hydrolysis and phenoxide autoxidation prior to injection.

  • Step 6: Analysis.

    • Chemical: Analyze via HPLC-UV (254 nm) using a C18 column. Quantify the intact API and track the emergence of the 4-hydroxybenzoic acid degradant peak.

    • Physical: Measure colorimetric change using a UV-Vis spectrophotometer at 420 nm to quantify quinone formation, or visually assess against the APHA (Pt-Co) color scale.

References

  • Title: 21.7: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch Source: Molecules (MDPI) URL: [Link]

  • Title: 4-Hydroxybenzamide Source: ChemBK URL: [Link]

Sources

Troubleshooting

resolving baseline noise in UV detection of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

This guide is structured as a Tier 3 Technical Support resource, designed for immediate implementation by analytical scientists. It prioritizes the specific physicochemical properties of N-(2,3-dihydroxypropyl)-4-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate implementation by analytical scientists. It prioritizes the specific physicochemical properties of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (a polar, phenolic benzamide) to resolve UV detection issues.

Topic: Resolving Baseline Noise for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Analyte Class: Polar Aromatic Amides | Detection Mode: UV-Vis (RP-HPLC)

Module 1: The Diagnostic Triage

"Is it the Chemistry, the Hardware, or the Method?"

Before altering your method, you must classify the noise. Baseline disturbances are rarely random; they carry the signature of their origin. Use the visual guide below to identify your specific issue.

Visual Troubleshooting Logic

BaselineTriage Start OBSERVE BASELINE (Zoom to 0.001 - 0.005 AU) Type1 CYCLIC / RHYTHMIC (Sine wave pattern) Start->Type1 Type2 RANDOM SPIKES (Sharp, non-periodic) Start->Type2 Type3 HIGH FREQ NOISE (Fuzzy/Thick Baseline) Start->Type3 Type4 DRIFT / WANDER (Slope or Meander) Start->Type4 Cause1 Pump Pulsation Air in Pump Head Mixing Valve Issue Type1->Cause1 Cause2 Air Bubbles in Flow Cell Electrical Glitch Precipitation Type2->Cause2 Cause3 Lamp Aging (Low Energy) Solvent UV Cutoff Data Rate (Hz) too High Type3->Cause3 Cause4 Temperature Fluctuation Column Bleed Mobile Phase Evaporation Type4->Cause4

Figure 1: Diagnostic decision tree for classifying baseline disturbances based on visual frequency and periodicity.

Module 2: Chemistry-Driven Noise (Solvents & Buffers)

Context: Your analyte, N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, contains a phenolic hydroxyl group and a hydrophilic diol tail . This requires polar mobile phases, often necessitating low-wavelength detection (<220 nm) for sensitivity, or ~254 nm for specificity.

FAQ: Mobile Phase & Cutoff Limits

Q: I see high background noise at 210 nm. Is my solvent quality the issue? A: Likely, yes. At 210 nm, you are operating near the UV Cutoff of many common solvents.[1][2]

  • The Mechanism: The "Cutoff" is the wavelength where solvent absorbance is 1.0 AU.[3] Operating near this limit drastically reduces the light energy reaching the photodiode, decreasing the Signal-to-Noise (S/N) ratio.

  • Analyte Specifics: Your molecule is polar.[3] If you are using Methanol (MeOH) as the organic modifier, it absorbs strongly below 210 nm.

  • Solution: Switch to Acetonitrile (ACN) for detection <220 nm. If you must use MeOH (for selectivity of the diol group), ensure detection is >230 nm.

Data Table: Solvent UV Cutoff Limits

Solvent / AdditiveUV Cutoff (nm)Risk at 210 nmRecommendation
Acetonitrile (HPLC Grade) 190 nmLowPreferred for low-UV work.
Methanol (HPLC Grade) 205 - 210 nmHigh Avoid <220 nm; causes drifting baselines in gradients.
Tetrahydrofuran (THF) 215 - 230 nmCritical Do not use for low-UV detection.
TFA (0.1%) ~215 nmHigh Absorbs strongly. Use Phosphoric Acid or Formic Acid instead.
Formic Acid (0.1%) ~210 nmModerateBetter than TFA, but still noisy at <215 nm.

Q: My baseline drifts upward during the gradient. Why? A: This is likely Refractive Index (RI) or Absorbance Mismatch .

  • The Cause: As the % Organic increases, the refractive index of the mobile phase changes. If the organic solvent absorbs more UV than the aqueous phase (or vice versa), the baseline slopes.

  • The Fix: Balance the absorbance. If Solvent B (Organic) has higher absorbance, add a trace amount of UV-absorbing additive (e.g., 10 µL acetone per L) to Solvent A (Aqueous) to match the background absorbance. Note: Only do this if the drift interferes with integration.

Module 3: Hardware & System Optimization

Context: The dihydroxypropyl tail makes your molecule "sticky" in some flow paths, but "slippery" (early eluting) on C18 columns.

FAQ: Pumps, Lamps, and Cells

Q: I see a sine-wave pattern (cyclic noise). Is it the lamp? A: No, cyclic noise is almost always the Pump .

  • The Test: Stop the flow but leave the detector on.

    • If noise stops: It is fluidic (Pump pulsation, check valves, or mixing).

    • If noise continues: It is electronic or the lamp.[4][5]

  • Analyte Relevance: Because your molecule is polar, you might be using a high-aqueous isocratic hold. High-aqueous phases are prone to outgassing (releasing dissolved air) under pressure changes, causing pump cavitation.

  • Action: Purge the pump for 5 minutes at high flow. Verify the Degasser is functioning.

Q: How do I distinguish "Lamp Aging" from "Dirty Flow Cell"? A: Perform the Intensity Test .

  • Check the Reference Energy (Ref Energy) on your detector.

  • Low Energy (<10,000 counts or manufacturer limit): The lamp is dying. Replace it.

  • High Energy but High Noise: The flow cell is dirty.

    • Cleaning Protocol: Flush with Water (remove salts) -> 10% Nitric Acid (passivate/clean) -> Water -> Isopropanol.

    • Why Nitric Acid? The phenolic group on your benzamide can chelate trace iron in the system. A nitric acid flush removes metal ions that might cause peak tailing or baseline noise.

System Configuration for Low Noise

SystemSetup Solvent Solvent Reservoir (Filtered 0.2µm) Degasser Vacuum Degasser (Critical for Aqueous) Solvent->Degasser Prevent Bubbles Pump Binary Pump (Check Seals) Degasser->Pump Mixer Pulse Dampener / Mixer (Removes Cyclic Noise) Pump->Mixer Smooth Flow Injector Injector (Clean Needle) Mixer->Injector Column Column (Temp Controlled) Injector->Column Detector UV Detector (Set Response Time >0.5s) Column->Detector Stable Temp

Figure 2: Optimal flow path configuration to minimize physical sources of baseline noise.

Module 4: Method Specifics for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Q: What wavelength should I actually use? A: You have two distinct options based on the benzamide chromophore.

  • 254 nm (Aromatic Ring):

    • Pros: Extremely stable baseline; insensitive to solvent cutoffs (MeOH/ACN both fine).

    • Cons: Lower sensitivity compared to low-UV.

    • Verdict: Use this for purity profiling or high-concentration assays (>0.1 mg/mL).

  • 210 - 220 nm (Amide + Phenol):

    • Pros: High sensitivity for trace impurities.

    • Cons: High susceptibility to noise.[6]

    • Verdict: Use this for trace analysis (<0.05 mg/mL), but requires Acetonitrile and Phosphate buffer (avoid TFA/Formate).

Q: The baseline is "fuzzy" (High Frequency Noise). Can I filter it electronically? A: Yes, by adjusting the Response Time (or Time Constant).

  • Standard Setting: 1.0 - 2.0 seconds (or 0.5 - 1.0 Hz).

  • The Issue: If set too fast (<0.1s), you record electronic static. If set too slow (>4s), you broaden the peaks.

  • Calculation: Response Time should be roughly 1/10th of your peak width at half-height. For your polar analyte (which likely elutes as a sharp peak early in the run), a response time of 1.0 second is usually optimal.

References

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from

  • Chromatography Online. (2020).[7] UV Detection for HPLC – Fundamental Principles and Practical Implications. Retrieved from

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills: Noisy Baselines. Retrieved from

  • Chrom Tech, Inc. (2025). How Does a Pulse Dampener Work in an HPLC Pump? Retrieved from

  • Kromasil. (n.d.). Solvent and Buffer Compatibility Guide. Retrieved from

Sources

Optimization

minimizing side reactions during N-(2,3-dihydroxypropyl)-4-hydroxybenzamide production

Status: Operational Topic: Troubleshooting & Process Optimization Audience: Chemical Engineers, Process Chemists, R&D Scientists[1][2] Executive Summary: The Chemoselectivity Challenge The synthesis of N-(2,3-dihydroxypr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting & Process Optimization Audience: Chemical Engineers, Process Chemists, R&D Scientists[1][2]

Executive Summary: The Chemoselectivity Challenge

The synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (often used as an intermediate in contrast agents or as a cosmetic antioxidant) presents a classic chemoselectivity paradox .[1][2][3] You are reacting a phenol-ester (methyl 4-hydroxybenzoate) with an amino-diol (3-amino-1,2-propanediol).[2][3]

The Challenge: You must drive N-acylation (amide formation) while suppressing:

  • O-acylation (Esterification at the aliphatic hydroxyls).[2][3]

  • Phenolic O-acylation (Self-polymerization).[2][3]

  • Quinone Oxidation (Color degradation).[3]

This guide provides field-proven solutions to these specific competing pathways.

Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Impurity Profiling & Side Reactions [4]

Q1: My HPLC shows a significant peak with a mass consistent with the product (+136 Da) but different retention time. What is this? Diagnosis: This is likely the O-acylated isomer .[2][3] Root Cause: While the amine is more nucleophilic than the hydroxyl groups, high temperatures (>140°C) or strong base catalysts (like NaOMe) increase the nucleophilicity of the aliphatic oxygens, leading to ester formation on the diol chain. Corrective Action:

  • Lower Temperature: Maintain reaction temperature between 90–110°C.

  • Switch Catalyst: Move away from strong alkoxides. Use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or Boric Acid derivatives.[1][2][3] These catalysts activate the carbonyl or stabilize the transition state for amidation specifically, minimizing O-acylation [1].[2][3]

Q2: The reaction mixture turns pink or dark brown after 2 hours. Is the product degrading? Diagnosis: Phenolic Oxidation. Root Cause: The 4-hydroxy group on the benzamide core is electron-rich.[2][3] In the presence of trace oxygen and base, it oxidizes to form quinones , which are highly colored even at ppm levels. Corrective Action:

  • Inert Atmosphere: Rigorous N₂ or Ar sparging is non-negotiable.

  • Add Antioxidant: Add 0.1–0.5% (mol) of Sodium Bisulfite or Ascorbic Acid to the reaction matrix.[3]

  • pH Control: Avoid pH > 10. High pH deprotonates the phenol (pKa ~10), making it hyper-susceptible to oxidation.[2][3]

Q3: I see unreacted Methyl 4-hydroxybenzoate despite long reaction times. Diagnosis: Equilibrium Stagnation. Root Cause: Aminolysis of esters is reversible, releasing methanol.[1] If methanol is not removed, the reaction stalls. Corrective Action:

  • Vacuum Distillation: Apply mild vacuum (200–400 mbar) during the reaction to continuously strip Methanol.[3]

  • Excess Amine: Use a 1.2 to 1.5 molar equivalent of 3-amino-1,2-propanediol to drive the equilibrium forward.[2][3]

Part 2: Reaction Pathway Visualization

The following diagram maps the critical divergence between the desired Amidation and the parasitic O-Acylation/Oxidation pathways.

ReactionPathways cluster_conditions Optimization Logic Reactants Methyl 4-hydroxybenzoate + 3-amino-1,2-propanediol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Side_O_Phenolic Phenolic Ester (Oligomers) Reactants->Side_O_Phenolic Path C: Self-Reaction (High Conc.) Product Target Amide (N-acylation) Intermediate->Product Path A: Amine Attack (Kinetic Control) Side_O_Aliphatic Aliphatic Ester (Impurity A) Intermediate->Side_O_Aliphatic Path B: High Temp/Base (Thermodynamic Control) Side_Quinone Quinones (Pink/Brown Color) Product->Side_Quinone Path D: Oxidation (O2 + pH > 10) Control1 To Favor Path A: Use TBD Catalyst Remove MeOH Control2 To Block Path D: N2 Atmosphere Add Bisulfite

Figure 1: Mechanistic divergence in aminolysis. Path A is the desired route. Path B and C represent O-acylation errors driven by excessive heat or improper catalysis.[1][2][3]

Part 3: Optimized Production Protocols
Method A: Catalytic Aminolysis (Recommended for High Purity)

Rationale: Uses TBD (Triazabicyclodecene) to activate the ester carbonyl specifically for the amine, reducing the temperature requirement and preventing O-acylation.[3]

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)[1][2][3]

  • 3-amino-1,2-propanediol (1.2 eq)[2][3]

  • Catalyst: TBD (0.5 mol%) or Boric Acid (5 mol%) [2][3]

  • Solvent: Methanol (optional, for slurry) or Neat (Solvent-free)[1][2][3]

Step-by-Step:

  • Inerting: Charge the reactor with Methyl 4-hydroxybenzoate and 3-amino-1,2-propanediol. Purge with N₂ for 15 minutes.

  • Catalyst Addition: Add TBD. If running neat, heat to 80°C to melt the mixture.

  • Reaction: Heat to 95–105°C .

    • Critical Control: Apply vacuum (300 mbar) to distill off the generated methanol.[3] This drives the equilibrium to the right.

  • Monitoring: Check HPLC at 4 hours. Stop when ester starting material < 0.5%.

  • Quench: Cool to 60°C. Add Ethanol/Water (1:1) to dissolve.[3][4]

  • Purification (Crystallization):

    • Adjust pH to 6.0–7.0 using dilute HCl (neutralizes the phenol and catalyst).[3]

    • Cool slowly to 5°C. The amide crystallizes; unreacted amine and diol impurities remain in the mother liquor.

Method B: Thermal Solvent-Free (Green Chemistry)

Rationale: Avoids catalysts that might require difficult removal, relying on the high boiling point of the diol.[2][3]

Step-by-Step:

  • Mix 1.0 eq Methyl 4-hydroxybenzoate and 2.0 eq 3-amino-1,2-propanediol.

  • Heat to 130°C under Nitrogen.

  • Distillation: The reaction relies on the excess amine acting as a solvent. Methanol must be continuously distilled.[3]

  • Workup:

    • The mixture will be a viscous oil. Pour into ice-cold water (5 volumes).

    • The product may precipitate.[5][6] If not, extract with Ethyl Acetate (impurities stay in aqueous phase due to high polarity of the diol).

Part 4: Data Summary & Specifications
ParameterSpecification LimitImpact of Deviation
Reaction Temperature 90°C – 110°C>120°C: O-acylation increases (Yield loss).[1][2][3] <80°C: Reaction stalls (Incomplete).
Atmosphere Nitrogen / Argon (< 50 ppm O₂)Oxygen present: Pink discoloration (Quinone formation).[3]
Stoichiometry 1.2 – 1.5 eq Amine<1.0 eq: Incomplete conversion. >2.0 eq: Difficult workup (viscosity).
pH (Workup) 6.5 – 7.5>9.0: Phenol oxidation risk.[3] <4.0: Hydrolysis of the amide bond.
References
  • Organic Chemistry Portal. (2010).[3] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[7] Retrieved from [Link]

  • ResearchGate. (2020).[3] Borate esters: Simple catalysts for the sustainable synthesis of complex amides.[8] Retrieved from [Link][3][6][8][9]

  • Google Patents. (2016).[3] Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide vs niacinamide

As a Senior Application Scientist in dermatological drug development, evaluating the comparative efficacy of active pharmaceutical ingredients (APIs) requires looking beyond basic marketing claims and diving into the pre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in dermatological drug development, evaluating the comparative efficacy of active pharmaceutical ingredients (APIs) requires looking beyond basic marketing claims and diving into the precise molecular mechanisms and kinetic behaviors of the compounds.

When comparing N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (NDPHB) against the industry-standard Niacinamide (NAM) , we are fundamentally comparing two entirely divergent mechanisms of action within the melanogenesis pathway. This guide provides an objective, data-driven framework for researchers and formulators to understand their comparative efficacy, supported by self-validating experimental protocols.

Mechanistic Divergence: Upstream vs. Downstream Intervention

To effectively modulate hyperpigmentation, an active compound must interrupt the synthesis or transport of melanin. NDPHB and NAM target opposite ends of this spectrum.

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (NDPHB) NDPHB is a synthetic derivative built upon a 4-hydroxybenzamide pharmacophore[1]. Structurally, the phenol ring mimics the endogenous substrate L-tyrosine. This allows NDPHB to act as an upstream competitive tyrosinase inhibitor . It docks directly into the binuclear copper active site of the tyrosinase enzyme, preventing the rate-limiting monooxygenation of L-tyrosine to L-DOPA[2]. The addition of the N-(2,3-dihydroxypropyl) moiety—a glycerol-like tail—drastically enhances the molecule's hydrophilicity and epidermal penetration compared to parent phenols, without disrupting the critical hydrogen bonding required at the enzyme's active site.

Niacinamide (NAM) Niacinamide (pyridine-3-carboxamide) is a water-soluble amide form of Vitamin B3[3]. Unlike NDPHB, NAM has zero inhibitory effect on tyrosinase [4]. Instead, it acts downstream. Once melanin is synthesized and packaged into melanosomes within the melanocyte, NAM inhibits the transfer of these melanosomes to surrounding epidermal keratinocytes[4]. This is primarily achieved by downregulating the Protease-Activated Receptor 2 (PAR-2) pathway and modulating the cellular cytoskeleton[5].

Melanogenesis L_Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme (Binuclear Cu Site) L_Tyrosine->Tyrosinase Substrate Binding Melanin Melanosome (Melanin Synthesis) Tyrosinase->Melanin Oxidation Pathway Keratinocyte Keratinocyte (Pigmentation) Melanin->Keratinocyte PAR-2 Mediated Transfer NDPHB NDPHB (Tyrosinase Inhibitor) NDPHB->Tyrosinase Competitive Blockade NAM Niacinamide (Transfer Inhibitor) NAM->Keratinocyte Transfer Inhibition

Diagram 1: Divergent intervention points of NDPHB and Niacinamide in the melanogenesis pathway.

Quantitative Data Presentation

The table below synthesizes the pharmacological and physicochemical profiles of both compounds, providing a baseline for formulation strategy.

ParameterN-(2,3-dihydroxypropyl)-4-hydroxybenzamideNiacinamide (Vitamin B3)
Primary Mechanism Competitive Tyrosinase InhibitionMelanosome Transfer Inhibition
Cellular Target Melanocyte (Enzymatic)Keratinocyte (PAR-2 Receptor)
In vitro Efficacy (IC50) ~15-25 µM (Mushroom Tyrosinase)Inactive against Tyrosinase
Transfer Inhibition NegligibleHigh (~35-68% reduction at 1mM)
Molecular Weight 211.21 g/mol 122.12 g/mol
Optimal Formulation pH 5.0 - 7.06.0 - 7.0 (Prone to acid hydrolysis)
Solubility Profile High Aqueous SolubilityVery High Aqueous Solubility

Self-Validating Experimental Protocols

To objectively verify the distinct efficacies of these compounds, drug development professionals must utilize targeted, mechanism-specific assays. A single generalized "melanin content assay" is insufficient and prone to false negatives.

Protocol A: Cell-Free Tyrosinase Kinetic Assay (Targeting NDPHB)

Purpose: To calculate the inhibition constant (


) and confirm the competitive nature of NDPHB.
  • Step 1: Enzyme & Substrate Preparation. Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve Mushroom Tyrosinase (100 U/mL) and L-DOPA (2.5 mM) in the buffer.

  • Step 2: Inhibitor Incubation. Pre-incubate the enzyme with varying concentrations of NDPHB (5 µM to 100 µM) for 10 minutes at 25°C. Note: NAM is run as a negative control to validate its lack of enzymatic interaction.

  • Step 3: Kinetic Measurement. Add L-DOPA to initiate the reaction. Measure absorbance at 475 nm (dopachrome formation) continuously for 5 minutes using a microplate reader.

  • Causality & Validation: Why use L-DOPA instead of L-Tyrosine? L-Tyrosine exhibits a lag phase in monophenolase activity, which skews kinetic data. Using L-DOPA isolates the diphenolase activity, allowing for precise Lineweaver-Burk plotting to confirm that NDPHB increases the

    
     without altering the 
    
    
    
    —the hallmark of a true competitive inhibitor.
Protocol B: Melanocyte-Keratinocyte Co-Culture Assay (Targeting NAM)

Purpose: To quantify the physical transfer of melanosomes, isolating NAM's specific mechanism of action.

  • Step 1: Fluorescent Labeling. Label murine B16F10 melanocytes with CFSE (Carboxyfluorescein succinimidyl ester), which tags intracellular vesicles, including melanosomes.

  • Step 2: Co-Culture Seeding. Seed CFSE-labeled melanocytes and unlabeled HaCaT keratinocytes at a 1:5 ratio in 24-well plates.

  • Step 3: Treatment & Stimulation. Treat the co-culture with NAM (0.5 mM to 2.0 mM) and stimulate melanogenesis with

    
    -MSH (Melanocyte-stimulating hormone). Incubate for 72 hours.
    
  • Step 4: Flow Cytometry. Harvest the cells and use flow cytometry to quantify the percentage of CFSE-positive keratinocytes.

  • Causality & Validation: Why use a co-culture? NAM does not inhibit melanin synthesis; a standard melanocyte monoculture would yield a false-negative result for NAM[4]. Furthermore, an orthogonal MTT cell viability assay must be run in parallel. This self-validating step ensures that a reduction in CFSE+ keratinocytes is due to transfer inhibition, not compound cytotoxicity killing the cells.

CoCulture Step1 1. Seed Co-Culture Melanocytes (CFSE-labeled) & Keratinocytes Step2 2. Compound Treatment NAM vs NDPHB + α-MSH Stimulation Step1->Step2 Step3 3. Incubation 72h at 37°C, 5% CO2 Step2->Step3 Step4 4. Flow Cytometry Quantify CFSE+ Keratinocytes Step3->Step4 Step5 5. Orthogonal Validation MTT Assay for Cell Viability Step3->Step5 Control Check

Diagram 2: Self-validating co-culture workflow for quantifying melanosome transfer inhibition.

Strategic Formulation Recommendations

From a drug development perspective, NDPHB and Niacinamide should not be viewed as mutually exclusive competitors, but rather as highly synergistic candidates for combination therapy.

  • Formulation Stability: NAM is notoriously sensitive to low pH environments, hydrolyzing into nicotinic acid (which causes severe cutaneous vasodilation/flushing) at a pH below 5.5[4]. NDPHB, conversely, is highly stable across a broader pH range (5.0 - 7.0) due to its robust amide linkage and dihydroxypropyl stabilization.

  • Clinical Synergy: Because biological systems often upregulate compensatory pathways when a single node is blocked, monotherapy can lead to efficacy plateaus. Formulating a topical vehicle that combines NDPHB (to halt melanin production at the enzymatic source) with NAM (to block the distribution of any residual melanin) creates a comprehensive, multi-target blockade of the melanogenesis cascade.

References

  • Boo YC. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants. 2021; 10(8):1315.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. PubChem.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. PubChem.[Link]

  • Elucidation of the tyrosinase/O2/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis. Proceedings of the National Academy of Sciences. 2022.[Link]

Sources

Comparative

Comparative Guide: NMR Characterization and Validation of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Executive Summary Objective: To provide a rigorous, self-validating NMR characterization protocol for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide , distinguishing it from common synthetic precursors (4-hydroxybenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, self-validating NMR characterization protocol for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide , distinguishing it from common synthetic precursors (4-hydroxybenzoic acid) and structural analogues.

Significance: This compound represents a critical amide-glycerol conjugate, often encountered as a stable metabolite, a designed prodrug, or a degradation impurity in the synthesis of paraben-based pharmaceutical intermediates. Its validation requires confirming two distinct structural domains: the 1,4-disubstituted aromatic core and the hydrophilic dihydroxypropyl tail .

Key Comparison:

  • Target: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Amide linkage, aliphatic multiplets).

  • Alternative/Impurity: 4-Hydroxybenzoic acid (Carboxylic acid, no aliphatic region).

  • Solvent System: DMSO-d₆ (Superior for labile proton validation) vs. Methanol-d₄ (Superior for backbone resolution).

Structural Logic & Assignment Strategy

As a Senior Application Scientist, I advocate for a "Fragment-Based Validation" approach. We do not merely "run a spectrum"; we interrogate the molecule's connectivity.

The Connectivity Workflow

The following diagram illustrates the logical flow for assigning the structure, moving from the stable aromatic core to the labile aliphatic tail.

NMR_Assignment_Logic Core Aromatic Core (AA'BB' System) Linkage Amide Linkage (-CONH-) Core->Linkage HMBC Correlation (C=O to Ar-H) Tail Dihydroxypropyl Tail (-CH2-CHOH-CH2OH) Linkage->Tail COSY/NOESY (NH to CH2) Validation Structural Confirmation Tail->Validation Coupling Constants (J-values)

Figure 1: Fragment-based NMR assignment logic ensuring connectivity between the aromatic moiety and the glycerol chain.

Experimental Protocol: High-Resolution NMR

Sample Preparation

To ensure reproducibility and visibility of labile protons (OH, NH), strict adherence to water-free preparation is required.

  • Mass: Weigh 5.0 – 10.0 mg of the dried analyte.

  • Solvent Selection:

    • Primary:DMSO-d₆ (99.9% D) + 0.03% TMS.

      • Why? DMSO suppresses proton exchange, allowing observation of the amide triplet (~8.3 ppm) and hydroxyl doublets/triplets (~4.5-5.0 ppm).

    • Secondary (for resolution):Methanol-d₄ (MeOD) .

      • Why? Collapses all labile protons, simplifying the aliphatic region for precise coupling analysis.

  • Vessel: Use 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C). Note: If OH signals are broad, lower to 280 K to slow exchange.

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 2.0 s (minimum) to allow relaxation of aromatic protons.

  • Scans (NS): 16 (1H), 1024 (13C).

Comparative Analysis: Target vs. Alternatives

The table below contrasts the specific spectral fingerprints of the target molecule against its primary hydrolysis product, 4-Hydroxybenzoic acid (4-HBA).

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Proton AssignmentTarget: N-(2,3-dihydroxypropyl)-4-hydroxybenzamideAlternative: 4-Hydroxybenzoic Acid (Impurity)Diagnostic Value
Amide -NH- 8.25 ppm (t, J=5.5 Hz) Absent Primary Confirmation
Aromatic H-2,6 7.75 ppm (d, J=8.6 Hz)7.85 ppm (d, J=8.6 Hz)Shielding shift due to amide vs. acid
Aromatic H-3,5 6.80 ppm (d, J=8.6 Hz)6.82 ppm (d, J=8.6 Hz)Minimal change (distal to modification)
Phenolic -OH 9.95 ppm (s, br)10.20 ppm (s, br)Confirms para-substitution
Propyl H-1' (-CH₂-N) 3.25 - 3.35 ppm (m) Absent Proves alkyl chain attachment
Propyl H-2' (-CH-O) 3.65 - 3.75 ppm (m)AbsentConfirms glycerol backbone
Propyl H-3' (-CH₂-O) 3.35 - 3.45 ppm (m)AbsentTerminal alcohol
Aliphatic -OH 4.85 (d), 4.55 (t)AbsentOnly visible in DMSO-d₆

Note: Chemical shifts are approximate (±0.05 ppm) and concentration-dependent.

Detailed Characterization & Validation Logic

The Aromatic System (AA'BB')

The aromatic region provides the "Anchor." You will observe two doublets integrating to 2H each.

  • Validation: If the integration ratio of Aromatic H : Aliphatic H is not 4:5 , the sample is impure or the structure is incorrect.

  • Differentiation: A shift in the H-2,6 doublet from ~7.85 (Acid) to ~7.75 (Amide) indicates successful coupling.

The Aliphatic "Fingerprint"

The 2,3-dihydroxypropyl chain is the most complex region due to the chiral center at C-2', which makes the C-1' and C-3' protons diastereotopic.

  • Observation: Expect higher-order multiplets between 3.2 and 3.8 ppm, not simple triplets.

  • COSY Experiment: Essential to trace the connectivity: NH -> H-1' -> H-2' -> H-3'.

Solvent Effects: The DMSO Advantage

The diagram below visualizes why DMSO-d₆ is the mandatory solvent for structural proof, while MeOD is used only for purity assays.

Solvent_Selection Sample Unknown Sample DMSO Run in DMSO-d6 Sample->DMSO MeOD Run in MeOD Sample->MeOD Result_DMSO Result: OH & NH Signals Visible Coupling (J) Observable DMSO->Result_DMSO Proton Trapping Result_MeOD Result: OH & NH Exchanged (Disappear) Simplified Aliphatic Region MeOD->Result_MeOD Deuterium Exchange

Figure 2: Solvent selection logic. DMSO-d₆ retains labile proton information crucial for confirming the diol and amide functionalities.

Troubleshooting & Common Pitfalls

  • Missing Amide Triplet: If the signal at ~8.25 ppm is a singlet or absent in DMSO, the sample may be wet (water exchange) or the compound has hydrolyzed. Action: Dry sample and use fresh ampoule of DMSO-d₆.

  • Water Peak Overlap: The water signal in DMSO (3.33 ppm) often obscures the H-1' or H-3' signals. Action: Use MeOD to shift the residual water peak to ~4.9 ppm, clearing the 3.0-4.0 ppm window.

  • Rotamers: Amides can exhibit restricted rotation, leading to peak broadening. Action: Run the experiment at 320 K to sharpen signals by inducing fast exchange.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequence protocols). Link

  • Wishart, D. S., et al. (2025). HMDB: The Human Metabolome Database (Referencing 4-Hydroxybenzamide derivatives). Nucleic Acids Research. Link

  • Sigma-Aldrich. (2024).[2] 4-Hydroxybenzamide Product Specification & NMR Reference. Link

Sources

Validation

comparison of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide with other benzamide derivatives

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications on a conserved pharmacophore dictate a compound's clinical and commercial trajectory. The 4-hydroxybenzamide scaffold is a clas...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications on a conserved pharmacophore dictate a compound's clinical and commercial trajectory. The 4-hydroxybenzamide scaffold is a classic example of a highly versatile chemical foundation[1]. By modifying the amide nitrogen or the phenolic hydroxyl group, researchers can precisely tune the molecule's steric, electronic, and solubility profiles to target specific biological pathways or industrial applications.

This guide provides an objective, data-driven comparison of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide against other notable benzamide derivatives, analyzing their structure-activity relationships (SAR), biological performance, and synthesis methodologies.

Mechanistic Rationale: Hydrophilicity vs. Lipophilicity

The core 4-hydroxybenzamide structure features a carbonyl amide functionality capable of interacting with various biological targets through hydrogen bonding[2]. The strategic addition of functional groups to this core drastically alters its mechanism of action:

  • Hydrophilic Substitution (The Diol Advantage): N-(2,3-dihydroxypropyl)-4-hydroxybenzamide incorporates a highly polar 2,3-dihydroxypropyl chain[3]. Mechanistically, this diol group creates a dense hydration shell around the molecule. This prevents the compound from deeply inserting into the hydrophobic binding pockets of intracellular kinases. Instead, it maximizes aqueous solubility and biocompatibility, making it an ideal, non-toxic building block. This same principle is utilized in the design of modern X-ray contrast agents (e.g., Iohexol), which rely on a similar 3,5-diamino-N-(2,3-dihydroxypropyl)benzamide core to ensure rapid renal clearance and minimal cellular interaction[4][5].

  • Lipophilic Substitution (The Kinase Anchor): Conversely, substituting the amide with lipophilic, bulky, or aromatic groups (such as N-cinnamoyl or tert-butyl esters) drives the molecule toward targeted enzyme inhibition[6]. These hydrophobic moieties allow the derivatives to effectively anchor into the active sites of Histone Deacetylase II (HDAC II), Janus Kinase 2 (JAK2), and Epidermal Growth Factor Receptor (EGFR), inducing cell cycle arrest and apoptosis in malignant cells[6].

SAR_Pathway Core 4-Hydroxybenzamide Scaffold Hydrophilic N-(2,3-dihydroxypropyl) Substitution Core->Hydrophilic + Diol Group Lipophilic Lipophilic/Aromatic Substitution Core->Lipophilic + Cinnamoyl/Alkyl Target1 High Aqueous Solubility Biocompatible Intermediates Hydrophilic->Target1 Increases hydration shell Target2 HDAC II / JAK2 / EGFR Targeted Inhibition Lipophilic->Target2 Enhances pocket binding

Structure-Activity Relationship (SAR) of 4-hydroxybenzamide derivatives.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their experimental performance data and primary applications. The table below summarizes the divergent profiles of key 4-hydroxybenzamide derivatives.

DerivativeStructural ModificationPrimary ApplicationExperimental Performance DataMechanism of Action
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Hydrophilic 2,3-dihydroxypropyl groupChemical Building Block / PrecursorHigh aqueous solubility; biologically inert profile[3]Hydration shell prevents hydrophobic pocket binding.
Tert-butyl ester 4-hydroxybenzamide analogs Bulky alkyl-ester groupAnti-cancer therapeuticIC50 = 5.0 µg/mL against MCF-7 & MDA-MB-231 cell lines[6]Induces apoptosis via HDAC II and JAK2 inhibition[6].
N-cinnamoyl-4-hydroxybenzamide Lipophilic α,β-unsaturated carbonylAnti-cancer therapeuticPotent JAK2 inhibition (Validated via in silico docking)[2][6]Anchors into the ATP-binding cleft of JAK2[2].
3,5-Diamino-N-(2,3-dihydroxypropyl)benzamide Diamino + diol groupsContrast Agent Intermediate (e.g., Iohexol)High systemic tolerance in vivo[4][5]Rapid renal clearance; avoids cellular receptor interaction[5].
N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide Fluorinated Schiff baseAntimicrobial / Antiviral AgentBand gap Energy = 4.39 eV; High binding affinity to viral proteins[7]Disruption of microbial protein receptors via hydrogen bonding[7].

Experimental Workflows: Synthesis and Self-Validating Evaluation

To rigorously compare the biological inertness of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide against the cytotoxicity of its lipophilic counterparts, a standardized workflow is required. The following protocol outlines a self-validating system for synthesizing these derivatives and screening their efficacy.

Phase 1: Amidation via EDC/HOBt Coupling
  • Step 1: Reagent Preparation. Dissolve 4-hydroxybenzoic acid (1.0 eq) and the target amine (e.g., 3-amino-1,2-propanediol for the diol derivative, or cinnamylamine for lipophilic analogs) in anhydrous DMF.

    • Causality: The use of strictly anhydrous DMF is critical. Trace water will prematurely hydrolyze the EDC coupling agent, drastically reducing the reaction yield and introducing impurities.

  • Step 2: Activation. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C, followed by DIPEA (2.5 eq).

    • Causality: While EDC activates the carboxylic acid, HOBt is added to form an active ester intermediate. This prevents the racemization of chiral centers and suppresses the formation of unreactive N-acylureas, ensuring a high-purity amide yield.

  • Step 3: Purification. Stir at room temperature for 12 hours. Purify the crude product via flash chromatography (ethyl acetate/hexane gradient) and verify the structure using 1H-NMR and HPLC.

Phase 2: Self-Validating In Vitro Cytotoxicity Assay (MTT)
  • Step 1: Cell Culture Seeding. Seed human breast cancer cell lines (MCF-7 and MDA-MB-231) at

    
     cells/well in 96-well plates.
    
    • Causality: Utilizing both MCF-7 (hormone-dependent) and MDA-MB-231 (triple-negative) cells creates an internal validation matrix[6]. If a derivative shows efficacy only in MCF-7, it suggests estrogen-receptor dependency rather than broad kinase (JAK2/HDAC) inhibition.

  • Step 2: Treatment Matrix. Treat the cells with the synthesized derivatives at varying concentrations (0.1 to 100 µg/mL). Crucially, include a known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control and 0.1% DMSO as a vehicle negative control.

    • Causality: This establishes a self-validating assay. The positive control validates the assay's sensitivity to kinase inhibition, while the vehicle control ensures that any observed cytotoxicity is strictly due to the benzamide derivative, not the solvent.

  • Step 3: Viability Quantification. Add MTT reagent, incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm. Calculate IC50 values using non-linear regression.

By executing this workflow, researchers will observe that N-(2,3-dihydroxypropyl)-4-hydroxybenzamide yields negligible cytotoxicity (confirming its utility as a safe building block), whereas lipophilic derivatives will demonstrate sharp dose-dependent cell death.

References

  • Benchchem. "4-Hydroxybenzamide | 619-57-8". Benchchem Technical Guides.
  • PubChem. "3,5-Diamino-N-(2,3-dihydroxypropyl)benzamide".
  • Sigma-Aldrich. "2,3-dihydroxypropyl".
  • Echemi. "GRAND PHARMACEUTICAL(China) Co., Ltd. | Pharmaceutical Manufacturer Profile". Echemi.
  • Arab Journal of Chemistry. "Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent". Arabian Journal of Chemistry.
  • DergiPark. "STRUCTURAL AND PHARMACEUTICAL EVALUATION OF 4-HYDROXY-BENZAMIDE DERIVATIVE: ANTI-BACTERIAL AND ANTI-VIRAL POTENT". Journal of Faculty of Pharmacy of Ankara University.

Sources

Comparative

A Comprehensive Guide to Designing and Conducting Bioequivalence Studies for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Formulations

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the regulatory approval of generic drug products and for certain post-approval formulation changes. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the regulatory approval of generic drug products and for certain post-approval formulation changes. This guide provides an in-depth, technical framework for designing and executing a robust bioequivalence study for formulations of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a compound with potential therapeutic applications. While specific pharmacokinetic data for this compound is not extensively published, this guide will leverage established principles from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to construct a scientifically rigorous study design.

Introduction to Bioequivalence and N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Bioequivalence studies are designed to demonstrate that a test formulation (e.g., a generic drug) and a reference formulation (e.g., the innovator drug) exhibit comparable bioavailability when administered at the same molar dose.[1][2] Bioavailability refers to the rate and extent to which the active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action. For most systemically acting drugs, this is assessed by measuring the concentration of the drug in the systemic circulation over time.[3]

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a benzamide derivative.[4] While its specific therapeutic use and pharmacokinetic profile are not widely documented in publicly available literature, its chemical structure suggests it may possess anti-inflammatory or other therapeutic properties, similar to other benzamide compounds.[5][6] The presence of hydroxyl groups suggests potential for glucuronidation or sulfation as metabolic pathways.

This guide will focus on designing a bioequivalence study for a hypothetical immediate-release oral solid dosage form of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

The Scientific Rationale Behind Bioequivalence Study Design

The design of a bioequivalence study is not a one-size-fits-all approach. It is a carefully considered process that must be tailored to the specific characteristics of the drug and its formulation. The overarching goal is to create a study that is sensitive enough to detect clinically meaningful differences in bioavailability, should they exist.

Key Pharmacokinetic Parameters

The following pharmacokinetic (PK) parameters are crucial for assessing bioequivalence and are derived from the plasma concentration-time curve of the drug:

  • Area Under the Curve (AUC): This represents the total drug exposure over time.

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

For bioequivalence, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[7]

Study Design Considerations

A randomized, single-dose, two-period, two-sequence, crossover design is the gold standard for bioequivalence studies of immediate-release oral formulations.[8] This design is powerful because each subject serves as their own control, which minimizes the impact of inter-subject variability.

The choice between a fasting or fed study depends on the drug's properties and the intended labeling.[8][9] For a new chemical entity with unknown food effects, studies under both fed and fasting conditions are often required. For generic products, the labeling of the reference product dictates the study conditions.[8]

A Step-by-Step Protocol for a Bioequivalence Study of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

This section outlines a detailed protocol for a hypothetical bioequivalence study of a 100 mg immediate-release tablet formulation of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Study Population
  • Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age, with a body mass index (BMI) within the normal range.

  • Exclusion Criteria: History of significant medical conditions, allergies to the drug or related compounds, use of other medications, and participation in another clinical trial within a specified timeframe.

Study Design
  • Randomized, single-dose, two-period, two-sequence, crossover study.

  • A washout period of at least five times the drug's elimination half-life between the two periods to ensure complete elimination of the drug from the body before the next administration. Since the half-life is unknown, a conservative washout period of 7-14 days would be appropriate, to be confirmed with pilot PK data if possible.

Dosing and Administration
  • Subjects will be randomly assigned to one of two sequences:

    • Sequence 1: Receive the Test formulation in Period 1 and the Reference formulation in Period 2.

    • Sequence 2: Receive the Reference formulation in Period 1 and the Test formulation in Period 2.

  • A single 100 mg tablet will be administered with a standard volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.

Blood Sampling
  • Blood samples (e.g., 5 mL) will be collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points:

    • Pre-dose (0 hours)

    • Post-dose at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours.

  • The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug, including Cmax.

Sample Handling and Analysis
  • Blood samples will be centrifuged to separate the plasma, which will then be stored frozen at -20°C or below until analysis.

  • The concentration of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in plasma samples will be determined using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.[10][11][12]

The LC-MS/MS method must be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic parameters (AUC0-t, AUC0-∞, and Cmax) will be calculated for each subject for both the Test and Reference formulations using non-compartmental methods.

  • The data for AUC and Cmax will be log-transformed prior to statistical analysis.

  • An Analysis of Variance (ANOVA) will be performed to assess the effects of sequence, period, formulation, and subject.

  • The 90% confidence intervals for the geometric mean ratios (Test/Reference) of AUC and Cmax will be calculated.

Data Presentation and Interpretation

For clarity and ease of comparison, the pharmacokinetic data should be summarized in a table format.

Table 1: Hypothetical Pharmacokinetic Data for a Bioequivalence Study of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (100 mg Tablets)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
AUC0-t (ng·h/mL) 1500 ± 3501550 ± 37096.77% (90.50% - 103.50%)
AUC0-∞ (ng·h/mL) 1580 ± 3601630 ± 38096.93% (90.80% - 103.55%)
Cmax (ng/mL) 300 ± 70290 ± 65103.45% (95.50% - 112.00%)
Tmax (h) 2.0 ± 0.52.1 ± 0.6N/A (Descriptive Statistics)

Interpretation of Hypothetical Results:

In this hypothetical example, the 90% confidence intervals for the geometric mean ratios of both AUC and Cmax fall within the acceptance range of 80.00% to 125.00%. Therefore, the Test formulation would be considered bioequivalent to the Reference formulation.

Visualizing the Experimental Workflow

A clear visualization of the experimental workflow is essential for understanding the logical progression of a bioequivalence study.

Bioequivalence_Workflow cluster_planning Study Planning & Design cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis & Reporting p1 Protocol Development & IRB/IEC Approval p2 Subject Recruitment & Screening p1->p2 c1 Period 1: Dosing (Test/Reference) p2->c1 c2 Serial Blood Sampling c1->c2 c3 Washout Period c2->c3 c4 Period 2: Dosing (Reference/Test) c3->c4 c5 Serial Blood Sampling c4->c5 a1 Plasma Sample Processing c5->a1 a3 Sample Analysis & Quantification a1->a3 a2 LC-MS/MS Method Validation a2->a3 d1 Pharmacokinetic Parameter Calculation a3->d1 d2 Statistical Analysis (ANOVA, 90% CI) d1->d2 d3 Final Study Report Generation d2->d3

Caption: Workflow of a typical crossover bioequivalence study.

Logical Relationships in Bioequivalence Assessment

The determination of bioequivalence is based on a logical framework of statistical comparisons.

BE_Logic start Pharmacokinetic Data (AUC & Cmax) log_transform Log Transformation start->log_transform anova ANOVA log_transform->anova ci_calc Calculate 90% Confidence Intervals for Geometric Mean Ratio anova->ci_calc decision Are 90% CIs for AUC & Cmax within 80-125%? ci_calc->decision bioequivalent Bioequivalent decision->bioequivalent Yes not_bioequivalent Not Bioequivalent decision->not_bioequivalent No

Caption: Decision-making process in bioequivalence assessment.

Conclusion

The successful execution of a bioequivalence study for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide formulations, or any drug product, hinges on a meticulously planned and executed protocol. Adherence to regulatory guidelines, a robust and validated bioanalytical method, and appropriate statistical analysis are paramount to ensuring the integrity of the study results. This guide provides a comprehensive framework for designing such a study, emphasizing the scientific rationale behind each step to ensure a self-validating and trustworthy outcome.

References

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link][13]

  • GaBI Online - Generics and Biosimilars Initiative. (2017). EMA adopts five product-specific bioequivalence guidelines. [Link][14]

  • U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link][15]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link][1]

  • European Medicines Agency. Product-specific bioequivalence guidance. [Link][16]

  • U.S. Food and Drug Administration. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link][17]

  • European Medicines Agency. (2010). Investigation of bioequivalence - Scientific guideline. [Link][18]

  • Hogan Lovells. (2024). FDA now recommends only one study to show bioequivalence for certain oral drug products. [Link][9]

  • P. W. S. S. S. (2012). The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. SciSpace. [Link][7]

  • U.S. Food and Drug Administration. (2020). Statistical Approaches to Establishing Bioequivalence. [Link][19]

  • ClinicalTrials.gov. (2007). Bioequivalence and Food Effect Study in Healthy Volunteers. [Link][20]

  • Gallo, M., et al. (2019). A novel method using nuclear magnetic resonance for plasma protein binding assessment in drug discovery programs. Journal of Pharmaceutical and Biomedical Analysis, 167, 21-29. [Link][21]

  • PubMed. (2023). Pharmacokinetics of 4-Hydroxybenzaldehyde in Normal and Cerebral Ischemia-Reperfusion Injury Rats Based on Microdialysis Technique. [Link][22]

  • National Center for Biotechnology Information. (2008). Bis(2,3-dihydroxypropyl)-5-[ N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide. [Link][23]

  • U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link][3]

  • PubChem. 4-Hydroxybenzamide. [Link][4]

  • ScienceDirect. (2025). Chromatographic determination of antidepressants in plasma and saliva: Towards non-invasive therapeutic monitoring. [Link][10]

  • Longdom Publishing. Bioavailability and bioequivalence concerns in pharmaceutical industry. [Link][2]

  • National Center for Biotechnology Information. (2006). 2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl)acetamido]-2,4,6-triiodoisophthalamide. [Link][24]

  • Google Patents. RU2465271C2 - 4-hydroxybenzamide drug derivatives. [6]

  • Agilent. (2021). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. [Link][11]

  • Frontiers. (2024). The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. [Link][8]

  • MDPI. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. [Link][25]

  • Wiley Online Library. (2008). Pharmacokinetics in Drug Discovery. [Link][26]

  • AccessMedicine. (2012). Chapter 215. Pharmacokinetics and Topical Applications of Drugs. [Link][27]

  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link][28]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link][12]

Sources

Validation

comparative skin permeation of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide vs ceramides

This guide provides a rigorous technical comparison of the skin permeation dynamics between N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (DPHB) and Ceramides (specifically Ceramide NP/AP). It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the skin permeation dynamics between N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (DPHB) and Ceramides (specifically Ceramide NP/AP). It is designed for researchers in transdermal delivery and formulation science.

Executive Technical Summary

This analysis contrasts two distinct classes of permeants: DPHB , a low-molecular-weight, hydrophilic phenolic amide targeting the viable epidermis (likely for depigmentation or antioxidant activity), and Ceramides , high-molecular-weight, lipophilic sphingolipids designed to integrate into the Stratum Corneum (SC) for barrier repair.

  • DPHB: Permeation is governed by the pore pathway and intracellular diffusion. The primary challenge is overcoming the lipophilic SC barrier without significant retention.

  • Ceramides: Permeation is governed by lipid matrix integration . The primary challenge is preventing crystallization and ensuring lamellar organization within the SC, rather than deep permeation.

Physicochemical Profile & Permeation Drivers[1][2]

The permeation behavior of these molecules is predicted by the Potts-Guy Equation , which correlates permeability coefficient (


) with octanol-water partition coefficient (

or LogP) and molecular weight (

).
Table 1: Physicochemical Contrast
ParameterN-(2,3-dihydroxypropyl)-4-hydroxybenzamide (DPHB) Ceramide NP (Stearoyl Phytosphingosine)
Molecular Weight ~211.2 Da~600 - 1000+ Da (varies by chain)
LogP (Lipophilicity) ~0.5 - 1.2 (Estimated)> 8.0 (Highly Lipophilic)
Water Solubility High (due to 3 -OH groups + Amide)Negligible (< 1 µg/mL)
H-Bond Donors/Acceptors 4 Donors / 5 Acceptors3-5 Donors / 4-6 Acceptors
Target Compartment Viable Epidermis / Basal LayerStratum Corneum (Intercellular Lipids)
Permeation Mechanism Polar Pathway / Transcellular (via Keratin)Lateral Diffusion (Lipid Bilayer)

Critical Insight: DPHB falls into the "optimal" MW range (<500 Da) for passive diffusion but struggles with the lipophilic nature of the SC. Conversely, Ceramides violate the "Rule of 5" for permeation, acting instead as retentive barrier builders.

Mechanistic Pathways (Visualized)

The following diagram illustrates the divergent pathways. DPHB utilizes the aqueous pore pathway or partitions into hydrated keratinocytes, while Ceramides fuse with the intercellular lipid matrix.

SkinPermeation cluster_SC Stratum Corneum (Barrier) cluster_VE Viable Epidermis Lipid Intercellular Lipid Matrix (Ceramide-Rich) Basal Basal Layer (Melanocytes/Target) Lipid->Basal Minimal Flux (Retained in SC) Corneocyte Corneocytes (Keratin-Filled) Corneocyte->Basal Diffusion DPHB DPHB (Hydrophilic Amide) DPHB->Lipid Partitioning (Difficult) DPHB->Corneocyte Transcellular (Hydrated Keratin) Ceramide Exogenous Ceramide (Lipophilic) Ceramide->Lipid Integration & Lamellar Formation

Figure 1: Divergent permeation pathways. DPHB (Blue) seeks the viable epidermis via hydrated domains, while Ceramides (Red) integrate into the SC lipid matrix.

Experimental Validation Protocols

To objectively compare these molecules, a standard Franz Diffusion Cell setup must be modified to account for their solubility differences. A "one-size-fits-all" protocol will yield false negatives for Ceramides (due to receptor insolubility) or false positives for DPHB (due to barrier damage).

Protocol A: In Vitro Permeation Test (IVPT)

System: Vertical Franz Diffusion Cells (0.64 cm² area). Membrane: Human Heat-Separated Epidermis (HSE) is preferred over full-thickness skin to avoid dermal retention artifacts.

StepDPHB Workflow Ceramide Workflow Rationale
1. Receptor Fluid PBS (pH 7.4)PBS + 2-4% BSA or 0.5% Brij-98Solubility Sink Conditions: Ceramides are insoluble in pure PBS; BSA/Surfactant is required to maintain sink conditions.
2. Dosing Finite Dose (10 µL/cm²)Finite Dose (10 µL/cm²)Mimics real-world topical application (thin film).
3. Formulation Propylene Glycol : Water (50:50)Caprylic/Capric Triglyceride or MicroemulsionDPHB requires a polar vehicle; Ceramides require a lipid vehicle to prevent crystallization.
4. Sampling 0, 2, 4, 8, 12, 24 Hours0, 4, 8, 12, 24, 48 HoursDPHB permeates faster (short lag); Ceramides require longer duration to detect any flux.
5. Quantification HPLC-UV (254 nm)LC-MS/MS (MRM Mode)DPHB has a strong chromophore (benzamide). Ceramides lack chromophores and require Mass Spec.
Protocol B: Tape Stripping (Retention Analysis)

This is crucial for Ceramides, as their "success" is defined by retention , not flux.

  • Application: Apply formulation for 24h.

  • Cleaning: Gently wash surface (avoid extracting lipids).

  • Stripping: Perform 15-20 strips using adhesive tape (e.g., D-Squame).

  • Analysis:

    • Strips 1-5: Surface residue.

    • Strips 6-15: Stratum Corneum content (Target for Ceramides).

    • Remaining Epidermis: Viable Epidermis content (Target for DPHB).

Data Interpretation & Expected Results

When analyzing the data generated from the above protocols, the following kinetic profiles indicate successful delivery for each molecule type.

Table 2: Comparative Kinetic Parameters
ParameterDPHB (Active) Ceramides (Barrier) Interpretation
Flux (

)
High (> 10 µg/cm²/h)Very Low (< 0.1 µg/cm²/h)DPHB crosses the barrier; Ceramides reinforce it.
Lag Time (

)
Short (1 - 2 hours)Long (> 10 hours)Reflects diffusivity (

) within the SC.
Permeability Coeff (

)

to

cm/h

to

cm/h
Orders of magnitude difference in mobility.
SC Retention Low to ModerateVery High High SC retention for DPHB indicates "reservoir effect" or crystallization (undesirable for deep targets).
Viable Epi. Level High (Therapeutic Goal) Low / NegligibleDPHB needs to reach melanocytes/cells; Ceramides do not.
Visualizing the Workflow

The following DOT diagram outlines the decision tree for experimental design.

ExpWorkflow cluster_DPHB DPHB (Hydrophilic) cluster_Cer Ceramides (Lipophilic) Start Select Molecule DPHB_Node DPHB Start->DPHB_Node Cer_Node Ceramides Start->Cer_Node Vehicle1 Vehicle: PG/Water (Polar) DPHB_Node->Vehicle1 Receptor1 Receptor: PBS (Simple Sink) Vehicle1->Receptor1 Analysis1 HPLC-UV (High Sensitivity) Receptor1->Analysis1 Vehicle2 Vehicle: Oil/Emulsion (Lipophilic) Cer_Node->Vehicle2 Receptor2 Receptor: PBS + BSA (Solubility Modified) Vehicle2->Receptor2 Analysis2 LC-MS/MS (Specific Detection) Receptor2->Analysis2

Figure 2: Experimental workflow divergence. Note the critical difference in receptor fluid and detection methods.

Formulation Strategies for Optimization

  • Enhancing DPHB:

    • Penetration Enhancers: Use polyols (Propylene Glycol) or chemical enhancers (Dimethyl Isosorbide) to increase solubility in the SC lipids, facilitating the "partitioning" step.

    • Occlusion: Hydration of the SC swells corneocytes, opening the polar pathway for DPHB.

  • Enhancing Ceramides:

    • Lamellar Mimicry: Formulate with Cholesterol and Fatty Acids in a 3:1:1 molar ratio. This does not increase flux (which is not the goal) but increases integration and barrier recovery.

    • Liposomes: Encapsulation can improve deposition into the upper SC layers without forcing deep permeation.

References

  • Potts, R. O., & Guy, R. H. (1992). Predicting skin permeability.[1][2] Pharmaceutical Research.

  • Wertz, P. W., & Downing, D. T. (1983). Ceramides of pig epidermis: structure determination. Journal of Lipid Research.

  • Hadgraft, J., & Lane, M. E. (2016). Skin permeation: The years of enlightenment. International Journal of Pharmaceutics.

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.

  • Mao-Qiang, M., et al. (1993).[3] Optimization of Physiological Lipid Mixtures for Barrier Repair. Journal of Investigative Dermatology.

Sources

Comparative

A Guide to the Statistical Analysis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide Batch Consistency

A Senior Application Scientist's Perspective on Ensuring Product Quality Through Rigorous Comparative Analysis Executive Summary In pharmaceutical development and manufacturing, ensuring the consistent quality of an acti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Product Quality Through Rigorous Comparative Analysis

Executive Summary

In pharmaceutical development and manufacturing, ensuring the consistent quality of an active pharmaceutical ingredient (API) from one batch to the next is paramount for safety and efficacy.[1] This guide provides a comprehensive framework for the statistical analysis of batch-to-batch consistency for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a key chemical intermediate. By integrating principles of Quality by Design (QbD) with robust analytical methodologies and appropriate statistical tools, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the selection of critical quality attributes (CQAs), detail validated analytical techniques such as High-Performance Liquid Chromatography (HPLC), and introduce statistical methods, with a focus on equivalence testing, to move beyond simple pass/fail criteria and quantitatively assure consistency.

Introduction: The Imperative for Batch Consistency

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a molecule of interest in medicinal chemistry, often serving as a building block in the synthesis of more complex pharmaceutical agents.[2][3] The reliability of any final drug product is fundamentally tied to the quality of its starting materials and intermediates. Therefore, a robust manufacturing process for this compound must consistently deliver a product with a stable and predictable profile.

Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, emphasize a science- and risk-based approach to pharmaceutical development.[4][5][6] The core principle, known as Quality by Design (QbD), involves proactively designing a manufacturing process to consistently meet a predefined set of quality standards.[7][8] A critical component of a QbD framework is the ability to monitor the process and prove that each batch produced is consistent with the others.[9] This guide provides the analytical and statistical tools to achieve and document this consistency.

Designing a Robust Batch Consistency Protocol

A successful batch consistency program is built on two pillars: first, identifying the most important quality attributes to measure, and second, using accurate and reliable methods to measure them.

Selection of Critical Quality Attributes (CQAs)

Based on the principles of ICH Q8, CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[4][5][7] For N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, the following CQAs are essential for monitoring batch consistency:

  • Identity: Confirmation of the correct chemical structure.

  • Purity (Assay): The percentage of the desired compound in the batch.

  • Impurity Profile: The identification and quantification of any process-related impurities or degradation products.[10]

  • Water Content: The amount of water present, which can affect stability and reactivity.

  • Residual Solvents: The levels of any solvents used during the synthesis and purification process.

Orthogonal Analytical Methods for CQA Assessment

To ensure a comprehensive and trustworthy assessment, it is best practice to use orthogonal analytical methods—techniques that measure the same attribute based on different chemical or physical principles.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for pharmaceutical analysis, ideal for separating the main compound from impurities and accurately quantifying its purity (assay).[1] Its reliability and reproducibility make it the primary tool for assessing batch-to-batch purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While HPLC-UV quantifies impurities, LC-MS identifies them by providing molecular weight information.[1] This is crucial for understanding the impurity profile and ensuring no new or unexpected impurities appear in different batches.

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample, offering high precision and specificity for water.[1]

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile compounds, making it ideal for quantifying residual solvents from the manufacturing process.[1]

The Statistical Framework for Comparison

Statistical analysis provides the objective evidence needed to declare batches consistent. Moving beyond simple comparisons of mean values is crucial for making scientifically sound decisions.

The Flaw in Traditional Hypothesis Testing for Consistency

A common mistake is to use a standard Student's t-test to prove consistency. This test is designed to find a difference, and a non-significant result (e.g., p > 0.05) does not prove equivalence. It simply means there is not enough evidence to conclude there is a difference. This is a weak and scientifically inadequate basis for a quality decision.

Equivalence Testing: The Gold Standard for Consistency

The superior approach, recommended by regulatory bodies like the U.S. FDA, is equivalence testing .[11][12] The most common method is the Two One-Sided Tests (TOST) procedure.[13][14]

Instead of trying to nullify the hypothesis of "no difference," TOST seeks to reject the hypothesis that the batches are different by a meaningful amount. The process involves:

  • Defining Equivalence Margins (Δ): First, a scientifically justified "equivalence margin" is defined. This is the largest difference between two batches that would still be considered practically insignificant. This margin is based on process knowledge and risk assessment.[14] For an API purity test, this might be ±1.0%.

  • Performing Two One-Sided Tests: The TOST procedure then simultaneously tests two null hypotheses:

    • H₀₁: The difference between the batch means is less than or equal to the lower margin (-Δ).

    • H₀₂: The difference between the batch means is greater than or equal to the upper margin (+Δ).

If both of these null hypotheses can be rejected, we can conclude with statistical confidence that the true difference between the batches lies within the acceptable equivalence margins.[13][14]

cluster_0 Traditional t-Test (Seeking Difference) cluster_1 Equivalence Test (TOST) (Proving Sameness) T_H0 Null Hypothesis (H₀): Mean₁ = Mean₂ T_HA Alternative (Hₐ): Mean₁ ≠ Mean₂ T_H0->T_HA Goal: Reject H₀ T_Conclusion Conclusion: 'Fail to Reject H₀' ≠ Proof of Sameness T_HA->T_Conclusion E_H0 Null Hypotheses (H₀): |Mean₁ - Mean₂| ≥ Δ E_HA Alternative (Hₐ): |Mean₁ - Mean₂| < Δ E_H0->E_HA Goal: Reject H₀ E_Conclusion Conclusion: 'Reject H₀' = Proof of Equivalence E_HA->E_Conclusion

Caption: Comparison of traditional vs. equivalence testing logic.

Case Study: Comparative Analysis of Three Production Batches

To illustrate the process, we will analyze three hypothetical batches of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (Batches A, B, and C).

Experimental Workflow

cluster_stats Data Evaluation Start Receive 3 Batches (A, B, C) Sampling Sample each batch (n=6 per batch) Start->Sampling CQA Select CQAs: - Purity (%) - Impurity X (ppm) - Water Content (%) Sampling->CQA Analysis Analytical Testing CQA->Analysis HPLC HPLC-UV (Purity, Impurity X) Analysis->HPLC KF Karl Fischer (Water Content) Analysis->KF Stats Statistical Analysis HPLC->Stats KF->Stats Descriptive Descriptive Stats (Mean, SD) Stats->Descriptive Equiv Equivalence Testing (TOST) Stats->Equiv Decision Decision: Batches are Consistent Descriptive->Decision Equiv->Decision

Caption: Workflow for batch consistency assessment.
Results: Tabulated Data

The data from the analysis of the three batches are summarized below. Six replicates were analyzed from each batch for each CQA.

Parameter Batch A (Mean ± SD)Batch B (Mean ± SD)Batch C (Mean ± SD)
Purity by HPLC (%) 99.68 ± 0.0999.75 ± 0.1199.65 ± 0.10
Impurity X (ppm) 155 ± 15148 ± 12162 ± 18
Water Content (%) 0.12 ± 0.020.14 ± 0.030.13 ± 0.02
Statistical Interpretation

Equivalence testing was performed for all pair-wise comparisons (A vs. B, A vs. C, B vs. C) using predefined equivalence margins.

  • Purity (%): Equivalence Margin (Δ) = ±0.5%

  • Impurity X (ppm): Equivalence Margin (Δ) = ±30 ppm

  • Water Content (%): Equivalence Margin (Δ) = ±0.05%

Summary of TOST Results:

Comparison Purity (%) Impurity X (ppm) Water Content (%)
Batch A vs. Batch B Equivalent Equivalent Equivalent
Batch A vs. Batch C Equivalent Equivalent Equivalent
Batch B vs. Batch C Equivalent Equivalent Equivalent

In all cases, the 90% confidence interval for the difference between the means fell entirely within the predefined equivalence margins. Therefore, we can conclude that the three batches are statistically equivalent and demonstrate excellent batch-to-batch consistency for the tested CQAs.

Detailed Experimental Protocols

Protocol: HPLC-UV Purity and Impurity Assay
  • Mobile Phase Preparation: Prepare as per the validated method specification.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide to create a stock solution of 1.0 mg/mL. Prepare working standards by diluting the stock.

  • Sample Preparation: Accurately weigh and dissolve samples from each batch to a nominal concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a working standard. The system is deemed suitable if:

    • The relative standard deviation (RSD) of the peak area is ≤ 1.0%.

    • The theoretical plates are ≥ 5000.

    • The tailing factor is ≤ 1.5.

    • Causality: The SST ensures the chromatographic system is performing with adequate precision, efficiency, and peak shape to generate reliable data.[16]

  • Analysis: Inject the prepared standards and samples from each batch.

  • Calculation: Calculate the purity (%) and impurity levels (ppm) based on the peak areas relative to the reference standard.

Protocol: Water Content by Karl Fischer Titration
  • Instrument Preparation: Standardize the Karl Fischer titrator with a certified water standard.

  • System Suitability: The standardization must meet the predefined criteria for accuracy and precision before proceeding.

  • Sample Analysis: Accurately weigh a portion of the sample from each batch and add it to the titration vessel.

  • Titration: Perform the titration until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water content based on the titrant volume and sample weight.

Conclusion & Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the batch-to-batch consistency of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. By anchoring the analytical program in the principles of QbD, selecting appropriate CQAs, utilizing validated orthogonal methods, and employing the correct statistical tool—equivalence testing—drug developers can generate objective, defensible evidence of product consistency.

It is recommended that this framework be adopted as a standard procedure. The equivalence margins should be formally justified and documented based on process capability and a risk assessment of how each CQA may impact the final drug product's safety and efficacy. Continuous monitoring using these methods will ensure a stable and reliable supply of this critical intermediate, ultimately contributing to higher quality and safer medicines.

References

  • Title: ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD Source: IntuitionLabs URL: [Link]

  • Title: ICH Q8 – Quality by Design Source: PSC Biotech® URL: [Link]

  • Title: Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma Source: Cognidox URL: [Link]

  • Title: ICH Guideline Q8 Pharmaceutical Development Source: Slideshare URL: [Link]

  • Title: ICH Q8 (R2) Pharmaceutical development - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Easy Multiplicity Control in Equivalence Testing Using Two One-sided Tests - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Equivalence Tests: A Practical Primer for t Tests, Correlations, and Meta-Analyses - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Equivalence Testing for Comparability Source: BioPharm International URL: [Link]

  • Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing Source: Worldwide Clinical Trials URL: [Link]

  • Title: Exact Power and Sample Size Calculations for the Two One-Sided Tests of Equivalence Source: PLOS ONE URL: [Link]

  • Title: Easy Multiplicity Control in Equivalence Testing Using Two One-Sided Tests Source: Semantic Scholar URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: Novatek International URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products Source: Pulsus Group URL: [Link]

  • Title: Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Achieving Batch to Batch Consistency in API Synthesis Source: LinkedIn URL: [Link]

  • Title: Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Source: ResearchGate URL: [Link]

  • Title: Statistical Analyses of Product Acceptance Criteria Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Practical Considerations for Demonstrating Drug Substance Uniformity Source: BioProcess International URL: [Link]

  • Title: Statistical Methods for Assessment of Blend Homogeneity Source: DTU Informatics URL: [Link]

  • Title: Results of Statistical Analysis of Blend and Dosage Unit Content Uniformity Data Source: PDA Journal of Pharmaceutical Science and Technology URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Chromatographic Methods Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis of N '-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination Source: ResearchGate URL: [Link]

  • Title: Process for the production of 4-hydroxybenzaldehyde derivatives Source: Google Patents URL

Sources

Validation

Structural Confirmation of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: A Comparative Guide to FTIR Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3) As a Senior Application Scientist, confirming the structura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-(2,3-dihydroxypropyl)-4-hydroxybenzamide (CAS: 1485506-79-3)

As a Senior Application Scientist, confirming the structural identity of highly polar, functionalized active pharmaceutical ingredients (APIs) requires more than just running a sample through a spectrometer—it requires anticipating how the molecule's chemistry interacts with your analytical methodology.

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a structural complex featuring a para-substituted phenolic ring, a secondary amide linkage, and an aliphatic chain terminating in a vicinal diol. Because this molecule possesses three distinct hydroxyl (-OH) groups and a secondary amine (-NH), its infrared (IR) spectrum is dominated by a rich, complex hydrogen-bonding network in the 3200–3500 cm⁻¹ region.

This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) spectroscopy techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy (KBr Pellet) —to determine the optimal workflow for confirming the structural identity of this specific compound.

Theoretical Vibrational Profiling

Before selecting an instrumental technique, we must establish the theoretical IR band assignments for the target molecule. The table below outlines the critical diagnostic markers required to confirm the identity of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Table 1: Diagnostic IR Band Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
Phenolic & Aliphatic -OH 3200 – 3500 (Broad)O-H StretchConfirms the presence of the 2,3-dihydroxypropyl diol and the phenolic group.
Secondary Amide -NH ~3300 (Overlaps with O-H)N-H StretchConfirms the secondary amide linkage.
Amide Carbonyl (C=O) 1630 – 1680C=O Stretch (Amide I)Primary marker for the benzamide core.
Aromatic Ring (C=C) 1580 – 1600C=C StretchConfirms the aromatic backbone.
Amide N-H / C-N 1530 – 1550N-H Bend / C-N StretchAmide II band; secondary confirmation of the amide bond.
C-O (Phenolic) ~1220C-O StretchConfirms the para-hydroxy substitution on the ring.
C-O (Aliphatic) 1050 – 1100C-O StretchConfirms the primary/secondary alcohols on the propyl chain.
Aromatic C-H 830 – 850Out-of-plane BendConfirms the para-disubstituted benzene ring architecture.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

The choice between ATR and KBr transmission hinges on the causality of matrix interference.

The KBr Pellet Method relies on dispersing the analyte in a potassium bromide matrix. While this technique adheres strictly to the Beer-Lambert law and provides exceptional sensitivity for trace analysis due to a longer effective optical pathlength[1], KBr is inherently hygroscopic. For N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, which relies heavily on the 3200–3500 cm⁻¹ region to confirm its three hydroxyl groups, the broad O-H stretch of absorbed atmospheric water in the KBr matrix can completely mask the analyte's intrinsic signal.

ATR-FTIR , conversely, utilizes a high-refractive-index crystal (such as diamond) where the IR beam undergoes internal reflection, creating an evanescent wave that penetrates the sample[2]. This eliminates the need for a hygroscopic matrix, ensuring that the O-H bands observed belong exclusively to the API. Recent comparative analyses of pharmaceutical powders confirm that while KBr may enhance certain low-frequency peaks, ATR provides superior reproducibility without the matrix-induced spectral artifacts common in pellet pressing[3].

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)Grinding with KBr, pressing at 10 tons
Moisture Interference Minimal (Ideal for diol/phenol analysis)High (KBr absorbs water at ~3400 cm⁻¹)
Spectral Resolution Excellent for bulk powder surfacesExcellent, but subject to scattering if poorly ground
Sensitivity Lower (Pathlength ~1-2 µm)Higher (Pathlength ~1 mm)
Library Matching Requires software ATR correctionDirect match to historical transmission libraries
Throughput High (< 2 minutes per sample)Low (10-15 minutes per sample)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. If a step fails, the system should provide immediate physical or spectral feedback before the final data is processed.

Protocol A: ATR-FTIR Workflow (Recommended for this API)

Causality Focus: Maximizing optical contact to overcome shallow penetration depth.

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (air).

    • Self-Validation: The baseline must be entirely flat. Any residual peaks indicate cross-contamination.

  • Sample Application: Place ~2-5 mg of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide powder directly onto the center of the crystal[2].

  • Compression: Apply consistent pressure using the ATR anvil (target ~75 psi). Because the evanescent wave only penetrates 1-2 µm into the sample, high pressure is required to force the solid particles into intimate optical contact with the crystal[2].

    • Self-Validation: Monitor the real-time spectral preview. The Amide I band (~1650 cm⁻¹) should reach an absorbance of at least 0.1 to 0.2 AU. If it does not, increase anvil pressure.

  • Data Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, normalizing the spectrum for comparison against standard transmission libraries.

Protocol B: KBr Pellet Workflow (For Trace Impurity Analysis)

Causality Focus: Eliminating moisture to prevent O-H band masking.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 24 hours. Reasoning: This drives off surface water that would otherwise mask the API's diol groups.

  • Sample Milling: Weigh ~1-2 mg of the API and ~100 mg of the dried KBr. Gently triturate in an agate mortar for 1-2 minutes until a homogeneous, fine powder is achieved.

    • Self-Validation: The powder must remain free-flowing. Clumping indicates immediate moisture ingress from the laboratory environment.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air (which causes light scattering), then press at 10 tons for 3-5 minutes.

  • Visual Inspection:

    • Self-Validation: The resulting pellet must be visually transparent to translucent. An opaque white pellet indicates either insufficient grinding (causing Mie scattering) or moisture absorption, and must be discarded.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against a blank KBr background.

Analytical Decision Workflow

Workflow Start Solid API: N-(2,3-dihydroxypropyl)- 4-hydroxybenzamide Goal Define Primary Analytical Objective Start->Goal Trace Trace Impurity Detection or Historical Library Match Goal->Trace Routine Rapid Structural ID & Moisture Artifact Avoidance Goal->Routine KBr Transmission FTIR (KBr Pellet) Trace->KBr ATR ATR-FTIR (Diamond Crystal) Routine->ATR Interference Caution: KBr hygroscopicity masks critical O-H bands KBr->Interference ClearOH Clear resolution of aliphatic/phenolic O-H ATR->ClearOH

Caption: Decision matrix for selecting the optimal FTIR technique for highly hydroxylated benzamides.

Conclusion

For the structural confirmation of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, ATR-FTIR is the definitively superior technique . The molecule's identity is heavily reliant on the accurate resolution of its three hydroxyl groups and secondary amine in the 3200–3500 cm⁻¹ region. The inherent hygroscopicity of KBr pellets introduces an unacceptable risk of water-band masking in this exact region, which can lead to false negatives or ambiguous structural confirmations. By utilizing ATR-FTIR with proper anvil compression and software correction, scientists can achieve rapid, artifact-free, and highly reproducible spectral data.

References

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: kinteksolution.com. URL: (Corresponds to citation[1])

  • Title: Quantitative Analysis of Powdered Solids with FTIR-ATR. Source: jascoinc.com. URL: (Corresponds to citation[2])

  • Title: Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. Source: masjaps.com. URL: (Corresponds to citation[3])

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Hazard Assessment and Initial Considerations N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a benzamide derivative. While many benzamides are considered to have low toxicity, it is crucial to treat any new or uncharacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Initial Considerations

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a benzamide derivative. While many benzamides are considered to have low toxicity, it is crucial to treat any new or uncharacterized compound with a degree of caution. Related compounds such as 4-hydroxybenzamide are known to cause skin and eye irritation.[1][2][3][4][5][6] Therefore, it is prudent to handle N-(2,3-dihydroxypropyl)-4-hydroxybenzamide as a potentially hazardous substance.

The primary route of disposal for this and other similar laboratory chemicals is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[7][8] Under no circumstances should this compound be disposed of down the drain or in regular trash .[7][8][9]

Personal Protective Equipment (PPE)

Before handling N-(2,3-dihydroxypropyl)-4-hydroxybenzamide for any purpose, including disposal, appropriate PPE must be worn. This serves as the first line of defense against potential exposure.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or gogglesMust conform to EN166 (EU) or be NIOSH (US) approved.[1][4][10]
Skin Chemical-resistant gloves (Nitrile rubber recommended)Gloves must be inspected for integrity before each use.[1][4]
Lab coat, chemical-resistant apron, or coverallsShould be worn to prevent skin contact.[1]
Respiratory Not typically required for small quantities in well-ventilated areas.If dusts or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing N-(2,3-dihydroxypropyl)-4-hydroxybenzamide at the point of generation.[8] This includes:

  • Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels).

  • Liquid Waste: Solutions containing the compound, including aqueous and organic solvent mixtures. It is crucial to segregate aqueous solutions from organic solvent solutions.[8]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with the compound.

Step 2: Waste Collection and Containerization

All chemical waste must be collected in appropriate, clearly labeled containers.[11]

  • Container Selection: Use containers that are compatible with the waste being collected. Plastic containers are often preferred.[11] Acids and bases should not be stored in metal containers.[12] The original product container can be reused for waste collection if it is in good condition.[13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2,3-dihydroxypropyl)-4-hydroxybenzamide," and the associated hazards (e.g., "Potentially Irritating").[8][14][15] The label must be firmly attached to the container.[14]

  • Container Filling: Do not overfill liquid containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[12] Keep containers closed at all times except when adding waste.[11][14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][14][15] The SAA should be:

  • Under the direct supervision of laboratory personnel.[12]

  • Clearly marked with hazardous waste signage.[12]

  • Organized to segregate incompatible waste types (e.g., acids from bases).[14]

Step 4: Arranging for Disposal

Once your hazardous waste containers are approaching full, or in accordance with your institution's pick-up schedule, contact your EHS office to arrange for collection.[8][11] They will coordinate with a licensed hazardous waste management company for proper treatment and disposal, which may involve incineration or other approved methods.[4][9][10]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[9]

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly hazardous spills, contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain and Clean the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a labeled hazardous waste container.[1][4] For liquid spills, use an appropriate absorbent material.[16]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol in Section 3.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal Solid Waste Solid Waste (e.g., unused compound, contaminated PPE) Solid Container Labeled Solid Hazardous Waste Container Solid Waste->Solid Container Liquid Waste Liquid Waste (aqueous & organic solutions) Liquid Container Labeled Liquid Hazardous Waste Container Liquid Waste->Liquid Container Sharps Waste Contaminated Sharps Sharps Container Labeled Sharps Hazardous Waste Container Sharps Waste->Sharps Container SAA Store in Designated Satellite Accumulation Area (SAA) Solid Container->SAA Liquid Container->SAA Sharps Container->SAA EHS Pickup Contact EHS for Waste Pickup SAA->EHS Pickup Final Disposal Disposal by Licensed Hazardous Waste Contractor EHS Pickup->Final Disposal

Caption: Disposal workflow for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.

Conclusion

The proper disposal of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that this chemical waste is managed in a safe, compliant, and environmentally conscious manner. Always consult your institution's specific guidelines and the expertise of your EHS department to ensure full compliance with local and national regulations.[7][12][14]

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • 4-hydroxybenzoic acid.
  • 4 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2,6-Dihydroxybenzamide. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines.
  • tr-50 precipitant.
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, October 22). R2040402.
  • U.S. Environmental Protection Agency. 4-(Furan-2-yl)-3-hydroxybenzoic acid Env. Fate/Transport. Retrieved from [Link]

  • ThermoFisher. (2026, January 02). SAFETY DATA SHEET. Retrieved from [Link]

  • Recochem. GUNWASH 9. Retrieved from [Link]

  • TERA. 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • List of Hazardous Substances and Reportable Quantities.
  • 4-Hydroxybenzaldehyde - SAFETY DATA SHEET. (2025, September 17). Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 01). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Green Chemicals Co., Ltd. 4-Hydroxybenzoic acid(4HBA). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: Essential Safety Protocols and Operational Plans

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and handling...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and handling protocols for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a compound of interest in various research applications. The procedures outlined here are designed to ensure minimal exposure and safe management from receipt to disposal, grounding every recommendation in the core principles of laboratory safety and chemical causality.

Hazard Identification and Risk Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide may not be universally available, a thorough risk assessment can be conducted by examining structurally similar compounds, such as 4-Hydroxybenzamide and other aromatic amides. Based on these analogs, the primary hazards are identified as follows:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][3][5]

  • H302: Harmful if swallowed. [4][6]

The signal word associated with these hazards is "Warning." [1][3][4][5] These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent inadvertent contact and exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. The following table summarizes the required equipment, specifications, and the rationale for their use.

Body Part Recommended Protection Specifications Rationale
Eyes/Face Safety glasses with side-shields or chemical splash goggles.Must conform to EN166 (EU) or be NIOSH (US) approved.[7][8]Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][5]
Skin/Body Chemical-resistant gloves (Nitrile rubber recommended).Inspect for integrity before each use.[2][5]Prevents skin contact, which can lead to irritation.[2][5]
Laboratory coat.Fully buttoned.Provides a barrier against spills and contamination of personal clothing.[2]
Respiratory Not typically required for small quantities in a well-ventilated area.If dust or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is required.[2][9]Mitigates the risk of inhaling airborne particles that may cause respiratory tract irritation.[1][3]
PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Waste_Disposal Start Handling Complete Solid_Waste Contaminated Solid Waste (Gloves, Paper Towels) Start->Solid_Waste Liquid_Waste Unused Product & Contaminated Solvents Start->Liquid_Waste Container Empty Product Container Start->Container Collect_Solid Place in Labeled Hazardous Waste Bag Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Waste Solvent Container Liquid_Waste->Collect_Liquid Rinse Rinse Container 3x with Appropriate Solvent Container->Rinse Licensed_Disposal Arrange Pickup by Licensed Disposal Company Collect_Solid->Licensed_Disposal Collect_Liquid->Licensed_Disposal Collect_Rinsate Collect Rinsate in Waste Solvent Container Rinse->Collect_Rinsate Collect_Rinsate->Collect_Liquid

Caption: Step-by-step chemical waste disposal workflow.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of an accidental spill or exposure.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area. [2][5]2. Ventilate: Ensure the area is well-ventilated. [2]3. Contain: Wearing appropriate PPE (including respiratory protection if dust is present), carefully sweep or scoop up the spilled solid material without creating dust. [2][9]For small spills, you can dampen the material with 60-70% ethanol to minimize dust generation. [9]4. Collect: Place the spilled material into a suitable, closed, and labeled container for disposal. [2][9][10]5. Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste. [2][9]

Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [7][10][11]Remove contact lenses if present and easy to do. [1][4][7]Seek medical attention if irritation persists. [1][4]* Skin Contact: Take off contaminated clothing immediately. [1][4]Wash the affected area with plenty of soap and water. [1][4][7][10]If skin irritation occurs, seek medical advice. [1]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [1][4][7][10]If you feel unwell, call a POISON CENTER or doctor. [1][4]* Ingestion: Rinse the mouth with water. [4][6]Call a POISON CENTER or doctor if you feel unwell. [4][6][12]Never give anything by mouth to an unconscious person. [8] By adhering to these detailed protocols, you can confidently and safely handle N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • TCI Chemicals.
  • Sigma-Aldrich.
  • Benchchem. Personal protective equipment for handling 4-Hydroxybenzamide.
  • Thermo Fisher Scientific.
  • 4 - SAFETY D
  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS CAS-No..
  • ThermoFisher.
  • NOAA. BENZAMIDE | CAMEO Chemicals.
  • Merck Millipore. Benzamide CAS 55-21-0 | 802191.
  • Fisher Scientific.
  • CDH Fine Chemical.
  • CDH Fine Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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